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  • Product: 2-Amino-1-methylpyridin-1-ium iodide
  • CAS: 6964-53-0

Core Science & Biosynthesis

Foundational

chemical structure and properties of 2-Amino-1-methylpyridin-1-ium iodide

Executive Summary 2-Amino-1-methylpyridin-1-ium iodide (CAS: 6964-53-0) is a quaternary ammonium salt serving as a critical electrophilic intermediate in heterocyclic synthesis. Characterized by a high degree of reactivi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-1-methylpyridin-1-ium iodide (CAS: 6964-53-0) is a quaternary ammonium salt serving as a critical electrophilic intermediate in heterocyclic synthesis. Characterized by a high degree of reactivity at the C2 position, it is widely utilized as a precursor for fused heterocycles—most notably imidazo[1,2-a]pyridines —and as a model substrate for studying Dimroth rearrangements .

This guide details the structural properties, synthesis protocols, and mechanistic reactivity of the compound, specifically distinguishing it from its N-amino isomer to ensure experimental precision in drug development workflows.

Chemical Identity & Structure

Nomenclature & Identifiers
  • IUPAC Name: 2-Amino-1-methylpyridin-1-ium iodide

  • Common Synonyms: 1-Methyl-2-aminopyridinium iodide; 2-Amino-1-methylpyridinium iodide.

  • CAS Number: 6964-53-0

    • Note: Distinct from 1-amino-2-methylpyridinium iodide (CAS 7583-90-6), which contains an N-N hydrazine bond.

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 236.05 g/mol [1]

Structural Analysis

The compound consists of a pyridine ring quaternized at the nitrogen atom (


) by a methyl group, bearing an exocyclic amino group at the 

position. The iodide anion (

) serves as the counterion.
  • Cationic Core: The positive charge is delocalized across the pyridinium ring, but the electron-withdrawing nature of the quaternary nitrogen makes the

    
     and 
    
    
    
    positions highly electrophilic.
  • Exocyclic Amine: The amino group at

    
     acts as a resonance donor. However, the strong electron-withdrawing effect of the 
    
    
    
    center increases the acidity of the amino protons (
    
    
    of conjugate acid
    
    
    10-11), facilitating deprotonation to form the imino tautomer (1-methylpyridin-2(1H)-imine).

Resonance Structures: The stability and reactivity are governed by the interplay between the aromatic sextet and the exocyclic double bond character in the imino form.

Physicochemical Properties[2][4][5]

PropertyValueNotes
Physical State Crystalline PowderTypically off-white to pale yellow.
Melting Point 139 – 142 °CSharp melting point; decomposes at higher temperatures [1].
Solubility High: Water, Methanol, DMSOLow: Acetone, Ether, HexaneSoluble in polar protic solvents due to ionic nature.
UV-Vis Absorption

nm
Characteristic of the aminopyridinium chromophore.

NMR (DMSO-d6)

3.85 (s, 3H, N-Me)

8.0-8.5 (br s, 2H,

)

6.8-8.2 (m, 4H, Ar-H)
The N-methyl singlet is diagnostic.

Synthesis & Preparation

Reaction Protocol: Methylation of 2-Aminopyridine

The synthesis relies on the


 alkylation of 2-aminopyridine with methyl iodide. The reaction is regioselective for the ring nitrogen (

) over the exocyclic amine due to the higher nucleophilicity of the pyridine nitrogen lone pair.

Reagents:

  • 2-Aminopyridine (1.0 eq)[3]

  • Methyl Iodide (MeI) (1.1 eq)

  • Solvent: Acetone or Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-aminopyridine (e.g., 9.4 g, 100 mmol) in anhydrous acetone (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0–5 °C in an ice bath. Add methyl iodide (15.6 g, 110 mmol) dropwise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. A heavy precipitate will form.

  • Isolation: Filter the precipitate under vacuum.

  • Purification: Wash the filter cake with cold acetone (

    
     mL) and diethyl ether (
    
    
    
    mL) to remove unreacted starting materials.
  • Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours.

  • Yield: Typically 85–95% as off-white crystals.

Synthesis Workflow Diagram

Synthesis Start 2-Aminopyridine (Nucleophile) Intermediate Transition State (SN2 Attack at N1) Start->Intermediate Acetone, 0-25°C Reagent Methyl Iodide (Electrophile) Reagent->Intermediate Product 2-Amino-1-methylpyridin-1-ium Iodide (Precipitate) Intermediate->Product Crystallization

Figure 1: Regioselective methylation pathway targeting the ring nitrogen.

Reactivity & Mechanisms

The Dimroth Rearrangement

A defining characteristic of 1-alkyl-2-aminopyridinium salts is their susceptibility to the Dimroth Rearrangement under basic conditions. This reaction isomerizes the salt into 2-(methylamino)pyridine.

Mechanism (ANRORC):

  • Addition: Hydroxide attacks the electrophilic

    
     position.
    
  • Ring Opening: The

    
     bond breaks, forming an acyclic intermediate.
    
  • Rotation: Bond rotation positions the methylamino group for closure.

  • Ring Closure: The exocyclic nitrogen attacks the aldehyde/imine carbon, reforming the pyridine ring.

  • Result: The methyl group effectively migrates from the ring nitrogen to the exocyclic nitrogen.

Significance: Researchers must maintain strictly neutral or acidic conditions to preserve the salt form. Exposure to base (pH > 9) triggers this irreversible rearrangement.

Imidazo[1,2-a]pyridine Synthesis

The compound is a premier building block for imidazo[1,2-a]pyridines , a scaffold found in anxiolytics (e.g., Zolpidem) and anti-inflammatory agents.[3]

Reaction: Condensation with


-haloketones (e.g., phenacyl bromide).[4][5]
  • Step 1: Formation of the ylide or direct nucleophilic attack by the exocyclic amine.

  • Step 2: Cyclization onto the

    
    -methyl group is not the standard pathway for this specific salt; rather, the free base (2-aminopyridine) is typically used.
    
  • Correction/Nuance: For 2-amino-1-methylpyridinium iodide specifically, it is often used to generate pyridinium ylides or reacted with 1,3-dielectrophiles to form tricyclic cationic systems.

Mechanistic Diagram: Dimroth Rearrangement

Dimroth Salt 1-Methyl-2-aminopyridinium Salt (Starting Material) Adduct Pseudo-base Intermediate (OH- attack at C2) Salt->Adduct +NaOH / H2O Open Acyclic Intermediate (Ring Opening) Adduct->Open N1-C2 Bond Cleavage Product 2-(Methylamino)pyridine (Rearranged Product) Open->Product Recyclization & -H2O

Figure 2: The ANRORC mechanism of the Dimroth Rearrangement under basic conditions.

Applications in Drug Discovery[4][5][9]

Scaffold Construction

The 2-amino-1-methylpyridinium core is utilized to synthesize:

  • Imidazo[4,5-b]pyridines: Via cyclization with carboxylic acids or anhydrides.

  • Azaindolizines: Through 1,3-dipolar cycloaddition reactions involving the pyridinium ylide derived from the salt.

Biological Modeling
  • Tautomerism Studies: Used as a "fixed" model of the imino tautomer of 2-aminopyridine, allowing researchers to isolate the contribution of the cationic species in receptor binding studies.

  • DNA Intercalation: Planar cationic pyridinium systems often exhibit affinity for DNA grooves; this salt serves as a fragment for designing larger DNA-binding ligands [2].

Safety & Handling

Hazard ClassGHS CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves and safety goggles. The iodide ion can oxidize to iodine (

    
    ) upon prolonged exposure to light/air, causing yellowing and increased toxicity.
    
  • Storage: Store in amber vials, under inert atmosphere (Argon/Nitrogen), at room temperature. Desiccate to prevent hygroscopic clumping.

References

  • Sigma-Aldrich. Product Specification: 2-Amino-1-methylpyridinium iodide. Link

  • PubChem. Compound Summary: 1-Methyl-2-aminopyridinium iodide (CAS 6964-53-0). National Library of Medicine. Link

  • Organic Syntheses. Synthesis of Pyridinium Salts and Related Compounds. (General reference for methylation protocols). Link

  • Dimroth, O.Über intramolekulare Umlagerungen (On intramolecular rearrangements). Annalen der Chemie, 1909. (Foundational reference for the rearrangement mechanism).

Sources

Exploratory

Thermodynamic Stability Profile of 2-Amino-1-methylpyridin-1-ium Iodide

Topic: Thermodynamic Stability of 2-Amino-1-methylpyridin-1-ium Iodide Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals[1] Executive Summary 2-Amino-1-methylpyri...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of 2-Amino-1-methylpyridin-1-ium Iodide Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals[1]

Executive Summary

2-Amino-1-methylpyridin-1-ium iodide (CAS: 6964-53-0) is a quaternary ammonium salt characterized by a planar pyridinium cation and an iodide anion.[1] Its thermodynamic stability is governed by a high lattice energy derived from Coulombic interactions and an intricate network of hydrogen bonds involving the exocyclic amino group.

With a melting point of 139–140 °C , this compound exhibits robust solid-state stability under ambient conditions.[1] However, its thermodynamic profile near the phase transition temperature reveals a critical window where lattice collapse precedes chemical decomposition (typically de-methylation or ring degradation).[1] This guide provides a comprehensive analysis of its physicochemical stability, supported by experimental protocols for validation.

Physicochemical & Structural Thermodynamics[1]

Crystal Lattice Energetics

The stability of 2-amino-1-methylpyridin-1-ium iodide is not merely a function of molecular weight but a result of specific intracrystalline forces.

  • Coulombic Attraction: The primary stabilizing force is the electrostatic interaction between the delocalized positive charge on the pyridinium ring (specifically the N1 position) and the iodide anion (

    
    ).[1]
    
  • Hydrogen Bonding Network: The 2-amino group acts as a hydrogen bond donor.[1] In the crystal lattice, these protons interact with the iodide anions (

    
    ), creating a secondary stabilizing network that significantly increases the enthalpy of fusion (
    
    
    
    ) compared to non-aminated pyridinium salts.[1]
  • 
    -
    
    
    
    Stacking:
    The planar nature of the pyridinium ring facilitates face-to-face stacking, contributing to the packing efficiency and density of the solid phase.
Phase Transition Behavior

Thermodynamically, the compound exists in a stable crystalline phase up to its melting point (


 K).[1]
  • Solid-State:

    
     °C. The compound is kinetically stable; degradation rates are negligible.[1]
    
  • Melt Phase:

    
     °C. The lattice collapses.[1] At this stage, the ion pair becomes mobile.
    
  • Decomposition:

    
     °C. High thermal energy can trigger the reverse Menschutkin reaction (de-methylation), releasing methyl iodide and 2-aminopyridine, or lead to oxidative degradation of the organic cation.[1]
    

Experimental Validation Protocols

To rigorously assess the thermodynamic stability of this salt, the following self-validating protocols are recommended. These workflows ensure data integrity and reproducibility.

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transitions

Objective: Determine the precise onset melting temperature (


) and enthalpy of fusion (

).
  • Sample Preparation: Weigh 3–5 mg of dried 2-amino-1-methylpyridin-1-ium iodide into a Tzero aluminum pan. Hermetically seal the pan to prevent sublimation or volatile loss.

  • Instrument Calibration: Calibrate the DSC using Indium (

    
     °C) and Zinc (
    
    
    
    °C) standards.
  • Thermal Cycle:

    • Equilibrate at 25 °C.

    • Ramp 1: Heat at 10 °C/min to 160 °C (observe melting endotherm).

    • Isotherm: Hold for 1 min.

    • Ramp 2: Cool at 10 °C/min to 25 °C (observe recrystallization exotherm).

  • Data Analysis: Integrate the melting peak. A sharp endotherm indicates high purity and crystallinity. A broadened peak suggests the presence of amorphous regions or impurities (eutectic depression).[1]

Protocol B: Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Objective: Define the thermal stability window and activation energy of decomposition (


).[1]
  • Setup: Place 10 mg of sample in a platinum or alumina crucible.

  • Atmosphere: Purge with dry Nitrogen (

    
    ) at 50 mL/min to prevent oxidative artifacts.
    
  • Heating Profile: Ramp from 30 °C to 600 °C at 10 °C/min.

  • Critical Thresholds:

    • Record

      
       (temperature at 5% mass loss).[1]
      
    • If

      
       is close to 
      
      
      
      , the melt phase is unstable.[1]
  • Kinetic Analysis: Perform multiple runs at varying heating rates (5, 10, 20 °C/min) and apply the Kissinger-Akahira-Sunose (KAS) method to calculate

    
     for the decomposition step.[1]
    
Protocol C: Van't Hoff Solubility Analysis

Objective: Determine the solution thermodynamics (


, 

).
  • Saturation: Prepare saturated solutions in water or methanol at 298 K, 308 K, and 318 K.

  • Equilibration: Stir for 24 hours; filter the supernatant.

  • Quantification: Dilute and measure absorbance via UV-Vis spectroscopy (typically

    
     nm for the pyridinium chromophore).[1]
    
  • Calculation: Plot

    
     vs 
    
    
    
    . The slope corresponds to
    
    
    .[1] Positive
    
    
    confirms endothermic dissolution, typical for stable ionic lattices.[1]

Stability Logic & Pathways (Visualization)

The following diagrams illustrate the synthesis/degradation logic and the experimental decision tree for stability testing.

Diagram 1: Thermodynamic Lifecycle & Degradation Pathway[1]

StabilityPathway Synthesis Synthesis (2-Aminopyridine + MeI) Crystal Crystalline Salt (Lattice Energy Stabilized) Tm = 139-140°C Synthesis->Crystal Crystallization (Exothermic) Melt Ionic Liquid Phase (Mobile Ion Pairs) Crystal->Melt Heating > 140°C (Endothermic Phase Transition) Decomp Thermal Decomposition (De-methylation/Oxidation) Crystal->Decomp Long-term exposure to UV/Oxidants Melt->Crystal Cooling (Recrystallization) Melt->Decomp T > 150°C (Irreversible)

Caption: Thermodynamic lifecycle of 2-Amino-1-methylpyridin-1-ium iodide, highlighting the reversible melting transition versus irreversible thermal decomposition.

Diagram 2: Stability Validation Workflow

ValidationWorkflow Start Start: Stability Assessment DSC Step 1: DSC Analysis (Determine Tm & Purity) Start->DSC TGA Step 2: TGA Analysis (Determine T_decomp) DSC->TGA Decision Is Tm < T_decomp - 10°C? TGA->Decision StableMelt Result: Stable Melt Phase Suitable for melt processing Decision->StableMelt Yes Unstable Result: Concurrent Decomposition Avoid high-temp processing Decision->Unstable No Solubility Step 3: Solution Thermodynamics (Van't Hoff Plot) StableMelt->Solubility Unstable->Solubility

Caption: Sequential experimental workflow to validate the thermodynamic stability window and processing limits.

Quantitative Data Summary

ParameterValue / RangeMethod of DeterminationSignificance
Melting Point (

)
139–140 °CDSC / CapillaryUpper limit of solid-state utility.[1]
Decomposition Temp (

)
> 150 °C (Est.)TGASafety threshold for processing.
Lattice Energy High (Qualitative)Theoretical (Born-Lande)Indicates resistance to mechanical stress.[1]
Solubility High (Polar solvents)Visual / GravimetricDriven by solvation enthalpy of ions.[1]
Hygroscopicity ModerateGravimetric (DVS)Iodide salts may absorb moisture; storage in desiccator required.[1]

References

  • Sigma-Aldrich. (n.d.).[1] 2-Amino-1-methylpyridin-1-ium iodide Product Sheet. Retrieved from [1]

  • PubChem. (2025).[1][2] 1-Amino-2-methylpyridinium Iodide (Isomer/Related Data). National Library of Medicine. Retrieved from (Note: Used for comparative physicochemical property validation).[1]

  • Chemical Book. (2025).[1][2] 2-Amino-1-methylpyridinium iodide Properties. Retrieved from [1]

  • Cambridge Crystallographic Data Centre (CCDC). (General Reference). Crystal structures of aminopyridinium iodides. (Referenced for general lattice packing motifs of methylpyridinium salts).[1]

Sources

Foundational

Solubility Profile &amp; Technical Guide: 2-Amino-1-methylpyridin-1-ium Iodide

This guide provides a comprehensive technical analysis of the solubility profile of 2-Amino-1-methylpyridin-1-ium iodide (CAS: 6964-53-0), a significant quaternary ammonium salt used in nonlinear optical (NLO) crystal gr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the solubility profile of 2-Amino-1-methylpyridin-1-ium iodide (CAS: 6964-53-0), a significant quaternary ammonium salt used in nonlinear optical (NLO) crystal growth and organic synthesis.[1][2]

[1][2]

Executive Summary

2-Amino-1-methylpyridin-1-ium iodide (also known as 1-methyl-2-aminopyridinium iodide) is a cationic pyridinium salt utilized primarily as a precursor for merocyanine dyes and as a candidate for organic nonlinear optical (NLO) materials.[1][2] Its solubility behavior is governed by the competition between its crystal lattice energy and the solvation enthalpy provided by the solvent.

As an ionic species with a delocalized positive charge on the pyridine ring and a polarizable iodide counterion, this compound exhibits a "like-dissolves-like" behavior typical of organic salts: high solubility in high-dielectric protic solvents (water, methanol) and negligible solubility in non-polar hydrocarbons.[1][2]

Key Technical Insight: For crystal growth applications, a mixed-solvent system (e.g., Ethanol:Water) often yields the optimal supersaturation curve, balancing high solubility with controlled evaporation rates.[1]

Physicochemical Profile

Chemical Identity[1][2][3][4]
  • IUPAC Name: 2-Amino-1-methylpyridin-1-ium iodide[1][2]

  • CAS Number: 6964-53-0[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 236.05 g/mol [1][2]

  • Structure: A planar pyridinium ring methylated at the N1 position with an amino group at C2. The iodide ion (

    
    ) serves as the counter-anion.
    
Thermodynamics of Dissolution

The dissolution of 2-Amino-1-methylpyridin-1-ium iodide in polar solvents is driven by ion-dipole interactions .[1][2]

  • Lattice Energy: The electrostatic attraction between the pyridinium cation and iodide anion must be overcome. The large ionic radius of iodide (220 pm) compared to chloride results in a lower lattice energy, generally enhancing solubility in organic solvents.

  • Solvation: The polar solvent molecules orient themselves around the ions. The amino group (

    
    ) on the ring acts as a hydrogen bond donor, further stabilizing the cation in protic solvents like methanol and water.
    

Solubility Landscape in Polar Solvents

The following classification is based on dielectric constant (


) and protic nature, derived from standard behavior of N-alkylpyridinium halides.
Quantitative Estimates & Solvent Suitability
Solvent ClassSpecific SolventDielectric Const. (

)
Solubility RatingTechnical Application
High Polarity (Protic) Water (

)
80.1Very High (> 100 g/L)Rapid dissolution; bulk synthesis.[1][2]
High Polarity (Protic) Methanol (

)
33.0High (~50-80 g/L)Primary solvent for synthesis & purification.[2]
High Polarity (Aprotic) DMSO / DMF 46.7 / 36.7High Used for reactions requiring high T; difficult to remove.[2]
Medium Polarity Ethanol (

)
24.5Moderate Ideal for Crystal Growth (Slow evaporation).[2]
Medium Polarity Isopropanol (

)
17.9Low-Moderate Antisolvent for precipitation.[1][2]
Low Polarity Acetone / Ethyl Acetate 20.7 / 6.0Insoluble Used to wash crystals (removes impurities without loss).[2]

Critical Note: The solubility in ethanol is highly temperature-dependent, making it the preferred solvent for recrystallization. A saturated solution at boiling point (approx. 78°C) will deposit pure crystals upon cooling to room temperature.[2]

Experimental Protocols

Protocol A: Gravimetric Determination of Solubility

For precise solubility data at a specific temperature (e.g., 25°C).[1]

Objective: Determine the saturation limit (


) in  g/100g  solvent.
  • Preparation: Add excess 2-Amino-1-methylpyridin-1-ium iodide to 10 mL of the target solvent in a jacketed glass vial.

  • Equilibration: Stir the suspension at the fixed temperature (controlled by a water bath) for 24 hours. Ensure solid phase remains present.[1][2]

  • Filtration: Stop stirring and allow settling for 1 hour. Filter the supernatant through a pre-heated 0.45 µm PTFE syringe filter into a pre-weighed weighing boat (

    
    ).
    
  • Measurement: Weigh the boat with the solution (

    
    ).
    
  • Drying: Evaporate the solvent in a vacuum oven at 60°C until constant weight is achieved (

    
    ).
    
  • Calculation:

    
    [2]
    
Protocol B: Van't Hoff Solubility Analysis

For determining the Enthalpy of Dissolution (


).

By measuring solubility (


 in molarity) at multiple temperatures (e.g., 20°C, 30°C, 40°C, 50°C), you can construct a Van't Hoff plot.[1]

[2]
  • Plot:

    
     on Y-axis vs. 
    
    
    
    (Kelvin) on X-axis.[1][2]
  • Slope:

    
    [1][2]
    
  • Insight: A steep negative slope indicates high temperature sensitivity, ideal for cooling crystallization.[1][2]

Visualizing the Solubility Workflow

The following diagram illustrates the logical flow for selecting a solvent system for crystal growth based on solubility data.

SolubilityWorkflow Start Start: 2-Amino-1-methylpyridin-1-ium Iodide SolventTest Solvent Screening (100 mg/mL) Start->SolventTest Decision Dissolution Behavior? SolventTest->Decision Soluble Soluble at RT (Water, MeOH) Decision->Soluble Dissolves instantly Partial Soluble at High T only (Ethanol) Decision->Partial Requires Heat Insoluble Insoluble (Acetone, Hexane) Decision->Insoluble Precipitate remains Action1 Use for Bulk Synthesis or Rapid Reaction Soluble->Action1 Action2 IDEAL for Crystal Growth (Cooling Crystallization) Partial->Action2 Action3 Use as Antisolvent for Purification Insoluble->Action3 Optimization Crystal Growth Optimization Action2->Optimization Measure Metastable Zone Width (MSZW)

Caption: Decision matrix for solvent selection based on solubility observations. Ethanol is highlighted as the optimal candidate for thermal crystallization processes.

Applications & Implications

Nonlinear Optical (NLO) Crystal Growth

Pyridinium salts are non-centrosymmetric, making them candidates for Second Harmonic Generation (SHG).[2]

  • Challenge: Growing large, defect-free crystals requires a stable supersaturated solution.[1][2]

  • Solution: Use the Slow Evaporation Solution Growth (SESG) technique.[3] Prepare a saturated solution in Ethanol:Water (3:1 ratio) at 30°C. The water increases solubility, while ethanol allows for controlled evaporation.

Synthetic Intermediate

This compound is a "masked" heterocyclic cation.[1][2] It reacts with Carbon Disulfide (


) in the presence of a base (like NaH) to form dithiocarbazate derivatives .
  • Solvent Choice: DMF or DMSO is often used here because the reaction requires a base and elevated temperatures, and the high solubility of the iodide salt in these solvents ensures homogeneous reaction kinetics.

References

  • Synthesis & Reactivity

    • Mizuyama, K., et al. "Synthesis and Reactions of Heterocyclic Dithiocarbamates."[1] Chemical & Pharmaceutical Bulletin, vol. 27, no.[1][2] 1, 1979.[1][2]

    • Context: Describes the reaction of 2-amino-1-methylpyridinium iodide with in polar solvents.
  • Crystal Growth of Analogues

    • Kalainathan, S., et al. "Growth and characterization of organic single crystal: 2-[2-(4-Diethylamino-phenyl)-vinyl]-1-methyl-pyridinium iodide."[1][2] Spectrochimica Acta Part A, 2014.[1][2]

    • Context: Establishes the protocol for growing N-methylpyridinium iodide salts
  • General Solubility of Pyridinium Salts

    • Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry."[2] Wiley-VCH, 2003.[1][2]

    • Context: Authoritative text on the solvation thermodynamics of organic salts in polar vs. non-polar media.
  • Compound Data

    • PubChem CID 12291507 (1-Amino-2-methylpyridinium iodide - Isomer Reference).[1][2]

    • Note: While naming conventions vary (N-amino vs Ring-amino), the solubility principles for the iodide salt remain consistent across the pyridinium family.

Sources

Exploratory

Crystal Packing and Hydrogen Bonding in 2-Amino-1-methylpyridin-1-ium Iodide

The following technical guide details the crystal chemistry, hydrogen bonding network, and supramolecular assembly of 2-Amino-1-methylpyridin-1-ium iodide . Technical Guide for Structural Chemists & Materials Scientists...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the crystal chemistry, hydrogen bonding network, and supramolecular assembly of 2-Amino-1-methylpyridin-1-ium iodide .

Technical Guide for Structural Chemists & Materials Scientists

Executive Summary

2-Amino-1-methylpyridin-1-ium iodide (C₆H₉N₂⁺[1][2]·I⁻) is a fundamental ionic organic salt characterized by a planar, aromatic cation and a large, polarizable monoatomic anion. Its solid-state behavior is governed by a competition between strong electrostatic forces and direction-specific hydrogen bonding.

Unlike neutral organic crystals, the packing in this salt is dominated by charge-assisted hydrogen bonds (CAHB) . The primary structural "lock" is the interaction between the amino group (-NH₂) of the cation and the iodide anion (I⁻), forming a robust supramolecular synthon that dictates the lattice geometry. Understanding this network is critical for applications in nonlinear optics (NLO), where non-centrosymmetric packing is desired, and in crystal engineering of pharmaceutical salts.

Molecular Architecture & Cation Geometry

The Cationic Core (C₆H₉N₂⁺)

The 2-amino-1-methylpyridinium cation is the protonated/methylated analog of 2-aminopyridine.[1] Structural analysis (derived from analogous squarate and chlorobismuthate salts) confirms the following geometric features:

  • Planarity : The pyridine ring is strictly planar. The exocyclic amino nitrogen (N2) is

    
     hybridized due to resonance conjugation with the ring, forcing the amino protons to lie in the same plane as the aromatic system.
    
  • Methyl Orientation : The methyl group attached to the ring nitrogen (N1) lies in the plane of the ring, minimizing steric clash with the adjacent amino group protons.[1]

  • Resonance Contribution : There is significant double-bond character between the ring carbon (C2) and the exocyclic nitrogen (N2), shortening the C2–N2 bond distance (approx. 1.33 Å) compared to a standard C–N single bond.

The Anionic Acceptor (I⁻)

The iodide ion acts as a spherical, soft hydrogen bond acceptor. Its large ionic radius (~2.20 Å) and diffuse electron cloud allow it to accept multiple hydrogen bonds simultaneously, often bridging two or more cations in the crystal lattice.

Hydrogen Bonding Network

The crystal packing is driven by a hierarchy of intermolecular interactions. The supramolecular synthons can be categorized by strength and directionality.[1]

Primary Interaction: N—H···I⁻ (Charge-Assisted)

The strongest non-covalent interactions are the hydrogen bonds donated by the exocyclic amino group to the iodide anion.

  • Donors : The two hydrogen atoms of the 2-amino group (

    
     and 
    
    
    
    ).
  • Acceptor : The iodide anion (

    
    ).
    
  • Geometry : These bonds typically form a

    
      or 
    
    
    
    motif (Graph Set Notation), where the iodide bridges adjacent cations. The N···I distances are generally in the range of 3.50 – 3.70 Å , with N–H···I angles approaching 160–175°, indicating strong linearity and electrostatic stabilization.
Secondary Interaction: C—H···I⁻ (Weak H-Bonds)

The aromatic protons (specifically at the C6 position, adjacent to the quaternary nitrogen) and the methyl protons are acidic enough to participate in weak hydrogen bonding.[1]

  • C6-H···I : The proton at position 6 is activated by the inductive effect of the adjacent cationic nitrogen (

    
    ).[1] This leads to short C···I contacts (< 4.0 Å).
    
  • Methyl C-H···I : The methyl group hydrogens often engage in trifurcated interactions with the iodide, stabilizing the position of the anion relative to the ring plane.

Pi-Stacking ( - ) Interactions

To maximize packing efficiency and minimize dipole repulsion, the planar cations typically stack in an anti-parallel fashion.[1]

  • Centroid-Centroid Distance : ~3.5 – 3.8 Å.

  • Slip Angle : The rings are usually slipped (offset) rather than perfectly eclipsed to avoid direct repulsion between the positively charged nitrogen centers.

Visualization of the Packing Hierarchy

The following diagram illustrates the logical flow of supramolecular assembly, from molecular building blocks to the final 3D lattice.

CrystalPacking Cation 2-Amino-1-methylpyridinium (Cation) PrimaryHB Primary H-Bond (N-H...I) Charge-Assisted Cation->PrimaryHB Donates H SecondaryHB Secondary H-Bond (C-H...I) Electrostatic/Weak Cation->SecondaryHB Ring/Methyl H PiStacking Pi-Pi Stacking (Anti-parallel) Cation->PiStacking Aromatic Core Anion Iodide Ion (Anion) Anion->PrimaryHB Accepts H Anion->SecondaryHB Accepts Lattice 3D Crystal Lattice (Layered/Columnar) PrimaryHB->Lattice Directional Lock SecondaryHB->Lattice Fine Tuning PiStacking->Lattice Stabilization

Caption: Hierarchical assembly of 2-Amino-1-methylpyridin-1-ium iodide showing the dominance of charge-assisted hydrogen bonds.

Experimental Synthesis & Growth Protocol

To obtain single crystals suitable for X-ray diffraction (XRD) to verify these specific packing metrics, the following protocol is recommended. This method ensures high purity and optimal crystal size.

Protocol: Slow Evaporation Method
  • Precursor Preparation : Dissolve 2-aminopyridine (1.0 eq) in dry acetonitrile or ethanol.[1]

  • Methylation : Add Methyl Iodide (1.1 eq) dropwise at 0°C. Caution: Methyl iodide is a potent alkylating agent; use a fume hood.[1]

  • Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. A precipitate (the crude salt) will form.

  • Isolation : Filter the white/pale-yellow solid and wash with cold diethyl ether to remove unreacted precursors.

  • Crystallization :

    • Dissolve the crude salt in a minimum amount of hot methanol or ethanol .

    • (Optional) Add a few drops of water if solubility is low.

    • Place the vial in a vibration-free environment at room temperature.

    • Cover with Parafilm and poke 2–3 small holes to allow slow solvent evaporation over 3–7 days.

  • Harvesting : Colorless, block-like crystals will form.

Structural Data Summary (Predicted/Analogous)

While the exact unit cell of the iodide may vary by polymorph, the molecular dimensions are consistent across the salt family.

ParameterValue (Approx.)Description
Space Group P2₁/c or P1 (Common)Centrosymmetric packing is favored unless chiral additives are used.[1]
N(Amino)–C(Ring) Bond 1.33 – 1.35 ÅIndicates partial double bond character (sp² hybridization).[1]
N–H···I Distance 3.55 ÅStrong charge-assisted hydrogen bond.
C–H···I Distance 3.80 – 3.90 ÅWeak electrostatic contact.
Packing Motif Zig-Zag or LayeredCations form layers separated by iodide sheets.

References

  • Synthesis and structure of 2-amino-4-methylpyridin-1-ium hydrogen squarate . Acta Crystallographica Section E, 2025. (Provides the definitive geometry for the 2-amino-methylpyridinium cation). Link

  • One-Dimensional Organic–Inorganic Material (C6H9N2)2BiCl5 . International Journal of Molecular Sciences, 2021. (Describes the cation in a chlorobismuthate matrix). Link

  • Reactions of Carbon Disulfide with N-Nucleophiles . ResearchGate, 2026. (Details the synthesis and reactivity of 2-amino-1-methylpyridinium iodide). Link

  • 1-Amino-2-methylpyridinium Iodide Structure & Properties . PubChem Compound Summary. (Chemical and physical property data). Link

Sources

Foundational

Melting Point and Thermal Decomposition of 2-Amino-1-methylpyridin-1-ium Iodide: A Comprehensive Technical Guide

Executive Summary 2-Amino-1-methylpyridin-1-ium iodide (CAS: 6964-53-0) is a quaternized pyridinium salt of significant interest in the fields of supramolecular chemistry, crystal engineering, and the development of nonl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-1-methylpyridin-1-ium iodide (CAS: 6964-53-0) is a quaternized pyridinium salt of significant interest in the fields of supramolecular chemistry, crystal engineering, and the development of nonlinear optical (NLO) materials[1],[2]. For researchers synthesizing crown-ether complexes or merocyanine dyes, understanding the precise thermal boundaries of this compound is critical. This whitepaper provides an in-depth analysis of its melting point causality, thermal decomposition mechanics, and the validated experimental workflows required to profile its thermodynamic stability.

Physicochemical Profiling & Melting Point Causality

The thermal behavior of an organic salt is fundamentally dictated by its crystal lattice energy. For pure 2-amino-1-methylpyridin-1-ium iodide, the melting point is strictly defined at 139–140 °C as reported by [1],.

The Mechanistic Causality of the Melting Point

The solid-state stability of this compound relies on a dual-interaction system:

  • Electrostatic Attraction : The primary stabilizing force is the ionic bond between the delocalized positive charge of the 1-methyl-2-aminopyridinium cation and the highly polarizable iodide anion.

  • Hydrogen Bonding Network : The exocyclic 2-amino group (-NH₂) acts as a potent hydrogen bond donor. In the crystal lattice, this facilitates intermolecular N-H···I interactions. This hydrogen-bonding network restricts the vibrational modes of the lattice, requiring substantial thermal energy (139–140 °C) to break the crystalline order and induce the solid-to-liquid phase transition[3].

When this salt is co-crystallized into supramolecular architectures—such as the bis(2-amino-1-methylpyridin-1-ium iodide)-18-crown-6 complex (which crystallizes in the P21/n centric space group)—the melting point shifts upward to 145.78 °C [3],[2]. This thermal elevation is caused by the encapsulation of the cation within the crown ether, which introduces additional C-H···O and N-H···O hydrogen bonds that further stabilize the supramolecular assembly[2].

Thermal Decomposition Mechanics

Following the endothermic phase transition from solid to liquid, the compound enters a state of thermal vulnerability. Thermogravimetric Analysis (TGA) of pyridinium iodides and their crown ether complexes typically reveals robust stability up to the melting point, immediately followed by a sharp degradation event[2],[4].

The Reverse Menshutkin Pathway

The decomposition of 2-amino-1-methylpyridin-1-ium iodide is not a random combustion event, but a highly specific nucleophilic substitution.

  • The Trigger : Once molten, the kinetic energy of the system overcomes the activation barrier for nucleophilic attack.

  • The Mechanism : The iodide anion (I⁻), which is a powerful nucleophile, attacks the electrophilic N-methyl carbon of the pyridinium ring.

  • The Result : This triggers a reverse Menshutkin reaction (an Sₙ2-type demethylation). The N-CH₃ bond is cleaved, yielding 2-aminopyridine and volatile methyl iodide (CH₃I) gas. The rapid volatilization of methyl iodide drives the reaction forward, registering as a precipitous mass loss on a TGA thermogram.

ThermalDecomposition A 2-Amino-1-methylpyridin-1-ium iodide (Solid State) C Molten State (139-140 °C) A->C Heating B Thermal Energy (> 140 °C) D Reverse Menshutkin Reaction B->D Nucleophilic Attack C->B E 2-Aminopyridine (Degraded) D->E Product 1 F Methyl Iodide (Volatile Gas) D->F Product 2

Fig 1: Mechanistic pathway of the thermal decomposition of 2-Amino-1-methylpyridin-1-ium iodide.

Quantitative Data Summary

To facilitate rapid comparison for material scientists, the thermal properties of the pure salt and its notable supramolecular derivative are summarized below:

MaterialCAS NumberSpace GroupMelting Point (°C)Thermal Stability LimitPrimary NLO Property
2-Amino-1-methylpyridin-1-ium iodide (Pure)6964-53-0N/A139–140 °C~140 °CPrecursor
Bis(2-amino-1-methylpyridin-1-ium iodide)-18C6 N/AP21/n145.78 °C~145 °CThird-order susceptibility

Data aggregated from [1] and [3],[2].

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, thermal profiling must be treated as a self-validating system. Below are the rigorous protocols required to accurately determine the melting point and decomposition profile of this compound.

Protocol A: High-Precision Melting Point Determination
  • Sample Preparation : Grind the crystalline 2-amino-1-methylpyridin-1-ium iodide into a fine powder using an agate mortar. Causality: A uniform particle size eliminates void spaces in the capillary, ensuring uniform heat transfer and preventing artificially broadened melting ranges.

  • Capillary Loading : Pack the powder into a glass capillary tube to a depth of exactly 2–3 mm.

  • Pre-Heating : Insert the capillary into the melting point apparatus. Rapidly ramp the temperature to 125 °C.

  • Active Ramp : Reduce the heating rate to 1 °C/min . Causality: A slow ramp rate near the expected melting point (139 °C) allows the sample to maintain thermodynamic equilibrium with the heating block, preventing overshoot and yielding a highly accurate phase transition temperature.

Protocol B: Simultaneous TGA/DSC Workflow

For advanced thermal decomposition profiling, a simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA/DSC) system is utilized.

  • Calibration : Calibrate the DSC sensor using an Indium standard (Tm = 156.6 °C). Causality: Indium brackets the target temperature of our sample, ensuring absolute thermodynamic accuracy.

  • Crucible Selection : Weigh 2–5 mg of the sample into an Alumina (Al₂O₃) crucible . Causality: The low mass minimizes thermal gradients. Alumina is chosen because it is chemically inert to the highly reactive iodide ions released during decomposition at high temperatures.

  • Atmosphere Control : Purge the furnace with high-purity Nitrogen (N₂) gas at a flow rate of 50 mL/min . Causality: An inert atmosphere prevents premature oxidative degradation of the amino group, ensuring the recorded mass loss is strictly due to the reverse Menshutkin demethylation.

  • Heating Program : Ramp the temperature from 25 °C to 400 °C at a rate of 10 °C/min .

  • Data Analysis : Identify the sharp endothermic peak (DSC) without mass loss as the melting point (~139 °C). Identify the subsequent endothermic/exothermic event accompanied by a steep mass loss (TGA) as the decomposition onset.

TGA_DSC_Workflow S1 1. Sample Preparation (2-5 mg in Alumina Crucible) S2 2. Atmosphere Control (N2 Purge at 50 mL/min) S1->S2 S3 3. Heating Program (10 °C/min, 25 °C to 400 °C) S2->S3 S4 4. Data Acquisition (Mass Loss & Heat Flow) S3->S4 S5 5. Thermogram Analysis (Onset Temp & Enthalpy) S4->S5

Fig 2: Standardized TGA/DSC experimental workflow for thermal profiling of pyridinium salts.

References

  • ResearchGate. "Synthesis, structure, third-order nonlinear optical properties and Hirshfeld surface analysis of 18-crown-6 with dimethylpyridin-1-ium iodide isomers". ResearchGate Publications. Available at: [Link]

  • ResearchGate. "Novel C H•••O hydrogen-bonded supramolecular complexes of 18-crown-6 with 1-alkylpyridinium iodide and its amino derivatives: Third-order nonlinear optical properties and Hirshfeld surface analysis". ResearchGate Publications. Available at:[Link]

Sources

Exploratory

Technical Guide: Non-Linear Optical Properties of 2-Amino-1-methylpyridin-1-ium Iodide Derivatives

This guide details the structural engineering, synthesis, and non-linear optical (NLO) characterization of 2-Amino-1-methylpyridin-1-ium iodide and its functional derivatives. It addresses the material's potential in fre...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural engineering, synthesis, and non-linear optical (NLO) characterization of 2-Amino-1-methylpyridin-1-ium iodide and its functional derivatives. It addresses the material's potential in frequency doubling (SHG) and optical switching applications.

Executive Summary: The "Push-Pull" Architecture

Organic NLO materials often outperform inorganic counterparts (like LiNbO₃) in response speed and damage threshold. The 2-Amino-1-methylpyridin-1-ium cation represents a classic Donor-


-Acceptor (D-

-A)
system.
  • Donor: The exocyclic amino group (-NH₂) at the C2 position.

  • Acceptor: The positively charged pyridinium ring (methylated at N1).

  • Bridge: The conjugated pyridine ring system.

This intrinsic charge transfer (ICT) creates large molecular hyperpolarizability (


). The iodide anion plays a critical role in crystal packing through hydrogen bonding (N-H...I), influencing the macroscopic non-centrosymmetry required for Second Harmonic Generation (SHG).

Molecular Design & Mechanism

The Electro-Optic Mechanism

The NLO response arises from the anharmonic motion of


-electrons under an oscillating electromagnetic field. In this derivative class, the methylation of the ring nitrogen significantly lowers the LUMO energy, enhancing the "pull" effect on the amino group's lone pair.

Figure 1: Intramolecular Charge Transfer (ICT) Pathway

ICT_Mechanism Donor Donor: Amino Group (-NH2) (High Electron Density) Bridge Pi-Bridge: Pyridine Ring (Conjugated Path) Donor->Bridge Electron Injection Acceptor Acceptor: Methyl-Pyridinium (+) (Low Electron Density) Bridge->Acceptor Charge Transfer (ICT) Anion Anion: Iodide (I-) (Crystal Stabilizer) Acceptor->Anion Coulombic/H-Bond Interaction

Caption: The unidirectional charge transfer from the amino donor to the pyridinium acceptor creates a large dipole moment change (


), essential for high 

values.

Synthesis & Crystal Growth Protocols

Synthesis of 2-Amino-1-methylpyridin-1-ium Iodide

This protocol ensures high purity, minimizing centrosymmetric defects.

Reagents:

  • 2-Aminopyridine (99%, Sigma-Aldrich)

  • Methyl Iodide (MeI) (Caution: Carcinogen, use in fume hood)

  • Solvent: Ethanol or Acetone

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.01 mol of 2-aminopyridine in 20 mL of cold ethanol (0°C).

  • Methylation: Add 0.012 mol (1.2 eq) of Methyl Iodide dropwise. The excess MeI ensures complete quaternization.

  • Reflux: Stir the mixture at room temperature for 2 hours, then reflux at 60°C for 4 hours. A precipitate will form.[1]

  • Isolation: Cool to room temperature. Filter the precipitate and wash 3x with cold diethyl ether to remove unreacted starting materials.

  • Recrystallization: Recrystallize from absolute ethanol to yield pure white/yellowish crystals.

Crystal Growth (Slow Evaporation Technique)

Large single crystals are required for tensor analysis.

  • Saturation: Prepare a saturated solution of the synthesized salt in Methanol:Water (3:1 ratio) at 35°C.

  • Filtering: Filter through a 0.2

    
    m syringe filter into a clean beaker.
    
  • Growth: Cover with perforated parafilm. Place in a constant temperature bath (

    
    0.01°C).
    
  • Harvesting: Optically clear crystals (approx. 5x5x3 mm) typically form within 10-15 days.

Figure 2: Synthesis and Growth Workflow

Synthesis_Workflow cluster_0 Synthesis Phase cluster_1 Crystal Growth Phase S1 2-Aminopyridine + Ethanol S2 Add Methyl Iodide (Dropwise) S1->S2 S3 Reflux (60°C, 4h) S2->S3 S4 Filtration & Ether Wash S3->S4 G1 Saturated Solution (MeOH:H2O) S4->G1 Recrystallized Salt G2 Slow Evaporation (Controlled Temp) G1->G2 G3 Harvest Single Crystal G2->G3

Caption: Operational workflow from raw precursors to optical-grade single crystals.

Derivatization Strategies

To enhance NLO properties, the basic salt is modified to extend conjugation or alter crystal packing (breaking centrosymmetry).

Anion Engineering

Replacing


 with bulky organic anions (e.g., 

-toluenesulfonate or salicylate) can force the crystal into a non-centrosymmetric space group (e.g.,

vs

).
  • Protocol: React 2-Amino-1-methylpyridin-1-ium iodide with Silver Tosylate (AgOTs) in methanol. Precipitated AgI is removed, leaving the tosylate salt.

Schiff Base Formation (Extended Conjugation)

Condensing the 2-amino group with aromatic aldehydes creates a larger


-system.
  • Reaction: 2-Amino-1-methylpyridin-1-ium iodide + 4-Dimethylaminobenzaldehyde

    
     Schiff Base Derivative.
    
  • Effect: This creates a "Double Push-Pull" system, significantly increasing the second-order hyperpolarizability (

    
    ).
    

Characterization & NLO Properties

Structural Characterization[2]
  • XRD: The iodide salt typically crystallizes in monoclinic or orthorhombic systems. Hydrogen bonding networks (N-H...I) are critical for stabilizing the acentric packing required for SHG.

  • FTIR: Look for the characteristic

    
     stretch around 1630 cm
    
    
    
    and N-H vibrations around 3100-3300 cm
    
    
    .
Optical Properties Data

The following table summarizes typical properties for this class of pyridinium derivatives.

PropertyValue / RangeSignificance
UV-Vis Cut-off 320 - 450 nmDetermines transparency window; lower is better for UV applications.
Optical Band Gap (

)
3.2 - 3.8 eVWide gap suggests high laser damage threshold.
SHG Efficiency 0.5x - 2.0x KDPRelative to Potassium Dihydrogen Phosphate (standard).
Melting Point 139 - 145°CThermal stability limit for device fabrication.
NLO Measurement Protocol (Kurtz-Perry Powder)
  • Preparation: Grind the crystal into a fine powder with uniform particle size (100-150

    
    m).
    
  • Excitation: Irradiate using a Q-switched Nd:YAG laser (1064 nm, 10 ns pulse).

  • Detection: Measure the emission at 532 nm (green light) using a photomultiplier tube (PMT).

  • Validation: Compare signal intensity against microcrystalline KDP or Urea.

References

  • Kaewmanee, N., et al. (2010). 2-[(E)-4-(Diethyl-amino)-styr-yl]-1-methyl-pyridinium iodide. Acta Crystallographica Section E. Retrieved from [Link]

  • Mizuyama, K., et al. (1979). Synthesis and Reactions of Heterocyclic Dithiocarbamates. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

  • PubChem. (2025).[2][3][4] 1-Amino-2-methylpyridinium iodide Compound Summary. Retrieved from [Link]

  • Umezawa, H., et al. (2005). Synthesis and Crystal Structures of Phenylethynylpyridinium Derivatives for Second-Order Nonlinear Optics. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

Sources

Foundational

Technical Guide: Dipole Moment Calculation for 2-Amino-1-methylpyridin-1-ium Iodide

Part 1: Executive Summary & Theoretical Framework The Challenge of Ionic Dipole Moments Calculating the dipole moment ( ) of 2-Amino-1-methylpyridin-1-ium iodide presents a specific physicochemical challenge: it is an or...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Theoretical Framework

The Challenge of Ionic Dipole Moments

Calculating the dipole moment (


) of 2-Amino-1-methylpyridin-1-ium iodide  presents a specific physicochemical challenge: it is an organic salt. Unlike neutral organic molecules where 

is a fixed property of the conformer, the dipole moment of a salt is defined primarily by the Ion Pair (IP) geometry in the gas phase or non-conducting solution.

For this compound, the dipole moment is not merely a vector sum of bond dipoles but is dominated by the electrostatic separation between the pyridinium cation and the iodide anion.

  • Theoretical Maximum: If treated as point charges (

    
    ) separated by an equilibrium distance of 
    
    
    
    Å, the dipole moment would approach ~21 Debye.
  • Reality (Quantum Mechanical): Charge Transfer (CT) from the iodide anion (HOMO) to the pyridinium cation (

    
    -LUMO) significantly reduces the effective charge separation. Accurate DFT calculation must capture this charge transfer to predict 
    
    
    
    correctly.
Strategic Importance
  • Non-Linear Optics (NLO): High dipole moments in non-centrosymmetric salts like this drive second-order hyperpolarizability (

    
    ), essential for frequency doubling applications.
    
  • Bioavailability: In drug development, the dipole moment of the ion pair correlates with membrane permeability in low-dielectric environments (lipophilicity).

Part 2: Computational Protocol (The "How-To")

This protocol uses Density Functional Theory (DFT) with explicit treatment of the Iodine atom using Effective Core Potentials (ECPs).

Computational Workflow

The following directed graph outlines the critical path for accurate calculation.

DipoleCalculation Fig 1. Computational workflow for Ion-Pair Dipole Moment determination. Start Start: Structure Build ConfSearch Conformational Search (Anion Placement) Start->ConfSearch BasisCheck Basis Set Selection (Iodine ECP) ConfSearch->BasisCheck Opt Geometry Optimization (DFT/B3LYP) Freq Frequency Check (NImag=0) Opt->Freq Freq->ConfSearch Imaginary Freq Solvation Solvation Model (PCM/SMD) Freq->Solvation Valid Minima BasisCheck->Opt FinalCalc Dipole & Charge Analysis (NBO/Mulliken) Solvation->FinalCalc

Step-by-Step Methodology
Step 1: Basis Set Selection (The Critical Choice)

Standard Pople basis sets (e.g., 6-31G*) do not support Iodine (Z=53) adequately. You must use a Mixed Basis Set approach.

  • C, H, N (Cation): Use 6-311++G(d,p) to accurately describe the diffuse electron density of the aromatic ring and the amine lone pair.

  • I (Anion): Use def2-TZVP or LANL2DZ (Los Alamos National Lab 2 Double Zeta) which includes a relativistic Effective Core Potential (ECP). This accounts for the relativistic contraction of Iodine's core electrons, which directly affects the bond length and thus the dipole moment.

Step 2: Geometry Optimization (Ion Pair Configuration)

The iodide ion is not covalently bonded but electrostatically tethered. You must find the global minimum.

  • Initial Guess: Place the Iodide atom

    
     Å from the ring nitrogen, in the plane of the ring (H-bonding to the 2-amino group is a stabilizing factor).
    
  • Functional: wB97XD or M06-2X are recommended over B3LYP because they include dispersion corrections, which are vital for accurate stacking interactions between the anion and the

    
    -system.
    
Step 3: Solvation Modeling

Dipole moments are environment-dependent.

  • Vacuum: Calculates the intrinsic dipole of the isolated ion pair.

  • Solvent (e.g., CHCl3, DMSO): Use the PCM (Polarizable Continuum Model) .

    • Note: High-dielectric solvents (Water, DMSO) will dissociate the ion pair in reality. Only calculate "Ion Pair Dipole" in low-dielectric solvents (

      
      ) like Chloroform or Dichloromethane where the ion pair remains intact.
      

Gaussian Input Example (Snippet):

Part 3: Experimental Validation (Trust & Verification)

To validate the computational result, the Guggenheim-Smith Method is the gold standard for polar molecules in solution.

The Guggenheim-Smith Protocol

This method avoids the need for density measurements of the solution, relying instead on the linearity of dielectric constant (


) and refractive index (

) with concentration.

Prerequisites:

  • Solvent: 1,4-Dioxane (non-polar,

    
    , capable of dissolving some ionic pairs).
    
  • Apparatus: Dipolemeter (measures

    
    ) and Refractometer (measures 
    
    
    
    ).

Protocol:

  • Prepare 5 dilute solutions of the salt in Dioxane (Concentration range:

    
     M). Note: Solubility is the limiting factor.
    
  • Measure the Dielectric Constant (

    
    ) and Refractive Index Square (
    
    
    
    ) for each solution.
  • Plot

    
     vs. weight fraction (
    
    
    
    ) and
    
    
    vs.
    
    
    .
  • Extract slopes

    
     (dielectric) and 
    
    
    
    (refractive).

Calculation Equation:



Where:

  • 
    : Molecular weight of the salt.[1]
    
  • 
    : Temperature (Kelvin).[2]
    
  • 
    : Density of pure solvent.
    
  • 
    : Slopes from the plots.
    

Part 4: Data Analysis & Expected Values

Quantitative Summary

The following table summarizes expected values based on literature trends for similar pyridinium iodides [1, 3].

ParameterVacuum (Calc)Chloroform (Calc)Experimental (Est.)
Bond Distance (

)
4.2 - 4.5 Å4.6 - 4.8 ÅN/A
Charge Transfer (

)
0.15 - 0.20 e0.25 - 0.30 eN/A
Dipole Moment (

)
14.5 - 16.0 D 18.0 - 20.5 D 15 - 18 D

Table 1: Predicted physicochemical parameters for 2-Amino-1-methylpyridin-1-ium iodide.

Charge Distribution Analysis

Using Natural Bond Orbital (NBO) analysis is mandatory. Mulliken charges are basis-set dependent and unreliable for heavy atoms like Iodine.

  • Mechanism: The Iodine atom acts as a Lewis base, donating electron density into the

    
     orbitals of the C-H bonds adjacent to the nitrogen (anomeric effect) and the 
    
    
    
    system of the ring.
  • Check: If the calculated charge on Iodine is

    
    , the calculation failed to capture charge transfer. Expect a charge of approximately 
    
    
    
    .[1]

References

  • Kaewmanee, N., et al. (2010). 2-[(E)-4-(Diethylamino)styryl]-1-methylpyridinium iodide. Acta Crystallographica Section E. Link

  • Min, B. J. (2017). Determination of the Electric Dipole Moment of a Molecule from Density Functional Theory Calculations. arXiv. Link

  • Guggenheim, E. A. (1949). The proposed simplification in the procedure for computing electric dipole moments. Transactions of the Faraday Society. Link

  • Gaussian, Inc. Basis Sets for Heavy Atoms (Iodine). Gaussian Technical Docs. Link

  • NIST. CCCBDB: Calculated Electric Dipole Moments. NIST Standard Reference Database.[3] Link

Sources

Exploratory

In-Depth Technical Guide: Synthesis and Structural Evolution of 2-Amino-1-methylpyridin-1-ium Iodide

Executive Summary & Core Significance 2-Amino-1-methylpyridin-1-ium iodide (CAS: 6964-53-0) is a pivotal heterocyclic salt that serves as a cornerstone in the study of pyridinium reactivity and tautomeric equilibria. His...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Significance

2-Amino-1-methylpyridin-1-ium iodide (CAS: 6964-53-0) is a pivotal heterocyclic salt that serves as a cornerstone in the study of pyridinium reactivity and tautomeric equilibria. Historically, this compound was instrumental in elucidating the amino-imino tautomerism of 2-aminopyridines. In modern drug development, it functions as a versatile intermediate for synthesizing fused heterocycles (e.g., imidazo[1,2-a]pyridines) and as a probe for N-methyltransferase activity.

This guide provides a rigorous analysis of its synthesis, focusing on the critical regioselectivity between ring nitrogen (N1) and exocyclic amine (N_exo) methylation. We present a self-validating protocol that maximizes yield while preventing the thermodynamically favored Dimroth rearrangement.

Historical Evolution & Mechanistic Causality

The Regioselectivity Paradox

The synthesis of 2-amino-1-methylpyridin-1-ium iodide is defined by a competition between two nucleophilic sites on the 2-aminopyridine substrate:

  • Ring Nitrogen (N1): The preferred site of alkylation under neutral conditions due to the lone pair's participation in the aromatic sextet being less pronounced than in pyrrole-like systems, retaining significant nucleophilicity.

  • Exocyclic Nitrogen (N_exo): Less nucleophilic in the neutral state but becomes the dominant nucleophile upon deprotonation.

Early 20th-century chemists, including Tschitschibabin (Chichibabin) , utilized methylation studies to determine the structure of 2-aminopyridine.[1] They observed that direct alkylation with methyl iodide yields the 1-methylpyridinium salt (kinetic product). However, treatment of this salt with base does not simply yield the free base 1-methyl-2-iminopyridine; it often triggers a migration of the methyl group to the exocyclic nitrogen—a phenomenon known as the Dimroth Rearrangement .

The Dimroth Rearrangement Trap

A critical failure mode in this synthesis is the inadvertent isomerization to 2-(methylamino)pyridine . This occurs if the reaction environment becomes basic or if the isolated salt is subjected to strong nucleophiles.

  • Pathway A (Target): 2-Aminopyridine + MeI

    
    2-Amino-1-methylpyridin-1-ium iodide  (Stable salt).
    
  • Pathway B (Rearrangement): Salt + Base

    
     [1-Methyl-2-imino intermediate] 
    
    
    
    Ring Opening
    
    
    Rotation
    
    
    Recyclization
    
    
    2-(Methylamino)pyridine .
Mechanistic Visualization

The following diagram maps the kinetic vs. thermodynamic pathways, highlighting the "Forbidden Transition" that researchers must avoid during synthesis.

SynthesisPathways Start 2-Aminopyridine Target 2-Amino-1-methylpyridin-1-ium Iodide (Target Salt) Start->Target Kinetic Control (Neutral Solvents) Reagent Methyl Iodide (MeI) Reagent->Target Intermediate 1-Methyl-2-iminopyridine (Free Base) Target->Intermediate + Base (OH-) Rearranged 2-(Methylamino)pyridine (Thermodynamic Product) Intermediate->Rearranged Dimroth Rearrangement (Ring Opening/Closing)

Caption: Kinetic methylation at N1 yields the target salt. Exposure to base triggers the Dimroth Rearrangement to the exocyclic N-methyl isomer.

Validated Synthetic Protocol

This protocol is designed to be self-validating . The formation of a precipitate that is insoluble in the reaction solvent (acetone/ethanol) but soluble in water is the first checkpoint of success.

Reagents & Equipment
  • Substrate: 2-Aminopyridine (99%+ purity).

  • Alkylating Agent: Methyl Iodide (MeI) - Caution: Neurotoxin & Carcinogen.

  • Solvent: Anhydrous Ethanol or Acetone.

  • Equipment: Round-bottom flask, reflux condenser, drying tube (CaCl2), magnetic stirrer.

Step-by-Step Procedure
StepActionMechanistic RationaleValidation Checkpoint
1 Dissolve 2-aminopyridine (10 mmol, 0.94 g) in anhydrous ethanol (10 mL).Ethanol dissolves the starting material but is a poor solvent for the ionic product, facilitating precipitation.Solution should be clear/colorless.
2 Add Methyl Iodide (12 mmol, 0.75 mL) dropwise at room temperature.Slight excess ensures complete conversion. Slow addition prevents localized overheating.No immediate precipitate (induction period).[2]
3 Heat to mild reflux (approx. 60°C) for 4–6 hours.Thermal energy overcomes the activation barrier for N1-alkylation.Critical: White/pale-yellow crystals begin to form after ~30 mins.
4 Cool to 0°C in an ice bath for 1 hour.Maximizes yield by decreasing the solubility of the salt (Common Ion Effect/Temperature).Heavy precipitation observed.[2]
5 Filter the solid under vacuum. Wash with cold diethyl ether (3 x 10 mL).Ether removes unreacted MeI and 2-aminopyridine. The salt is insoluble in ether.Filtrate is clear; Solid is crystalline.
6 Dry in a vacuum desiccator over P2O5.Removes trace solvent.[3] Heat drying is avoided to prevent discoloration or rearrangement.Final MP should be 139–140°C .
Experimental Workflow Diagram

Workflow Step1 Dissolution: 2-AP + EtOH Step2 Alkylation: Add MeI Dropwise Step1->Step2 Step3 Reflux: 60°C for 4-6 Hours Step2->Step3 Step4 Crystallization: Cool to 0°C Step3->Step4 Precipitate Forms Step5 Filtration & Wash: Cold Ether Step4->Step5 Step6 Validation: MP Check (139-140°C) Step5->Step6

Caption: Operational workflow for the synthesis of 2-amino-1-methylpyridin-1-ium iodide.

Characterization & Data Analysis

The distinction between the target salt and its rearranged isomer is distinct in both physical properties and NMR spectroscopy.

Comparative Data Table
PropertyTarget: 2-Amino-1-methylpyridin-1-ium iodide Isomer: 2-(Methylamino)pyridine
State Crystalline Solid (Salt)Oil or Low-Melting Solid
Melting Point 139–140°C [1]15–16°C (Boiling Point: 200°C)
Solubility Soluble in Water, Methanol; Insoluble in EtherSoluble in Ether, Organic Solvents
1H NMR (Me Group) δ ~3.8–4.0 ppm (Singlet) δ ~2.9 ppm (Doublet, coupled to NH)
Reaction to Base Forms unstable imine

Rearranges
Stable (deprotonated form)
Structural Confirmation
  • 1H NMR: The methyl group on the positively charged ring nitrogen is significantly deshielded (downfield shift) compared to the neutral exocyclic methylamino group.

  • X-Ray Crystallography: The structure reveals the iodide anion interacting with the planar pyridinium cation, with the amino group coplanar to the ring, supported by weak intramolecular hydrogen bonding.

References

  • Sigma-Aldrich. 2-Amino-1-methylpyridin-1-ium iodide Product Sheet. CAS: 6964-53-0. Link

  • Tschitschibabin, A. E.Über die Tautomerie der -Aminopyridine. Berichte der deutschen chemischen Gesellschaft, 1921. (Foundational work on aminopyridine tautomerism).
  • Dimroth, O.Über intramolekulare Umlagerungen. Annalen der Chemie, 1909. (Discovery of the rearrangement mechanism).
  • Boykin, D. W.13C NMR Spectra of 2-Aminopyridines and their N-Methyl Derivatives. Journal of Organic Chemistry, 1980.
  • Katritzky, A. R.Handbook of Heterocyclic Chemistry. Elsevier, 2010.

Sources

Foundational

electronic structure analysis of 2-Amino-1-methylpyridin-1-ium cation

This in-depth technical guide provides a comprehensive analysis of the electronic structure, supramolecular assembly, and computational profiling of the 2-Amino-1-methylpyridin-1-ium cation. Designed for researchers in c...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the electronic structure, supramolecular assembly, and computational profiling of the 2-Amino-1-methylpyridin-1-ium cation. Designed for researchers in computational chemistry, materials science, and drug development, this whitepaper bridges the gap between quantum mechanical properties and macroscopic material behaviors, such as nonlinear optics (NLO).

Core Significance and Molecular Architecture

The 2-Amino-1-methylpyridin-1-ium cation (often studied as an iodide or chloride salt) is a permanently charged quaternary nitrogen heterocycle[1]. Unlike neutral 2-aminopyridine, which can undergo tautomerization between its amine and imine forms, the methylation at the N1 position locks the molecule into an aromatic pyridinium state.

This structural rigidity is not merely a geometric feature; it is the fundamental driver of the molecule's utility. By preventing tautomerization, the permanent positive charge delocalizes across the


-conjugated ring. When coupled with the electron-donating 

group at the C2 position, it creates an intrinsic "push-pull" electronic system. This permanent dipole moment is highly sensitive to external electromagnetic fields, making the cation a prime candidate for third-order nonlinear optical (NLO) applications and as a precursor for environment-sensing merocyanine dyes[2][3].

Electronic Structure: DFT and Orbital Dynamics

To understand the reactivity and optical properties of the cation, Density Functional Theory (DFT) is employed. The standard level of theory for this class of molecules is the B3LYP hybrid functional combined with the 6-31G(d) basis set[4][5].

  • HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) is typically localized over the electron-rich amino group and the adjacent

    
    -system, while the Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the electron-deficient pyridinium ring. The energy gap between these orbitals dictates the chemical hardness and polarizability of the molecule.
    
  • Time-Dependent DFT (TD-DFT): To model the electronic absorption spectra, TD-DFT is utilized. Because gas-phase calculations inherently overestimate transition energies (due to the lack of dielectric screening), the Polarizable Continuum Model (PCM) must be integrated. PCM simulates the solvent environment, stabilizing the excited state dipole and ensuring the theoretical

    
     excitation energies align with experimental UV-Vis data[5].
    

DFT_Workflow N1 1. Input Geometry 2-Amino-1-methylpyridin-1-ium N2 2. Geometry Optimization (B3LYP/6-31G*) N1->N2 N3 3. Frequency Calculation (Zero Imaginary Frequencies) N2->N3 N4 4. Electronic Structure (HOMO-LUMO, NBO) N3->N4 N5 5. TD-DFT with PCM (Excitation Energies) N4->N5

Logical workflow for DFT and TD-DFT electronic structure analysis.

Supramolecular Assembly and Crystallography

In solid-state chemistry, the 2-Amino-1-methylpyridin-1-ium cation is frequently co-crystallized with macrocyclic polyethers, such as 18-crown-6 (18C6). The resulting supramolecular architecture is governed by highly specific non-covalent interactions[3].

The positive charge on the pyridinium ring enhances the acidity of the aromatic C-H bonds. Consequently, the cation interacts with the oxygen atoms of the 18C6 macrocycle through both classical N-H•••O hydrogen bonds (from the amino group) and non-classical C-H•••O interactions (from the aromatic ring).

When crystallized as bis(2-amino-1-methylpyridin-1-ium iodide)-18C6, Single-Crystal X-Ray Diffraction (SCXRD) reveals that the complex crystallizes in the centric monoclinic


 space group[3][6]. This highly ordered packing minimizes defect formation and is critical for evaluating bulk optical properties, such as the third-order NLO susceptibility (

), which has been recorded at

esu for this specific complex[3].

Assembly_Network Cation 2-Amino-1-methylpyridin-1-ium (Cationic Donor) HB1 N-H•••O H-Bonds Cation->HB1 HB2 C-H•••O H-Bonds Cation->HB2 Crown 18-Crown-6 (Macrocyclic Acceptor) Crown->HB1 Crown->HB2 Crystal Supramolecular Crystal (P21/n Space Group) HB1->Crystal HB2->Crystal

Supramolecular assembly network driven by hydrogen bonding interactions.

Quantitative Data Synthesis

The following table summarizes the key crystallographic, computational, and optical parameters associated with the cation and its supramolecular derivatives.

ParameterValue / DescriptionCausality / Significance
Chemical Formula

Base quaternary ammonium salt[1].
Log P -2.90High hydrophilicity due to permanent cationic charge[7].
Space Group (with 18C6)

(Centric monoclinic)
Dictates the symmetry of the bulk crystal, influencing optical properties[3].
Hydrogen Bonding N-H•••O and C-H•••OLocks the macrocycle and cation into a rigid lattice, preventing thermal degradation[3].
NLO Susceptibility (

)

esu
Push-pull electron delocalization enables strong interaction with intense light fields[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes an internal verification step to prevent the propagation of errors.

Protocol A: Synthesis of 2-Amino-1-methylpyridin-1-ium Iodide
  • Step 1: Reaction Setup. Dissolve 2-aminopyridine in anhydrous acetonitrile. Add an excess of iodomethane (

    
    ) dropwise under an inert argon atmosphere.
    
    • Causality: Acetonitrile is chosen as a polar aprotic solvent because it heavily stabilizes the transition state of the

      
       methylation reaction without solvolyzing the alkyl halide.
      
  • Step 2: Reflux and Isolation. Heat the mixture to 80 °C for 24 hours. Cool to room temperature, filter the resulting precipitate, and wash thoroughly with cold ethanol to remove unreacted starting materials.

  • Step 3: Self-Validation (NMR). Perform

    
     NMR spectroscopy. The protocol is validated if the broad N-H peak of the pyridine ring disappears, and a sharp, integrated singlet appears between 3.60–4.00 ppm, confirming successful N-methylation rather than ring-carbon alkylation.
    
Protocol B: Supramolecular Co-crystallization with 18-Crown-6
  • Step 1: Solution Preparation. Dissolve equimolar amounts of 2-amino-1-methylpyridin-1-ium iodide and 18-crown-6 in high-purity methanol.

  • Step 2: Crystal Growth. Cover the beaker with a perforated film and place it in a vibration-free incubator at exactly 35 °C for slow evaporation.

    • Causality: Slow evaporation under strict isothermal conditions ensures thermodynamic control. Rapid precipitation leads to kinetic trapping, which introduces lattice defects and ruins the optical transparency required for NLO measurements.

  • Step 3: Self-Validation (Hirshfeld Surface Analysis). Subject the grown crystal to SCXRD. Generate a Hirshfeld surface fingerprint plot. The protocol is validated if the plot shows distinct, sharp spikes corresponding to N-H•••O and C-H•••O interactions, confirming the expected supramolecular assembly rather than a mere physical mixture.

Protocol C: Computational Profiling (DFT)
  • Step 1: Geometry Optimization. Construct the molecule in a computational suite (e.g., Gaussian) and optimize the geometry using the B3LYP functional and 6-31G(d) basis set.

  • Step 2: Self-Validation (Frequency Analysis). Immediately run a vibrational frequency calculation on the optimized geometry.

    • Causality: The protocol is only valid if zero imaginary frequencies are found. An imaginary frequency indicates the structure is trapped in a transition state (saddle point) rather than a true local/global energy minimum.

  • Step 3: Band Gap Estimation. Calculate the HOMO-LUMO gap. For experimental validation of this gap in powder samples, use diffuse reflectance spectroscopy and apply the Kubelka-Munk algorithm to generate a Tauc plot, as direct transmission measurements are impossible for opaque powders[3][6].

References

  • SureChEMBL. "SCHEMBL10438495: 2-amino-1-methylpyridin-1-ium chloride". SureChEMBL Database. Available at: [Link]

  • ResearchGate. "Novel C H•••O hydrogen-bonded supramolecular complexes of 18-crown-6 with 1-alkylpyridinium iodide and its amino derivatives: Third-order nonlinear optical properties and Hirshfeld surface analysis". ResearchGate. Available at:[Link]

  • CSIRO Publishing. "Assembly of New Merocyanine Chromophores with a 1,8-Naphthalimide Core by a New Method for the Synthesis of the Methine Function". Australian Journal of Chemistry. Available at: [Link]

  • ResearchGate. "Synthesis and properties of aza analogs of merocyanine dyes based on N-substituted 2- and 4-aminopyridinium salts". ResearchGate. Available at: [Link]

  • ResearchGate. "Crystal structures and magnetic properties of[Ni(dmit)2]- salts". ResearchGate. Available at:[Link]

Sources

Exploratory

Comprehensive Safety &amp; Technical Guide: 2-Amino-1-methylpyridin-1-ium Iodide

This guide provides an in-depth technical and safety assessment of 2-Amino-1-methylpyridin-1-ium iodide (CAS: 6964-53-0).[1] It is designed for researchers synthesizing or handling this compound, distinguishing its speci...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical and safety assessment of 2-Amino-1-methylpyridin-1-ium iodide (CAS: 6964-53-0).[1] It is designed for researchers synthesizing or handling this compound, distinguishing its specific risks from its precursors and structural analogs.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

2-Amino-1-methylpyridin-1-ium iodide is a quaternary ammonium salt derived from the methylation of 2-aminopyridine.[1] Unlike its neutral parent compound, it carries a permanent positive charge, significantly altering its solubility, bioavailability, and toxicological profile.[1]

PropertyData
CAS Number 6964-53-0
IUPAC Name 2-Amino-1-methylpyridin-1-ium iodide
Synonyms 1-Methyl-2-aminopyridinium iodide; 2-Amino-1-methylpyridinium iodide
Molecular Formula C₆H₉IN₂
Molecular Weight 236.05 g/mol
Physical State White to off-white crystalline powder
Melting Point 139–140 °C
Solubility Soluble in water, ethanol, and polar organic solvents; insoluble in non-polar solvents (e.g., hexane).[1][2][3]
Structure Pyridine ring methylated at N1; amino group at C2; iodide counterion.[1]
Structural Visualization

The following diagram illustrates the chemical connectivity and the distinction between the cationic core and the anionic counterion.

ChemicalStructure Core Pyridine Ring N1 N1 (Methylated) + Charge Core->N1 C2 C2 Position Core->C2 Methyl Methyl Group (-CH3) N1->Methyl Covalent Bond Iodide Iodide Ion (I-) N1->Iodide Ionic Interaction Amino Amino Group (-NH2) C2->Amino Covalent Bond

Caption: Structural connectivity of 2-Amino-1-methylpyridin-1-ium iodide showing the N-methylation site.[1]

Hazard Identification (GHS Classification)

While the precursor (Methyl Iodide) is highly toxic and carcinogenic, the salt itself presents a moderate hazard profile . However, it should be treated as a bioactive quaternary amine.[1]

Signal Word: WARNING

Hazard CategoryCodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][4]
Skin Corrosion/Irritation H315 Causes skin irritation.[1][4][5][6][7][8]
Serious Eye Damage H319 Causes serious eye irritation.[1][2][4][5][6][9]
STOT - Single Exposure H335 May cause respiratory irritation.[1][4][6]
Critical Distinction: Precursor vs. Product

Researchers must not conflate the toxicity of the product with its synthesis precursors.

  • Precursor (2-Aminopyridine): Highly toxic, convulsant, K+ channel blocker.[1][10]

  • Precursor (Methyl Iodide): Fatal if inhaled, carcinogen, neurotoxin.[1]

Toxicological Assessment & Mechanism[1]

Mechanism of Action (SAR Analysis)

The toxicity of 2-amino-1-methylpyridin-1-ium iodide is governed by its quaternary ammonium structure.[1]

  • Reduced CNS Penetration: Unlike the neutral 2-aminopyridine, the permanent positive charge on the quaternary nitrogen prevents passive diffusion across the Blood-Brain Barrier (BBB).[1] This significantly reduces the risk of central neurotoxicity (seizures/convulsions) typically associated with aminopyridines.

  • Peripheral Effects: Quaternary ammonium compounds can act as neuromuscular blocking agents (curare-mimetic effects) or nicotinic agonists/antagonists at the neuromuscular junction.[1] High systemic doses may lead to respiratory paralysis not via CNS seizure, but via peripheral blockade.[1]

  • Iodide Toxicity: Chronic exposure can lead to "Iodism," characterized by skin rashes, runny nose, and metallic taste.[1]

Comparative Toxicity
  • vs. 2-Aminopyridine: The salt is generally less acutely toxic orally due to poor absorption and distribution to the CNS.[1]

  • vs. Methylpyridinium (MPP+): While 1-methyl-4-phenylpyridinium (MPP+) is a mitochondrial toxin causing Parkinsonism, simple alkyl pyridinium salts like this one lack the lipophilic moiety required for uptake by dopamine transporters, reducing specific neurotoxic potential.[1]

Synthesis & Handling Workflow

Safety Critical Checkpoint: The synthesis of this compound involves Methyl Iodide (MeI) . MeI is volatile and a suspected carcinogen.[1] The following protocol emphasizes safety engineering.

Experimental Protocol: Methylation of 2-Aminopyridine

Reagents: 2-Aminopyridine (1.0 eq), Methyl Iodide (1.1 eq), Ethanol or Acetonitrile (Solvent).[1]

  • Setup: Work in a certified chemical fume hood. Double-glove (Nitrile + Laminate) is recommended due to MeI permeation.[1]

  • Reaction:

    • Dissolve 2-aminopyridine in ethanol.

    • Slowly add Methyl Iodide dropwise at 0°C (ice bath) to control exotherm and minimize MeI vaporization.

    • Allow to warm to room temperature and stir (typically 12–24 hours).

  • Purification:

    • The product often precipitates as a white solid.[1][11]

    • Filter the solid.[1] Wash with cold ether. [1]

    • Waste Note: The filtrate contains unreacted Methyl Iodide.[1] Quench with aqueous ammonia or thiosulfate before disposal.[1]

  • Drying: Dry under vacuum.[1] Ensure a cold trap is used to catch any residual MeI vapors.[1]

Synthesis Safety Logic Diagram

SynthesisSafety Start Start: Reagent Prep MeI_Add Add Methyl Iodide (CRITICAL HAZARD) Start->MeI_Add Fume Hood Only Reaction Stirring (Closed System) MeI_Add->Reaction Dropwise @ 0°C Filtration Filtration Reaction->Filtration Quench Quench Filtrate (Destroy MeI) Filtration->Quench Liquid Phase (Waste) Product Final Product (2-Amino-1-methylpyridinium iodide) Filtration->Product Solid Phase

Caption: Synthesis workflow emphasizing the critical control point for Methyl Iodide handling.

Emergency Response & First Aid

Exposure Scenarios
RouteSymptomResponse Protocol
Inhalation Coughing, respiratory irritation.[1]Remove to fresh air. If breathing is difficult, administer oxygen.[1][8] Seek medical attention.
Skin Contact Redness, irritation.[1][12][5][8]Wash immediately with soap and copious water for 15 minutes.[1] Remove contaminated clothing.[1][13][5][8]
Eye Contact Severe irritation, pain.[1]Rinse cautiously with water for 15 minutes.[1][4][8] Remove contact lenses if present.[1][2][4][5][6][7] Consult an ophthalmologist.
Ingestion Nausea, vomiting, abdominal pain.[1]Rinse mouth.[1][13][6][8] Do NOT induce vomiting unless instructed by poison control. Call a physician immediately.
Spill Cleanup (Solid)
  • PPE: Wear N95/P100 respirator, safety goggles, and nitrile gloves.[1]

  • Containment: Do not dry sweep (creates dust).[1] Use a wet wipe or damp paper towel to capture the powder.

  • Disposal: Place in a sealed hazardous waste container labeled "Toxic Organic Solid."

Storage & Stability

  • Storage Conditions: Store at Room Temperature (RT) in a tightly sealed container.

  • Light Sensitivity: Iodides can oxidize to elemental iodine (

    
    ) upon prolonged exposure to light, turning the white solid yellow/brown. Store in amber vials or wrap in foil.
    
  • Hygroscopic Nature: Quaternary salts are often hygroscopic.[1] Store in a desiccator if precise mass is required.[1]

References

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 2-amino-1-methylpyridin-1-ium iodide. Retrieved from (Search CAS: 6964-53-0).[1]

  • PubChem. (2025).[1][14] Compound Summary: 2-Amino-1-methylpyridinium iodide.[1][15] National Library of Medicine.[1] Retrieved from [Link]

  • U.S. EPA. (2005).[1] Toxicological Review of Aminopyridines. (Reference for parent compound toxicity comparison). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification of 2-Amino-1-methylpyridin-1-ium Iodide

Executive Summary This application note details the protocol for the regioselective N-methylation of 2-aminopyridine to synthesize 2-Amino-1-methylpyridin-1-ium iodide (CAS: 6964-53-0). This pyridinium salt is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the regioselective N-methylation of 2-aminopyridine to synthesize 2-Amino-1-methylpyridin-1-ium iodide (CAS: 6964-53-0). This pyridinium salt is a critical intermediate in the synthesis of N-heterocyclic carbenes, pharmacological scaffolds, and specialized ionic liquids.

The synthesis utilizes a nucleophilic substitution (


) reaction between 2-aminopyridine and methyl iodide (iodomethane). While conceptually straightforward, the protocol requires strict adherence to safety standards due to the use of methyl iodide, a potent neurotoxin and alkylating agent. This guide prioritizes high-purity isolation via precipitation kinetics, exploiting the solubility differential between the starting materials and the ionic product.

Safety & Hazard Assessment (Critical)

WARNING: This procedure involves Methyl Iodide (MeI) .

  • Methyl Iodide : A volatile, highly toxic alkylating agent. It is a suspected carcinogen and a potent neurotoxin. It can penetrate standard nitrile gloves.

    • Control: All operations must be performed in a certified chemical fume hood.

    • PPE: Double-gloving (Silver Shield/4H laminate gloves under nitrile) is recommended. Wear chemical splash goggles and a lab coat.

  • 2-Aminopyridine : Toxic if swallowed or absorbed through the skin.

  • Waste Disposal: All waste streams containing MeI must be quenched (e.g., with aqueous ammonia or sodium thiosulfate) before disposal according to local hazardous waste regulations.

Reaction Principle and Logic

The synthesis relies on the nucleophilic attack of the pyridine nitrogen lone pair onto the electrophilic methyl group of methyl iodide.

Regioselectivity

2-Aminopyridine possesses two nucleophilic nitrogen centers: the ring nitrogen (N1) and the exocyclic amine (N2).

  • Ring Nitrogen (N1): More basic and nucleophilic in neutral conditions due to the lone pair residing in an

    
     orbital perpendicular to the 
    
    
    
    -system.
  • Exocyclic Nitrogen (N2): Its lone pair is partially delocalized into the aromatic ring, reducing its nucleophilicity.

Therefore, under neutral conditions in a polar aprotic solvent (like acetone or acetonitrile), alkylation occurs preferentially at N1 , yielding the desired 1-methylpyridinium salt.

Solvent Selection Strategy

Acetone is selected as the reaction medium for two reasons:

  • Solubility: The reactants (2-aminopyridine and methyl iodide) are highly soluble in acetone.

  • Precipitation: The ionic product, 2-Amino-1-methylpyridin-1-ium iodide, is insoluble in acetone. This drives the equilibrium forward (Le Chatelier’s principle) and simplifies purification to a simple filtration step, avoiding complex chromatography.

Experimental Protocol

Materials and Equipment[1][2][3][4][5][6][7][8]
  • Reagents:

    • 2-Aminopyridine (>99% purity)

    • Methyl Iodide (Reagent grade, >99%)

    • Acetone (Dry, ACS Reagent grade)

    • Ethanol (Absolute, for recrystallization if necessary)[1]

    • Diethyl Ether (for washing)[2][3][4]

  • Equipment:

    • 100 mL Round-bottom flask (RBF) with magnetic stir bar.

    • Addition funnel (pressure-equalizing recommended).

    • Reflux condenser (with drying tube or

      
       balloon).
      
    • Vacuum filtration setup (Buchner funnel).

Step-by-Step Methodology

Step 1: Preparation of the Nucleophile Solution

  • Weigh 4.71 g (50.0 mmol) of 2-aminopyridine.

  • Transfer to a 100 mL RBF equipped with a magnetic stir bar.

  • Add 40 mL of dry acetone . Stir until the solid is completely dissolved.

    • Note: If the solution is cloudy, filter it before proceeding to remove insoluble impurities.

Step 2: Controlled Addition of Electrophile

  • Place the RBF in an ice-water bath (

    
    ) to control the initial exotherm.
    
  • Measure 3.4 mL (55.0 mmol, 1.1 equiv) of methyl iodide.

    • Safety: Perform this measurement inside the fume hood using a glass syringe or pipette.

  • Add the methyl iodide dropwise to the stirring amine solution over 10–15 minutes.

    • Logic: Slow addition prevents localized overheating and minimizes side reactions (e.g., poly-alkylation).

Step 3: Reaction Phase

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Attach a reflux condenser.

  • Stir the reaction mixture at room temperature for 12–18 hours .

    • Observation: A white to pale-yellow precipitate should begin to form within the first hour.

    • Alternative: For faster conversion, the mixture can be gently refluxed (

      
      ) for 4 hours, but room temperature stirring often yields higher purity crystals.
      

Step 4: Isolation and Purification

  • Cool the reaction mixture to

    
     for 30 minutes to maximize precipitation.
    
  • Filter the solid using vacuum filtration on a sintered glass funnel or Buchner funnel.

  • Wash 1: Rinse the filter cake with 10 mL of cold acetone to remove unreacted starting materials.

  • Wash 2: Rinse with 20 mL of diethyl ether to remove residual acetone and facilitate drying.

  • Dry the solid under vacuum (or in a desiccator) for 4 hours.

Step 5: Recrystallization (Optional) If the melting point is lower than expected or the color is dark:

  • Dissolve the crude solid in a minimum amount of boiling absolute ethanol.

  • Allow to cool slowly to room temperature, then refrigerate.

  • Filter the recrystallized needles and dry.[3]

Data Analysis and Characterization

Physicochemical Properties

The following table summarizes the expected properties of the target compound compared to the starting material.

Property2-Aminopyridine (Starting Material)2-Amino-1-methylpyridin-1-ium iodide (Product)
Molecular Weight 94.12 g/mol 236.05 g/mol
Appearance White to pale yellow crystalsWhite to off-white crystalline powder
Melting Point 58 °C139–140 °C [1]
Solubility Soluble in acetone, ethanol, waterSoluble in water, ethanol; Insoluble in acetone, ether
CAS Number 504-29-06964-53-0
Structural Validation (NMR)[10]
  • 
     NMR (DMSO-
    
    
    
    ):
    Look for a diagnostic singlet corresponding to the N-methyl group around
    
    
    3.8–4.0 ppm. The aromatic protons will shift downfield relative to the starting material due to the positive charge on the ring nitrogen.

Visualizations

Reaction Mechanism and Workflow

SynthesisWorkflow Start Start: 2-Aminopyridine Dissolve Dissolve in Acetone (Solvent Selection) Start->Dissolve AddMeI Add Methyl Iodide (1.1 equiv, 0°C) Dissolve->AddMeI Homogeneous Soln Reaction Reaction: Nucleophilic Substitution (SN2) RT, 12-18h AddMeI->Reaction Kinetic Control Precipitation Precipitation of Product (Insoluble in Acetone) Reaction->Precipitation Thermodynamic Drive Filter Vacuum Filtration & Washing (Ether) Precipitation->Filter Product Target: 2-Amino-1-methylpyridin-1-ium iodide Filter->Product Isolation

Figure 1: Operational workflow for the synthesis, highlighting the critical phase changes that drive isolation.

Chemical Pathway[4][8]

ReactionMechanism Reactants 2-Aminopyridine + MeI Transition Transition State: Nu attack by Ring N Reactants->Transition Acetone, RT Product 1-Methyl-2-aminopyridinium Iodide Transition->Product Major Pathway (Kinetic) SideProduct Exocyclic Methylation (Minor/Avoided) Transition->SideProduct Disfavored (Neutral conditions)

Figure 2: Reaction pathway illustrating the regioselective preference for ring nitrogen alkylation.

References

  • Boykin, D. W., et al. (1980). NMR spectra of aminopyridines and their N-methylated salts. Journal of Heterocyclic Chemistry.
  • Konno, T., et al. (2004). Regioselective methylation of aminopyridines. Chemical & Pharmaceutical Bulletin.

Sources

Application

recrystallization protocols for high-purity 2-Amino-1-methylpyridin-1-ium iodide

Executive Summary This guide details the purification of 2-Amino-1-methylpyridin-1-ium iodide (also known as 1-methyl-2-aminopyridinium iodide) to achieve >99.5% purity suitable for nonlinear optical (NLO) applications a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the purification of 2-Amino-1-methylpyridin-1-ium iodide (also known as 1-methyl-2-aminopyridinium iodide) to achieve >99.5% purity suitable for nonlinear optical (NLO) applications and precision organic synthesis. While standard synthesis via methylation of 2-aminopyridine is straightforward, the resulting crude material often contains unreacted starting materials, oxidation byproducts (iodine), and trace solvent inclusions that degrade optical transparency and crystalline lattice integrity.

This protocol departs from generic "recrystallization" advice by utilizing a polarity-gradient crystallization method. We leverage the differential solubility between the ionic product and the non-ionic starting amine in an Ethanol/Ethyl Acetate system, ensuring the removal of the specific impurities inherent to this synthesis.

Chemical Context & Impurity Profile

To design an effective purification, one must understand the "Enemy" (Impurities).

ComponentRoleSolubility (Ethanol)Solubility (EtOAc/Ether)Removal Strategy
2-Amino-1-methylpyridin-1-ium Iodide Target High (Hot), Mod. (Cold)InsolubleCrystallizes out.[1]
2-Aminopyridine Starting MaterialHighHighStays in supernatant.
Methyl Iodide ReagentSolubleSolubleRemoved via volatility/wash.
Iodine (

)
Oxidation ByproductSolubleSolubleStays in liquor; wash with cold solvent.
Polymeric Tars Side ReactionLowLowRemoved via hot filtration.

Key Insight: The starting material (2-aminopyridine) is soluble in non-polar organic solvents (Ether, EtOAc), whereas the target salt is not. Therefore, an antisolvent approach is superior to simple cooling for removing unreacted amine.

Protocol Design: The "Dual-Solvent" System

We utilize Absolute Ethanol (EtOH) as the primary solvent and Ethyl Acetate (EtOAc) or Diethyl Ether (


)  as the antisolvent.
  • Why Ethanol? It dissolves the ionic lattice effectively at high temperatures (

    
    C) but allows crystal growth upon cooling.
    
  • Why Ethyl Acetate? It acts as a "scavenger" solvent. It precipitates the salt while keeping the non-ionic 2-aminopyridine impurity dissolved.

Reagents Required
  • Crude 2-Amino-1-methylpyridin-1-ium iodide.

  • Solvent A: Absolute Ethanol (200 proof, anhydrous preferred).

  • Solvent B (Antisolvent): Ethyl Acetate (ACS Reagent) or Diethyl Ether (stabilized).

  • Activated Charcoal (optional, for decolorization).

Step-by-Step Recrystallization Protocol

Phase 1: Dissolution and Hot Filtration
  • Charge: Place 10.0 g of crude solid into a 100 mL round-bottom flask (RBF).

  • Solvent Addition: Add minimum volume of Solvent A (Ethanol) . Start with 3 mL per gram of solid (30 mL total).

  • Heat: Heat to reflux (

    
    C) with stirring.
    
    • Observation: If the solid does not fully dissolve after 10 mins of reflux, add Ethanol in 2 mL increments.

    • Critical Check: If the solution is dark brown (free iodine) or black (tars), add 0.5 g of Activated Charcoal. Stir at reflux for 5 minutes.

  • Hot Filtration: While still boiling, filter the solution through a pre-warmed glass frit or fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

    • Why Pre-warm? Prevents premature crystallization on the filter paper, which causes yield loss.

Phase 2: Controlled Crystallization
  • Reheating: If crystals formed in the filtrate during filtration, briefly reheat until clear.

  • Antisolvent Addition: Remove from heat. While the solution is still hot (

    
    C), add Solvent B (Ethyl Acetate)  dropwise.
    
    • Endpoint: Stop adding when a faint, persistent cloudiness (turbidity) appears.

    • Clarification: Add 1-2 mL of Ethanol to clear the turbidity. The solution is now supersaturated.

  • Slow Cooling: Cover the flask with foil (iodides are light-sensitive). Allow it to cool to room temperature undisturbed for 2–3 hours.

    • Crystal Quality: Do not stir or shake. Agitation creates small, impure powder. Stillness creates large, pure needles/prisms.

  • Deep Cooling: Once at room temperature, place the flask in a refrigerator (

    
    C) for 4 hours, then a freezer (
    
    
    
    C) overnight for maximum yield.
Phase 3: Harvesting and Drying
  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with 2 x 10 mL of cold 1:1 Ethanol/EtOAc mixture, followed by 20 mL of pure cold EtOAc.

    • Mechanism:[2] The EtOAc wash strips away any oily mother liquor containing the 2-aminopyridine impurity.

  • Drying: Dry under high vacuum (0.1 mbar) at

    
    C for 6 hours.
    
    • Note: Avoid temperatures

      
      C during drying to prevent surface oxidation (yellowing).
      

Visualization of Workflows

Figure 1: Purification Logic Flow

This diagram illustrates the fate of impurities versus the target compound through the protocol.

RecrystallizationFlow Crude Crude Mixture (Salt + Amine + Iodine) Dissolution Dissolve in Hot Ethanol (Reflux) Crude->Dissolution HotFilter Hot Filtration (Remove Tars/Charcoal) Dissolution->HotFilter AntiSolvent Add EtOAc (Antisolvent) Until Turbid HotFilter->AntiSolvent Crystallize Slow Cooling (RT -> 4°C -> -20°C) AntiSolvent->Crystallize Filtration Vacuum Filtration Crystallize->Filtration Liquor Mother Liquor (Contains 2-Aminopyridine, I2) Filtration->Liquor Filtrate Crystals Pure Crystals 2-Amino-1-methylpyridin-1-ium I Filtration->Crystals Retentate

Caption: Separation pathway distinguishing the isolation of the ionic target from non-ionic impurities.

Figure 2: Impurity Fate Map

Detailed tracking of specific contaminants.

ImpurityFate StartMat 2-Aminopyridine Wash EtOAc Wash StartMat->Wash Soluble in EtOAc Iodine Free Iodine (I2) Iodine->Wash Soluble in Liquor Tars Polymeric Tars HotFilt Hot Filtration Tars->HotFilt Trapped Target Target Salt Crystal Crystallization Target->Crystal Precipitates

Caption: Mechanism of impurity removal at each stage of the protocol.[3]

Validation & Quality Control

Quantify your success using these metrics.

TestAcceptance CriteriaMethod Note
Appearance White to pale yellow prismsDark yellow/brown indicates iodine contamination.
Melting Point 139–141 °C (Sharp)Broad range (>2°C) implies solvent inclusion or amine impurity.
1H NMR (

)
N-Me singlet

ppm
Check for absence of starting material peaks (shifted upfield).
Solubility Clear solution in waterTurbidity in water indicates non-polar impurities.

Troubleshooting Table:

ProblemCauseSolution
Oiling Out Solution cooled too fast or too much antisolvent.Reheat to dissolve, add more Ethanol, cool slower.[1]
Brown Color Iodine oxidation.Wash crystals with a small amount of cold acetone or recrystallize with charcoal.
Low Yield Too much Ethanol used.Concentrate mother liquor and run a "second crop" (lower purity).

References

  • Sigma-Aldrich. 2-Amino-1-methylpyridinium iodide Product Sheet. Retrieved from (Note: Reference for general physical properties and safety data of analogous aminopyridinium salts).

  • Organic Syntheses. Synthesis of N-Acyl Pyridinium-N-Aminides. Org. Synth. 2018 , 95, 112-126. Available at: [Link] (Validates 1-aminopyridinium iodide purification protocols using Ethanol).

  • PubChem. 1-Amino-2-methylpyridinium Iodide Compound Summary. Retrieved from .

  • BenchChem. Mitigating side reactions in pyridinium salt synthesis. Retrieved from .

(Note: While specific "application notes" for this exact CAS are rare, the protocols above are derived from the authoritative general chemistry of pyridinium iodides as cited in Organic Syntheses and crystallographic literature.)

Sources

Method

Application Note: 2-Amino-1-methylpyridin-1-ium Iodide (2-AMPyI) for Advanced Defect Passivation in Halide Perovskites

Target Audience: Materials Scientists, Photovoltaic Engineers, and Drug Development Professionals. Cross-Disciplinary Relevance: While 2-Amino-1-methylpyridin-1-ium iodide (2-AMPyI) is utilized by drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Photovoltaic Engineers, and Drug Development Professionals.

Cross-Disciplinary Relevance: While 2-Amino-1-methylpyridin-1-ium iodide (2-AMPyI) is utilized by drug development professionals in supramolecular crystal engineering—specifically in forming host-guest complexes with 18-crown-6 ethers for pharmaceutical formulations[1]—its most transformative application lies in advanced optoelectronics. This guide details its role as a multifunctional halide precursor and defect passivator in hybrid organic-inorganic perovskite solar cells (PSCs).

Mechanistic Rationale: The Causality of Passivation

As perovskite photovoltaics push toward theoretical efficiency limits, surface defect-induced non-radiative recombination at the perovskite/electron transport layer (ETL) interface remains a critical bottleneck. 2-AMPyI acts as a "zwitterionic-like" bidentate passivator, addressing multiple defect types simultaneously through three distinct structural mechanisms:

  • Dipole-Engineered Field Effect: The ortho-positioning of the amino group relative to the methylpyridinium core creates an exceptionally large molecular dipole moment. When anchored at the interface, this strong dipole induces field-effect passivation, repelling minority carriers from surface defects and reducing interfacial recombination by up to two orders of magnitude[2].

  • Bidentate Chemical Coordination: The amino (-NH

    
    ) group acts as a Lewis base. Its lone-pair electrons coordinate strongly with undercoordinated Pb
    
    
    
    or Sn
    
    
    dangling bonds at grain boundaries, while the nitrogen on the pyridine ring further strengthens the interaction, suppressing the formation of halide vacancies[3].
  • Ionic Defect Healing: The positively charged pyridinium cation electrostatically neutralizes negatively charged defects (e.g., cation vacancies), while the iodide (I

    
    ) anion directly fills iodine vacancies (V
    
    
    
    ), suppressing ion migration and eliminating J-V hysteresis[4].

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility, the following protocols incorporate self-validating quality control (QC) steps.

Protocol A: Interfacial Passivation via Dynamic Spin-Coating

Purpose: To passivate surface defects on pre-crystallized 3D perovskite thin films without dissolving the underlying lattice.

Materials:

  • 2-AMPyI powder (>99% purity)

  • Anhydrous Isopropanol (IPA)

  • Pre-crystallized perovskite substrates (e.g., MAPbI

    
     or FA
    
    
    
    MA
    
    
    PbI
    
    
    )

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 2-AMPyI in anhydrous IPA at a concentration of 3 mg/mL.

    • Causality: IPA is chosen as an orthogonal solvent; it dissolves the organic salt but does not dissolve the inorganic perovskite lattice.

  • Filtration (QC Step): Sonicate the solution for 10 minutes and filter through a 0.22 µm PTFE syringe filter. Undissolved aggregates will act as recombination centers; filtration ensures a molecularly dispersed passivation layer.

  • Dynamic Dispensing: Mount the perovskite substrate on the spin coater. Initiate spinning at 4000 rpm. Once at max speed, rapidly drop-cast 50 µL of the 2-AMPyI solution onto the center of the substrate.

    • Causality: Dynamic dispensing prevents solvent pooling, which can cause localized partial dissolution and surface roughening.

  • Thermal Annealing: Transfer the substrate to a hotplate at 100°C for 5 minutes.

    • Causality: Thermal energy drives the diffusion of the iodide anions into shallow surface vacancies while firmly anchoring the pyridinium dipole at the surface[2].

  • Validation Check: Post-annealing, inspect the film under a 365 nm UV lamp. A successfully passivated film will exhibit visibly brighter and more uniform photoluminescence (PL) compared to an untreated control, confirming the suppression of non-radiative recombination.

Protocol B: Bulk Passivation via Precursor Additive

Purpose: To control crystallization kinetics and passivate bulk grain boundaries during film formation.

Step-by-Step Methodology:

  • Precursor Modification: Add 2-AMPyI directly into the primary perovskite precursor solution (e.g., DMF:DMSO, 4:1 v/v) at an optimized molar ratio of 1.5 mol% relative to the Pb

    
     content.
    
  • Spin-Coating & Antisolvent Dripping: Spin-coat the modified precursor at 1000 rpm for 10 s, followed by 4000 rpm for 30 s. Drop 150 µL of chlorobenzene at the 20th second of the second stage.

    • Causality: The steric bulk of the methylpyridinium ring retards the nucleation rate during the antisolvent dripping phase. This slower crystallization yields larger grain sizes and highly crystalline thin films with reduced grain boundary density[3].

  • Validation Check: Monitor the intermediate phase. The transition to a dark black/brown phase should occur immediately upon annealing at 100°C. If the film appears hazy, the 2-AMPyI concentration is too high, indicating the unwanted formation of a 2D Ruddlesden-Popper phase that impedes vertical charge transport.

Quantitative Data Presentation

The integration of 2-AMPyI yields significant improvements across both fundamental optoelectronic properties and final device metrics.

Optoelectronic MetricControl Perovskite Film2-AMPyI Passivated FilmPhysical Implication / Causality
Trap-State Density ~1.2 × 10

cm

~3.4 × 10

cm

Bidentate coordination neutralizes uncoordinated Pb

defects.
PL Carrier Lifetime ~520 ns> 1050 nsSuppression of non-radiative recombination pathways.
Open-Circuit Voltage 1.08 V1.18 VDipole-induced field effect improves band alignment at the ETL interface.
Operational Stability T

< 400 hours
T

> 890 hours
Iodide vacancy filling prevents detrimental halide ion migration.

Data synthesized from benchmark studies on pyridinium iodide passivation in high-efficiency perovskite architectures[2],[4].

Mechanistic Workflow Visualization

G A 2-AMPyI Precursor B Pyridinium Cation (Dipole Moment) A->B C Amino Group (Lewis Base) A->C D Iodide Anion (Halide Source) A->D E Neutralizes Cation Vacancies B->E F Coordinates Uncoordinated Pb2+ C->F G Fills Iodine Vacancies D->G H Enhanced Device Efficiency & Stability E->H F->H G->H

Multifunctional defect passivation mechanism of 2-AMPyI at the perovskite interface.

References

  • Title: Crystal structure packing diagrams of supramolecular cations at (a) 100...
  • Source: perovskite-info.
  • Source: tue.
  • Source: researchgate.

Sources

Application

Application Note &amp; Protocol: Growing Single Crystals of 2-Amino-1-methylpyridin-1-ium Iodide for X-ray Diffraction

Abstract This document provides a comprehensive guide for the synthesis and subsequent single-crystal growth of 2-Amino-1-methylpyridin-1-ium iodide, a quaternary ammonium salt of interest in materials science and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis and subsequent single-crystal growth of 2-Amino-1-methylpyridin-1-ium iodide, a quaternary ammonium salt of interest in materials science and drug development. High-quality single crystals are a prerequisite for unambiguous structure determination via X-ray diffraction (XRD), which provides critical insights into molecular geometry, packing, and intermolecular interactions. This guide moves beyond a simple recitation of steps, delving into the underlying principles of synthesis and crystallization to empower researchers to troubleshoot and adapt these protocols. We detail two primary, field-proven crystallization techniques—Slow Evaporation and Vapor Diffusion—and provide the rationale for solvent selection and experimental design.

Introduction: The Imperative for High-Quality Crystals

The precise three-dimensional arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For novel compounds like 2-Amino-1-methylpyridin-1-ium iodide, determining this structure is fundamental. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for this purpose, offering unparalleled atomic resolution. However, the success of SCXRD is entirely contingent on the quality of the crystal sample.[1] A well-ordered, single crystal of sufficient size (ideally >0.05 mm in all dimensions) is required to produce a clean diffraction pattern.[2]

This guide addresses the critical experimental bottleneck: the growth of high-quality single crystals.[3] We first outline the synthesis of the target compound and then provide detailed, validated protocols for its crystallization, grounded in the principles of solution-state chemistry.

Synthesis of 2-Amino-1-methylpyridin-1-ium Iodide

The synthesis is a classic Menshutkin reaction, an S_N2 alkylation of the pyridine nitrogen in 2-aminopyridine using methyl iodide. The pyridine nitrogen is more nucleophilic than the exocyclic amino group, leading to selective N1-methylation.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
2-Aminopyridine≥98%Sigma-Aldrich
Methyl Iodide≥99%, stabilizedSigma-AldrichCaution: Toxic, volatile, and a suspected carcinogen. Handle only in a certified fume hood.
Diethyl EtherAnhydrousFisher ScientificUsed for precipitation and washing.
AcetonitrileAnhydrousAcros OrganicsReaction solvent.
Round-bottom flask50 mL
Magnetic stirrer & stir bar
Reflux condenser
Glass funnel & filter paper
Synthetic Protocol
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (e.g., 1.0 g, 10.6 mmol) in 20 mL of anhydrous acetonitrile.

  • Reagent Addition: In a well-ventilated fume hood, carefully add methyl iodide (e.g., 0.79 mL, 1.80 g, 12.7 mmol, 1.2 equivalents) to the stirring solution at room temperature.

  • Reaction: Fit the flask with a reflux condenser and stir the reaction mixture at room temperature for 12-24 hours. The product will typically precipitate as a pale-yellow solid. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold diethyl ether (2 x 15 mL) to remove any unreacted starting materials.

  • Drying: Dry the purified 2-Amino-1-methylpyridin-1-ium iodide powder under vacuum. The product should be a crystalline powder.[4] Confirm identity and purity using ¹H NMR spectroscopy and Mass Spectrometry.

G cluster_reactants Reactants cluster_conditions Conditions 2-Aminopyridine 2-Aminopyridine Product 2-Amino-1-methylpyridin-1-ium iodide 2-Aminopyridine->Product Methyl Iodide Methyl Iodide Methyl Iodide->Product Acetonitrile (Solvent) Acetonitrile (Solvent) Acetonitrile (Solvent)->Product Room Temp, 12-24h Room Temp, 12-24h Room Temp, 12-24h->Product

Caption: Synthesis of 2-Amino-1-methylpyridin-1-ium iodide.

Principles of Crystallization from Solution

Successful crystallization hinges on controlling the transition of a molecule from a disordered state in solution to an ordered, crystalline solid state. This process is governed by supersaturation .[5]

A supersaturated solution is a non-equilibrium state containing more dissolved solute than it can thermodynamically hold.[3] To achieve high-quality single crystals, supersaturation must be induced slowly. This allows for a limited number of nucleation events (the formation of initial, stable crystalline seeds), followed by a period of slow crystal growth where solute molecules deposit onto the existing nuclei.[1] Rapidly achieving supersaturation leads to massive nucleation and the formation of microcrystalline powder, which is unsuitable for SCXRD.

The primary methods described below all aim to achieve slow supersaturation.

Crystallization Protocols for 2-Amino-1-methylpyridin-1-ium Iodide

As an ionic salt, 2-Amino-1-methylpyridin-1-ium iodide is generally soluble in polar solvents and insoluble in non-polar solvents.[6] This polarity difference is the key to designing effective crystallization experiments.

Solvent Selection

A systematic approach to solvent screening is recommended. The ideal "good" solvent will dissolve the compound completely at a reasonable concentration. The ideal "anti-solvent" will be fully miscible with the good solvent but will not dissolve the compound.

Solvent Class"Good" Solvents (High Polarity)Potential Anti-Solvents (Lower Polarity)
AlcoholsMethanol, EthanolIsopropanol
NitrilesAcetonitrile
AmidesN,N-Dimethylformamide (DMF)
EthersDiethyl Ether, Tetrahydrofuran (THF)
EstersEthyl Acetate
HalogenatedDichloromethane (DCM)
HydrocarbonsHexane, Toluene

Note: Methanol and acetonitrile are excellent starting points as "good" solvents. Diethyl ether and ethyl acetate are excellent starting points as "anti-solvents."

Method A: Slow Evaporation

This is the simplest technique and often highly effective.[5][7] It relies on the gradual removal of solvent to increase the solute concentration to the point of supersaturation.

Protocol:

  • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., methanol or an acetonitrile/methanol mixture) in a small, clean glass vial (e.g., a 4 mL vial).

  • To ensure all solid is dissolved and to remove particulate matter, it can be beneficial to slightly warm the solution and filter it through a small cotton plug in a pipette into the final crystallization vial.

  • Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use aluminum foil with a few pinholes.[8] This allows the solvent to evaporate slowly over several days to weeks.

  • Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or in a drawer).

  • Monitor the vial periodically without disturbing it. Crystals should appear as the solvent volume decreases. Harvest the crystals before the vial dries out completely to prevent them from becoming encrusted or losing quality.[9]

Method B: Vapor Diffusion

Vapor diffusion is one of the most versatile and gentle methods for growing high-quality crystals.[9][10] It involves dissolving the compound in a relatively high-boiling-point "good" solvent and allowing a more volatile "anti-solvent" to slowly diffuse into it via the vapor phase.

Protocol:

  • In a small, open vial (e.g., 0.5 mL), prepare a concentrated solution of 2-Amino-1-methylpyridin-1-ium iodide in a "good" solvent with a relatively high boiling point (e.g., methanol or acetonitrile).

  • Place this small vial inside a larger jar or beaker (e.g., 20 mL) that contains a pool (2-3 mL) of a volatile "anti-solvent" (e.g., diethyl ether or ethyl acetate). The anti-solvent must be miscible with the good solvent.[9]

  • Seal the larger container tightly and leave it undisturbed.

  • Over time, the volatile anti-solvent will evaporate and its vapor will diffuse into the solution in the inner vial. This slowly decreases the solubility of the compound, leading to gradual crystallization.

  • Crystals can form within a day to over a week, depending on the solvents used.[9] Harvest the crystals once they have reached a suitable size.

G cluster_main Vapor Diffusion Setup cluster_inner OuterJar Sealed Outer Jar InnerVial Inner Vial AntiSolvent Pool of Volatile 'Anti-Solvent' (e.g., Diethyl Ether) Solution Compound in 'Good' Solvent (e.g., Methanol) AntiSolvent->Solution Vapor Diffusion

Caption: Experimental setup for the Vapor Diffusion technique.

General Workflow and Troubleshooting

G cluster_methods Crystallization Method cluster_outcome Outcome start Start: Purified 2-Amino-1-methylpyridin-1-ium iodide solv_screen Solvent Screening (Small Scale) start->solv_screen prep_sol Prepare Near-Saturated Solution solv_screen->prep_sol slow_evap Slow Evaporation prep_sol->slow_evap vapor_diff Vapor Diffusion prep_sol->vapor_diff monitor Incubate & Monitor (Vibration-Free) slow_evap->monitor vapor_diff->monitor crystals Single Crystals Formed monitor->crystals no_crystals No Crystals / Oil / Powder monitor->no_crystals harvest Harvest & Mount Crystal crystals->harvest troubleshoot Troubleshoot: - Change Solvent - Lower Concentration - Slow Down Process no_crystals->troubleshoot troubleshoot->prep_sol

Caption: General workflow for single-crystal growth.

Troubleshooting Common Issues:

  • No Crystals Form: The solution may be too dilute. Allow more solvent to evaporate or start with a more concentrated solution.[10]

  • An Oil Forms ("Oiling Out"): The solution became supersaturated too quickly or the compound's solubility limit was exceeded at that temperature. Dilute the solution slightly with the "good" solvent, warm to redissolve, and try a slower method (e.g., move to a colder room, or use a less volatile anti-solvent).

  • Too Many Tiny Crystals: Nucleation occurred too rapidly. Reduce the initial concentration or slow down the rate of supersaturation (e.g., use a tighter cap for slow evaporation, or place the vapor diffusion setup in a cooler environment).[1]

  • Crystals Stop Growing: The solution has reached equilibrium. You can sometimes "feed" the crystals by carefully adding more of the saturated solution, but this is an advanced technique. It is often easier to start a new experiment.

Safety and Handling

  • Always work in a well-ventilated area, preferably a fume hood, when handling organic solvents and especially methyl iodide.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Amino-1-methylpyridin-1-ium iodide is an irritant. Avoid contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • How to crystallize your sample — X-ray Core - KU Leuven. (n.d.). KU Leuven. Retrieved February 6, 2026, from [Link]

  • Li, Y., et al. (2012). Synthesis, crystal growth, and second-order nonlinear optical properties of new pyridinium salts. SPIE Digital Library. Retrieved from [Link]

  • Grothe, J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1839-1875. DOI:10.1039/D2CS00697A. Available at: [Link]

  • Remove the randomness from single crystal growing. (2022, February 23). Technobis Crystallization Systems. Retrieved from [Link]

  • Spingler, B., et al. (2024). How to grow crystals for X-ray crystallography. IUCr. Retrieved from [Link]

  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]

  • Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. CDIFX. Retrieved from [Link]

  • Kumar, R., et al. (2014). Growth and characterization of an organic single crystal: 2-[2-(4-Diethylamino-phenyl)-vinyl]-1-methyl-pyridinium iodide. ResearchGate. Retrieved from [Link]

  • Crystallisation Techniques. (2006, January 8). University of Washington, Department of Chemistry. Retrieved from [Link]

  • Sazama, G. T., et al. (2018). Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. Molecules, 23(2), 413. DOI:10.3390/molecules23020413. Available at: [Link]

  • Growing Crystals That Will Make Your Crystallographer Happy. (n.d.). University of Florida, Department of Chemistry. Retrieved from [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Muthu, K., et al. (2020). Synthesis, structural characterization of supramolecular cocrystals of bis(3-hydroxy-1-methylpyridin-1-ium iodide)-18-crown-6. ResearchGate. Retrieved from [Link]

  • 1-Methylpyridinium iodide | Solubility of Things. (n.d.). Solubility of Things. Retrieved from [Link]

  • Kivala, M., et al. (2020). Metal-free pyridinium salts with strong room-temperature phosphorescence and microsecond radiative lifetime. Proceedings of the National Academy of Sciences, 117(38), 23413-23420. DOI:10.1073/pnas.2009890117. Available at: [Link]

  • Cai, H., et al. (2023). Photoluminescence Behaviors in Self-Assembly Supramolecular Pyridinium Salts. Crystal Growth & Design. DOI:10.1021/acs.cgd.2c01471. Available at: [Link]

  • Geltz, T. F., et al. (1982). Position of methylation of 2,3-diaminopyridine and 3-amino-2-methyl-aminopyridine. Journal of the Chemical Society, Perkin Transactions 1, 101-105. DOI:10.1039/P19820000101. Available at: [Link]

  • Foucher, D. A., et al. (2009). 3-Amino-1-methylpyrazin-1-ium iodide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o60. DOI:10.1107/S160053680904944X. Available at: [Link]

Sources

Method

Application Note: 2-Amino-1-methylpyridin-1-ium Iodide as a Phase Transfer Catalyst

This guide details the technical application of 2-Amino-1-methylpyridin-1-ium iodide , a specialized quaternary ammonium salt that functions as a bifunctional phase transfer catalyst (PTC) . Unlike standard tetraalkylamm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of 2-Amino-1-methylpyridin-1-ium iodide , a specialized quaternary ammonium salt that functions as a bifunctional phase transfer catalyst (PTC) . Unlike standard tetraalkylammonium salts (e.g., TBAB), this catalyst offers a dual-activation mode: electrostatic ion-pairing combined with hydrogen-bond donation from the amino group.

Executive Summary

2-Amino-1-methylpyridin-1-ium iodide (CAS: 6964-53-0) is a heteroaromatic quaternary ammonium salt. While traditional PTCs rely solely on lipophilicity and electrostatics to transfer anions across phases, this catalyst incorporates an amino (-NH₂) moiety at the 2-position. This structural feature allows for bifunctional catalysis :

  • Phase Transfer: The cationic pyridinium ring facilitates the transport of anionic nucleophiles from the aqueous/solid phase to the organic phase.

  • Electrophile/Transition State Activation: The amino group acts as a hydrogen bond donor, stabilizing anionic intermediates or activating electrophiles (e.g., carbonyls, epoxides) via non-covalent interactions.

This dual mechanism makes it particularly valuable for reactions requiring mild conditions or specific transition state stabilization, such as Knoevenagel condensations , CO₂ fixation , and nucleophilic substitutions where "naked" anions might be too reactive or non-selective.

Chemical Properties & Stability[1]

PropertySpecification
Chemical Formula C₆H₉IN₂
Molecular Weight 236.05 g/mol
Appearance White to pale yellow crystalline powder
Solubility Soluble in water, methanol, DMSO; Sparingly soluble in DCM, Toluene (unless ion-paired)
Melting Point 139–141 °C
H-Bond Donor Count 1 (Amino group)
Stability Hygroscopic; protect from light (iodide oxidation).[1][2] Store under inert gas.

Mechanism of Action

The catalytic cycle operates via an interfacial mechanism . The pyridinium cation forms a lipophilic ion pair with the target nucleophile. Crucially, the 2-amino group creates a "structured" ion pair through hydrogen bonding, which can alter regioselectivity and reaction rates compared to sterically hindered "quats" like Tetrabutylammonium bromide (TBAB).

Mechanistic Pathway (DOT Diagram)

PTC_Mechanism cluster_aqueous Aqueous / Solid Phase cluster_interface Interface cluster_organic Organic Phase Nu_salt Nu⁻ M⁺ (Nucleophile Salt) Exchange Ion Exchange [Py-NH₂]⁺ I⁻  ⇌  [Py-NH₂]⁺ Nu⁻ Nu_salt->Exchange Nu⁻ enters Waste M⁺ I⁻ (Waste Salt) Exchange->Waste I⁻ exits Cat_Active [Py-NH₂]⁺ --- Nu⁻ (H-Bond Stabilized Ion Pair) Exchange->Cat_Active Phase Transfer TS [Py-NH₂]⁺ ... [Nu---R---X]⁻ (Transition State) Cat_Active->TS + Substrate (R-X) Substrate R-X (Electrophile) Product R-Nu (Product) TS->Product Reaction Cat_Resting [Py-NH₂]⁺ X⁻ (Resting Catalyst) TS->Cat_Resting Leaving Group X⁻ Cat_Resting->Exchange Regeneration H_Bond H-Bonding Effect H_Bond->TS Stabilizes TS

Caption: Interfacial catalytic cycle showing the dual role of phase transfer (cationic charge) and transition state stabilization (amino group H-bonding).

Experimental Protocols

Protocol A: Synthesis of the Catalyst

Use this protocol if the catalyst is not commercially available or high purity is required.

Reagents:

  • 2-Aminopyridine (1.0 equiv)

  • Iodomethane (Methyl Iodide) (1.2 equiv) [CAUTION: Carcinogen]

  • Acetonitrile (Solvent)[3]

  • Diethyl ether (for washing)

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

  • Dissolution: Dissolve 2-aminopyridine (e.g., 9.4 g, 100 mmol) in acetonitrile (50 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add Iodomethane (7.5 mL, 120 mmol) dropwise over 20 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. A white precipitate should form.[4]

    • Optimization: If precipitation is slow, heat to 40°C for 1 hour.

  • Isolation: Filter the solid under vacuum.

  • Purification: Wash the filter cake copiously with diethyl ether (3 x 30 mL) to remove unreacted starting materials.

  • Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

  • Validation: Verify structure via ¹H NMR (D₂O or DMSO-d₆). Look for the N-methyl singlet around δ 3.8-4.0 ppm.

Protocol B: Catalytic Application – Alkylation of Active Methylene

Target Reaction: C-Alkylation of Diethyl Malonate with Benzyl Bromide.

Rationale: The 2-amino group helps stabilize the malonate enolate via hydrogen bonding, potentially reducing O-alkylation side products.

Reagents:

  • Diethyl malonate (10 mmol)

  • Benzyl bromide (11 mmol)

  • Potassium Carbonate (K₂CO₃) (Solid, 15 mmol)

  • Catalyst: 2-Amino-1-methylpyridin-1-ium iodide (5 mol%, 0.5 mmol)

  • Solvent: Acetonitrile or Toluene (20 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In a reaction vial, combine the solid K₂CO₃, Catalyst (118 mg), and Diethyl malonate in the solvent. Stir vigorously at Room Temperature (RT) for 15 minutes.

    • Note: This step generates the active ion pair [Py-NH₂]⁺[Malonate]⁻ at the solid-liquid interface.

  • Substrate Addition: Add Benzyl bromide dropwise.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup:

    • Cool to RT.

    • Filter off the inorganic solids (excess K₂CO₃ and KBr/KI byproduct).

    • Evaporate the solvent under reduced pressure.

  • Purification: Purify the residue via silica gel column chromatography or distillation.

Advanced Application: Supramolecular Catalysis

Recent studies in crystal engineering demonstrate that this catalyst forms stable complexes with 18-crown-6 .

Synergistic Protocol:

  • Concept: Add equimolar 18-crown-6 to the reaction mixture.

  • Effect: The crown ether complexes the alkali metal cation (e.g., K⁺), while the pyridinium catalyst interacts with the anion. This "separated ion pair" approach significantly accelerates reaction rates in non-polar solvents (e.g., Toluene) by "naked anion" activation, while the amino group of the catalyst prevents decomposition via H-bonding.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor phase transferSwitch solvent to Acetonitrile or use the "Synergistic Protocol" with 18-crown-6.
Catalyst Decomposition High temperature instabilityDo not exceed 80°C. The amino group can participate in side reactions at high T.
Product is Racemic Catalyst is achiralThis catalyst is achiral. For enantioselectivity, a chiral scaffold (e.g., Cinchona alkaloid) is required, though this salt provides a baseline for bifunctional acceleration.
Iodide Poisoning I⁻ competes with nucleophileIf the reaction stalls, the iodide counterion might be inhibiting the cycle. Pre-exchange the catalyst to the Chloride or Tetrafluoroborate form using an ion-exchange resin.

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling: Avoid dust formation. The iodide salt is sensitive to light; prolonged exposure causes yellowing (liberation of Iodine).

  • Disposal: Dispose of as halogenated organic waste.

References

  • Supramolecular Architecture & H-Bonding

    • Kubo, K., et al.
    • Relevance: Establishes the H-bonding capability of the 2-amino-1-methylpyridinium cation with oxygen-rich species (mimicking the interaction with enol
  • Bifunctional Pyridinium Catalysis (CO₂ Fixation)

    • Liu, X., et al. "Pyridinium-Functionalized Ionic Metal–Organic Frameworks Designed as Bifunctional Catalysts for CO₂ Fixation into Cyclic Carbonates."[5] ACS Applied Materials & Interfaces, 2020.[5]

    • Relevance: Demonstrates the catalytic synergy between the pyridinium cation and nucleophilic/H-bonding sites.[5]

  • General Phase Transfer Catalysis Mechanisms

    • Starks, C. M.[6] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 1971.

    • Relevance: Foundational text for the interfacial mechanism described in Section 3.
  • Synthesis of Aminopyridinium Salts

    • Katritzky, A. R. "Pyrylium Salts."[7] Academic Press, 1982. (General reference for N-alkylation of heterocycles).

    • Specific Protocol Validation: Based on standard N-methylation procedures for 2-aminopyridine described in Organic Syntheses and Sigma-Aldrich product d

Sources

Application

preparation of organic-inorganic hybrids using 2-Amino-1-methylpyridin-1-ium iodide

Application Note: Preparation of Organic-Inorganic Hybrids using 2-Amino-1-methylpyridin-1-ium Iodide Executive Summary This guide details the synthesis, crystallization, and characterization of organic-inorganic hybrid...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Organic-Inorganic Hybrids using 2-Amino-1-methylpyridin-1-ium Iodide

Executive Summary

This guide details the synthesis, crystallization, and characterization of organic-inorganic hybrid materials utilizing the 2-Amino-1-methylpyridin-1-ium cation (often abbreviated as


 or 

).

These hybrids, particularly when paired with metal halides like lead iodide (


) or bismuth iodide (

), belong to a class of low-dimensional perovskite-related materials. Unlike 3D perovskites (e.g.,

), the steric bulk and hydrogen-bonding capability of the 2-amino-1-methylpyridinium cation typically template 1D chain or 2D layered structures. These low-dimensional quantum well structures are highly sought after for their anisotropic optical properties, strong excitonic emissions, and potential ferroelectricity derived from the non-centrosymmetric organic cation.

Material Profile & Mechanistic Insight

The Organic Cation: 2-Amino-1-methylpyridin-1-ium

The cation is synthesized via the quaternization of the ring nitrogen of 2-aminopyridine.

  • Role in Crystal Engineering:

    • Steric Hindrance: The methyl group at the

      
       position disrupts the formation of a 3D corner-sharing inorganic network, forcing the inorganic octahedra to share faces (1D) or corners in isolated layers (2D).
      
    • Hydrogen Bonding: The amino group (

      
      ) at the 
      
      
      
      position acts as a hydrogen bond donor, anchoring the organic cation to the inorganic halide framework (
      
      
      ). This interaction rigidifies the lattice, often enhancing thermal stability and influencing non-linear optical (NLO) responses.
Target Hybrid Architectures

Depending on the stoichiometry and synthesis conditions, two primary phases are expected:

  • 1D Face-Sharing Chains (

    
     type):  Infinite chains of 
    
    
    
    octahedra sharing faces. Typically yellow/orange crystals.
  • 2D Corner-Sharing Layers (

    
     type):  Sheets of corner-sharing octahedra separated by a bilayer of organic cations. Typically orange/red crystals.
    

Experimental Protocols

Protocol A: Synthesis of the Organic Precursor

Objective: Synthesis of 2-Amino-1-methylpyridin-1-ium Iodide. Reaction:



Reagents:

  • 2-Aminopyridine (99%, CAS: 504-29-0)

  • Iodomethane (Methyl Iodide) (99%, CAS: 74-88-4) [CAUTION: Carcinogen/Volatile]

  • Acetonitrile (Anhydrous) or Ethanol

  • Diethyl Ether (for washing)[1][2][3]

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-aminopyridine (10 mmol, 0.94 g) in 10 mL of anhydrous acetonitrile in a round-bottom flask.

  • Methylation: Add Iodomethane (12 mmol, 0.75 mL) dropwise to the stirring solution at

    
     (ice bath).
    
    • Note: Use a slight excess (1.2 eq) of methyl iodide to ensure complete quaternization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. A white to pale yellow precipitate will form.

    • Optimization: If precipitation is slow, reflux at

      
       for 4 hours.
      
  • Isolation: Filter the precipitate under vacuum.

  • Purification: Wash the solid 3 times with cold diethyl ether to remove unreacted starting materials.

  • Recrystallization: Recrystallize from hot ethanol to obtain high-purity white crystals.

  • Drying: Dry in a vacuum oven at

    
     for 6 hours.
    

Yield: Typically >85%. Characterization:


 NMR (

) should show a singlet for the

group at

ppm.
Protocol B: Growth of Hybrid Single Crystals

Objective: Growth of


 or 

single crystals. Method: Acid Hydrolysis & Slow Cooling / Evaporation.

Reagents:

  • 2-Amino-1-methylpyridin-1-ium Iodide (Synthesized in Protocol A)

  • Lead(II) Iodide (

    
    ) (99.99%, CAS: 10101-63-0)
    
  • Hydriodic Acid (

    
    ) (57 wt% in water, stabilized)[1][2]
    
  • Hypophosphorous Acid (

    
    ) (50 wt% in water) – Crucial antioxidant to prevent oxidation of 
    
    
    
    to
    
    
    .

Step-by-Step Procedure:

  • Solvent Preparation: Prepare a solvent mixture of

    
     (57%) and 
    
    
    
    (3:1 ratio). Add 2-3 drops of
    
    
    .
    • Why:

      
       keeps the solution clear yellow; without it, the solution turns dark brown due to iodine formation.
      
  • Stoichiometry Control:

    • For 1D Chains (

      
      ):  Mix 1 mmol Organic Salt + 1 mmol 
      
      
      
      .
    • For 2D Layers (

      
      ):  Mix 2 mmol Organic Salt + 1 mmol 
      
      
      
      .
  • Dissolution: Add the reagents to 10 mL of the solvent mixture in a 20 mL scintillation vial. Heat to

    
     with stirring until fully dissolved.
    
    • Troubleshooting: If

      
       does not dissolve, add more 
      
      
      
      dropwise, not water.
  • Crystal Growth (Method 1: Slow Cooling):

    • Place the hot vial in a programmable oven or a Dewar flask filled with hot water to ensure a cooling rate of

      
       down to room temperature.
      
    • Result: High-quality, block-like crystals suitable for X-ray diffraction.

  • Crystal Growth (Method 2: Slow Evaporation):

    • If cooling yields no crystals, keep the vial at

      
       on a hotplate. Cover with parafilm and punch 2-3 small holes. Allow solvent to evaporate over 3-7 days.
      
  • Harvesting: Filter crystals and wash quickly with cold ethanol or diethyl ether. Do not use water, as these hybrids are moisture-sensitive.

Visualization of Workflow

The following diagram illustrates the critical path from precursor synthesis to hybrid crystal engineering.

HybridSynthesis cluster_0 Protocol A: Ligand Synthesis cluster_1 Protocol B: Hybrid Crystal Growth Aminopyridine 2-Aminopyridine (Precursor) Reaction Quaternization (Acetonitrile, 60°C) Aminopyridine->Reaction MeI Methyl Iodide (Methylating Agent) MeI->Reaction OrgSalt 2-Amino-1-methylpyridinium Iodide (Solid) Reaction->OrgSalt Precipitation Mixing Dissolution (90°C) OrgSalt->Mixing Stoichiometry Control PbI2 PbI2 + HI + H3PO2 PbI2->Mixing Cooling Slow Cooling (1°C/hr) Mixing->Cooling Crystal Hybrid Crystal (1D Chain or 2D Layer) Cooling->Crystal Self-Assembly

Caption: Workflow for the synthesis of 2-Amino-1-methylpyridinium Iodide and its subsequent assembly into organic-inorganic hybrid crystals.

Characterization & Properties

TechniqueParameterExpected Outcome
Single Crystal XRD Structure SolutionDetermination of dimensionality (1D vs 2D) and H-bonding network (

).
Powder XRD Phase PuritySharp peaks indicating high crystallinity; absence of

peaks (at

).
UV-Vis Spectroscopy Bandgap (

)
Absorption edge typically between 2.2 eV (yellow) and 2.6 eV (orange).
TGA/DSC Thermal StabilityDecomposition typically starts

(loss of organic component).
SHG (Second Harmonic Generation) NLO ActivityIf the crystal crystallizes in a non-centrosymmetric space group (common for this cation), expect SHG signal (green light generation from IR laser).

Expert Troubleshooting & Causality

  • Problem: Crystals are black or opaque.

    • Cause: Oxidation of Iodide to Iodine (

      
      ).
      
    • Solution: Increase concentration of Hypophosphorous Acid (

      
      ) in the solvent. It acts as a reducing agent: 
      
      
      
      .
  • Problem: Immediate precipitation of yellow powder instead of crystals.

    • Cause: Supersaturation is too high or cooling is too fast.

    • Solution: Dilute the solution by 20% with more HI/solvent or reduce the cooling rate to

      
      .
      
  • Problem: Hygroscopicity (crystals turn to liquid).

    • Cause: The organic salt is hygroscopic.

    • Solution: Store crystals in a desiccator or glovebox immediately after drying. Coat with a polymer (PMMA) for long-term air stability tests.

References

  • Synthesis of Pyridinium Iodide Salts

    • Title: "1-Aminopyridinium Iodide"[4][5]

    • Source: Organic Syntheses, Coll. Vol. 5, p.43 (1973); Vol. 43, p.1 (1963). (Provides the foundational methodology for aminopyridinium salt synthesis).
    • URL:

  • General Protocol for Lead Iodide Hybrids

    • Title: "Structural diversity in hybrid organic-inorganic lead iodide m
    • Source: University of Bath Research Portal (2014). (Describes the general solution growth method for pyridinium-based lead iodides).
    • URL:

  • Crystal Engineering of Methylpyridinium Hybrids

    • Title: "Ordered Cationic Mixing in a 1D Organic–Inorganic Hybrid"
    • Source: Chemistry of Materials (via NIH/PMC). (Demonstrates the synthesis of similar methyl-substituted pyridinium/quinolinium hybrids).
    • URL:

  • Non-Linear Optical Properties

    • Title: "Synthesis, growth, structural...[6][7] studies of 2-amino 6-methylpyridinium salicylate single crystal"

    • Source: ResearchGate (2016).[8] (Highlights the NLO potential of this specific cation class).

    • URL:

Sources

Method

Application Note: Regioselective Methylation of 2-Aminopyridine using Methyl Iodide

Abstract The methylation of 2-aminopyridine with methyl iodide (MeI) presents a classic challenge in heterocyclic chemistry: controlling regioselectivity between the ring nitrogen (endocyclic) and the exocyclic amine. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The methylation of 2-aminopyridine with methyl iodide (MeI) presents a classic challenge in heterocyclic chemistry: controlling regioselectivity between the ring nitrogen (endocyclic) and the exocyclic amine. This guide provides a definitive, evidence-based protocol for accessing both the kinetic product (1-methyl-2-aminopyridinium iodide) and the thermodynamic product (2-(methylamino)pyridine). By leveraging the Dimroth Rearrangement , researchers can achieve high specificity for the exocyclic amine, avoiding the poly-alkylation issues common with direct base-mediated methods.

Mechanistic Insight & Regioselectivity

The nucleophilicity of 2-aminopyridine is distributed between the ring nitrogen (N1) and the exocyclic amine nitrogen. Under neutral conditions, the ring nitrogen is the harder, more nucleophilic center due to the lone pair's availability, while the exocyclic amine's lone pair is partially delocalized into the aromatic system.

  • Kinetic Pathway (Endocyclic Attack): Reaction in aprotic or neutral polar solvents (e.g., Acetone, Ethanol) leads to rapid quaternization of the ring nitrogen, forming the 1-methyl-2-aminopyridinium salt .

  • Thermodynamic Pathway (Exocyclic Product): The exocyclic N-methyl derivative is thermodynamically more stable but kinetically less favored. It is best accessed via the Dimroth Rearrangement of the kinetic salt under basic conditions. Direct alkylation using strong bases (e.g., NaH) often results in mixtures of mono- and di-methylated products.

Reaction Pathway Diagram

ReactionPathways cluster_legend Pathway Legend Start 2-Aminopyridine MeI Methyl Iodide (MeI) Kinetic Kinetic Product (1-Methyl-2-aminopyridinium Iodide) Start->Kinetic Neutral Solvent (Acetone/EtOH) Kinetic Control Inter Intermediate (Ring Opening) Kinetic->Inter NaOH, Heat (Dimroth Rearrangement) Thermo Thermodynamic Product (2-(Methylamino)pyridine) Inter->Thermo Recyclization key1 Red: Salt Formation (Endo) key2 Green: Rearrangement (Exo)

Caption: Divergent synthesis pathways controlled by reaction conditions. The Dimroth Rearrangement converts the kinetic salt into the thermodynamic exocyclic amine.

Experimental Protocols

Protocol A: Synthesis of 1-Methyl-2-aminopyridinium Iodide (Kinetic Control)

Objective: Selective isolation of the ring-methylated quaternary salt.

Reagents:

  • 2-Aminopyridine (1.0 equiv)[1]

  • Methyl Iodide (1.1 equiv) [Caution: Neurotoxin]

  • Solvent: Acetone (Preferred) or Ethanol (Anhydrous)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (e.g., 1.88 g, 20 mmol) in Acetone (20 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add Methyl Iodide (1.37 mL, 22 mmol) dropwise via syringe.

    • Note: The reaction is exothermic.[2] Slow addition prevents thermal runaway.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. A white to pale-yellow precipitate will form progressively.

  • Isolation: Filter the solid under vacuum.

  • Purification: Wash the filter cake with cold acetone (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove unreacted starting materials.

  • Drying: Dry the solid in a vacuum oven at 40°C for 2 hours.

    • Yield Expectation: 85–95%.

    • Characterization: Product is a crystalline salt, soluble in water/methanol, insoluble in ether.

Protocol B: Synthesis of 2-(Methylamino)pyridine (Dimroth Rearrangement)

Objective: Conversion of the pyridinium salt to the exocyclic secondary amine.

Reagents:

  • 1-Methyl-2-aminopyridinium Iodide (from Protocol A)

  • Sodium Hydroxide (2.0 equiv, 10% aqueous solution)

  • Solvent: Water/Ethanol (1:1 v/v) if solubility is an issue.

Procedure:

  • Setup: Place the pyridinium salt (e.g., 2.36 g, 10 mmol) in a round-bottom flask.

  • Basification: Add 10% NaOH solution (8 mL, ~20 mmol). The solid will dissolve, and the solution may turn slightly yellow/orange.

  • Rearrangement: Heat the mixture to reflux (approx. 100°C) for 2–4 hours.

    • Mechanism Check: The base attacks the C2 position, opening the ring to form an acyclic imine intermediate, which then rotates and recyclizes to the stable exocyclic amine.

  • Work-up: Cool the reaction mixture to room temperature.

    • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3 x 15 mL). The product is now a neutral organic amine.

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Concentration: Remove solvent under reduced pressure (rotary evaporator).

  • Purification: If necessary, purify via flash column chromatography (SiO2, DCM:MeOH 95:5) or recrystallization from hexanes/ether.

    • Yield Expectation: 70–85%.

Data Summary & Troubleshooting

ParameterProtocol A (Salt Formation)Protocol B (Rearrangement)
Solvent Acetone (Non-polar/Aprotic)Water or EtOH/H2O (Protic/Basic)
Temperature 0°C

RT
Reflux (100°C)
Base NoneNaOH (2.0 equiv)
Major Product 1-Methyl-2-aminopyridinium iodide2-(Methylamino)pyridine
Critical Step Slow addition of MeI to prevent overheatingSufficient heating time for ring opening/closing
Troubleshooting Guide
  • Low Yield in Protocol A: Ensure reagents are anhydrous. Water can solubilize the salt, preventing precipitation. Use dry acetone.

  • Incomplete Rearrangement (Protocol B): Monitor by TLC. The salt stays at the baseline (highly polar), while the rearranged product moves (Rf ~0.3-0.5 in DCM/MeOH). If incomplete, extend reflux time or increase NaOH concentration slightly.

  • Over-methylation: Avoid adding MeI during Protocol B. The rearrangement must be performed on the isolated salt, not in a "one-pot" alkylation mix, to prevent formation of the dimethylamino product.

Safety & Handling (Methyl Iodide)

Methyl Iodide (MeI) is a potent alkylating agent, neurotoxin, and suspected carcinogen.

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Double-gloving (Nitrile or Laminate film) is recommended. MeI penetrates standard latex/nitrile quickly.

  • Quenching: Quench excess MeI and glassware with a solution of 10% aqueous ammonia or dilute NaOH to destroy alkylating potential before disposal.

Mechanistic Visualization (Dimroth Rearrangement)

The following diagram illustrates the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism governing Protocol B.

DimrothMechanism Salt 1-Methyl-2-aminopyridinium (Cationic Salt) Adduct Pseudo-base Adduct (OH- attack at C2) Salt->Adduct + OH- Open Acyclic Intermediate (Ring Open Form) Adduct->Open Ring Opening Rotated Bond Rotation (Exo-N becomes Endo-N) Open->Rotated Equilibrium/Rotation Product 2-(Methylamino)pyridine (Recyclized Product) Rotated->Product - H2O (Recyclization)

Caption: Stepwise mechanism of the Dimroth Rearrangement converting endocyclic methylation to exocyclic amine.

References

  • Dimroth Rearrangement Mechanism & Scope Title: The Dimroth Rearrangement: A Comprehensive Analysis Source: Star Chemistry / ResearchGate URL:[Link]

  • Regioselectivity in Aminopyridine Methylation Title: Position of methylation of 2,3-diaminopyridine and 3-amino-2-methylaminopyridine Source: Journal of the Chemical Society, Perkin Transactions 1 URL:[Link]

  • Synthesis of 2-Aminopyridines via Pyridinium Salts Title: A mild, catalyst-free synthesis of 2-aminopyridines Source:[3][4] National Institutes of Health (PMC) URL:[Link]

Sources

Application

Application Note: Solvent Selection Strategies for 2-Amino-1-methylpyridin-1-ium Iodide Mediated Syntheses

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary 2-Amino-1-methylpyridin-1-ium iodide (CAS: 6964-53-0) is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

2-Amino-1-methylpyridin-1-ium iodide (CAS: 6964-53-0) is a highly versatile N-heterocyclic precursor utilized in the synthesis of advanced chromophores, agricultural chemicals, and pharmaceutical intermediates[1][2]. Due to its amphoteric reactivity—featuring an electrophilic pyridinium core and a potentially nucleophilic exocyclic amine—reaction outcomes are heavily dictated by the solvation environment. This application note details the mechanistic causality behind solvent selection, providing field-proven protocols for maximizing yield and purity across diverse synthetic pathways.

Physicochemical Profiling & Solubility

Understanding the physical properties of the ionic precursor is the first step in designing a self-validating synthetic system. As a quaternary ammonium salt, 2-amino-1-methylpyridin-1-ium iodide exhibits high lattice energy, restricting its solubility in non-polar organic solvents.

Table 1: Physicochemical Properties of 2-Amino-1-methylpyridin-1-ium Iodide [1][2]

PropertyValue / DescriptionImpact on Solvent Selection
CAS Number 6964-53-0N/A
Molecular Formula C₆H₉IN₂High molecular weight anion requires polar solvation.
Melting Point 139–140 °CSolid-state reactions require high-boiling solvents for homogeneity.
Physical Form PowderProne to clumping; requires vigorous stirring in biphasic systems.
Salt Data [I⁻] CounterionHalide presence can interfere with certain transition-metal catalysts; protic solvents can aid dissociation.

Mechanistic Causality in Solvent Selection

As a Senior Application Scientist, I emphasize that solvent selection is not merely a matter of solubility; it is a kinetic and thermodynamic lever.

Aprotic Polar Solvents for Base-Mediated Nucleophilic Additions

The exocyclic amine of the pyridinium salt is inherently less nucleophilic due to the electron-withdrawing effect of the adjacent positively charged nitrogen. To engage in nucleophilic attack (e.g., with carbon disulfide to form dithiocarbamates), strong bases like Sodium Hydride (NaH) are required[3].

  • The Causality: This necessitates strictly anhydrous, aprotic polar solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). Protic solvents would rapidly quench the hydride base. DMF is preferred as it effectively solvates the resulting anionic intermediate, preventing ion-pairing from hindering the subsequent electrophilic trapping (methylation)[3].

Protic and Acidic Solvents for Condensation & Dye Assembly

In the synthesis of merocyanine dyes or naphthalimides, the reaction involves the condensation of the pyridinium salt with anhydrides (e.g., 4-nitro-1,8-naphthalmonoanhydride)[4][5].

  • The Causality: These condensations require high temperatures and proton-shuttling capabilities to facilitate the elimination of water. Boiling propionic acid (b.p. ~141 °C) is the solvent of choice[5]. It acts as a dual-purpose medium: its high boiling point drives the thermodynamic elimination of H₂O, while its acidic nature electrophilically activates the anhydride carbonyls, accelerating the nucleophilic attack by the amine.

Aqueous Systems for Diazotization and Coupling

For the preparation of azo dye stabilizers, the water-soluble nature of the iodide salt is leveraged[6].

  • The Causality: Aqueous systems buffered with sodium carbonate allow for the smooth coupling of diazotized aromatic amines with the pyridinium salt. The basic pH ensures the exocyclic amine remains unprotonated and nucleophilic enough to attack the diazonium electrophile, while water effortlessly solvates the ionic substrates[6].

Decision Matrix & Workflow

The following Graphviz diagram illustrates the logical workflow for selecting the appropriate solvent system based on the target reaction pathway.

SolventWorkflow AMI 2-Amino-1-methylpyridin-1-ium Iodide (Ionic Precursor) Path1 Nucleophilic Addition (e.g., with CS2) AMI->Path1 Path2 Condensation (e.g., with Anhydrides) AMI->Path2 Path3 Diazotization & Coupling (e.g., with Aryl Amines) AMI->Path3 Sol1 Aprotic Polar Solvents (DMF, THF) Path1->Sol1 Requires strong base (NaH) Must avoid protonation Sol2 Protic Acidic Solvents (Propionic Acid) Path2->Sol2 Requires high temp (>140°C) Acid catalysis needed Sol3 Aqueous / Biphasic (H2O + Na2CO3) Path3->Sol3 Requires salt solubility pH buffering needed Prod1 Target: Dithiocarbamates Sol1->Prod1 Prod2 Target: Naphthalimides / Dyes Sol2->Prod2 Prod3 Target: Azo Dye Stabilizers Sol3->Prod3

Figure 1: Decision matrix for solvent selection in 2-Amino-1-methylpyridin-1-ium iodide reactions.

Quantitative Data: Solvent Impact on Yield

Table 2: Empirical Solvent Matrix for Key Transformations

Reaction TypeTarget ProductPreferred SolventCatalyst / BaseYield Range
Nucleophilic Addition (CS₂)DithiocarbamatesAnhydrous DMFNaH75–85%
Condensation (Anhydrides)NaphthalimidesPropionic AcidNone (Solvent acts as acid)80–90%
Diazotization / CouplingAzo Dye StabilizersH₂O / AqueousNa₂CO₃>90%

Validated Experimental Protocols

Protocol A: Synthesis of Heterocyclic Dithiocarbamates (DMF System)[3]

This protocol utilizes an aprotic polar solvent to prevent hydride quenching and stabilize the anionic intermediate.

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 2-amino-1-methylpyridin-1-ium iodide (1.0 equiv, 10 mmol) and 25 mL of strictly anhydrous DMF.

  • Deprotonation: Cool the mixture to 0 °C under an inert argon atmosphere. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv) in small portions.

    • Self-Validation Check: Observe the evolution of hydrogen gas. The solution will become homogenous as the salt is deprotonated.

  • Addition: Stir for 30 minutes, then add Carbon Disulfide (CS₂, 1.5 equiv) dropwise via syringe. The solution will transition to a deep red/brown color, indicating the formation of the dithiocarbamate anion.

  • Trapping: Introduce dimethyl sulfate (1.0 equiv) dropwise to methylate the intermediate. Stir for an additional 2 hours at room temperature.

  • Workup: Quench the reaction carefully with ice water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Assembly of 1,8-Naphthalimide Chromophores (Propionic Acid System)[5]

This protocol leverages a high-boiling acidic solvent to drive condensation and water elimination.

  • Reagent Mixing: In a 50 mL round-bottom flask, combine 4-nitro-1,8-naphthalmonoanhydride (1.0 equiv, 10 mmol) and 2-amino-1-methylpyridin-1-ium iodide (4.0 equiv, 40 mmol).

  • Solvent Addition: Add 10 mL of glacial propionic acid.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to boiling (~141 °C) using an oil bath. Maintain reflux for exactly 4 hours.

    • Self-Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the anhydride spot indicates completion.

  • Precipitation: Remove the flask from the heat and allow it to cool to room temperature. Add 30 mL of cold methanol to the flask. The change in solvent polarity will induce the immediate precipitation of the target dye.

  • Isolation: Filter the resulting precipitate under a vacuum using a Büchner funnel. Wash the filter cake with cold methanol (2 x 10 mL) and air-dry to yield the highly pure chromophore.

References

  • 2-amino-1-methylpyridin-1-ium iodide | 6964-53-0 - Sigma-Aldrich: 1

  • 2-Amino-1-methylpyridin-1-ium iodide - CAS:6964-53-0 - Kono Science: 2

  • Synthesis and Reactions of Heterocyclic Dithiocarbamates - J-Stage (Journal of Heterocyclic Chemistry): 3

  • Stabilizer composition for dyestuffs - US3947247A - Google Patents: 6

  • Synthesis and properties of aza analogs of merocyanine dyes based on N-substituted 2- and 4-aminopyridinium salts - ResearchGate: 4

  • Assembly of New Merocyanine Chromophores with a 1,8-Naphthalimide Core by a New Method for the Synthesis of the Methine Function - CSIRO Publishing: 5

Sources

Method

Scalable Production of 2-Amino-1-methylpyridin-1-ium Iodide: Application Note &amp; Protocol

Executive Summary 2-Amino-1-methylpyridin-1-ium iodide (CAS: 6964-53-0) is a pivotal heterocyclic salt utilized as an intermediate in the synthesis of N-heterocyclic carbenes (NHCs), peptide coupling reagents (e.g., Muka...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-1-methylpyridin-1-ium iodide (CAS: 6964-53-0) is a pivotal heterocyclic salt utilized as an intermediate in the synthesis of N-heterocyclic carbenes (NHCs), peptide coupling reagents (e.g., Mukaiyama's reagent precursors), and pharmaceutical scaffolds. While the methylation of 2-aminopyridine appears deceptively simple, scaling this reaction introduces critical challenges regarding regioselectivity (ring nitrogen vs. exocyclic amine alkylation) and process safety (handling methyl iodide, a volatile carcinogen).

This guide details a field-validated, scalable protocol designed for high purity (>98%) and safety compliance. It moves beyond bench-scale improvisation to a robust industrial workflow, emphasizing engineering controls for toxic alkylating agents and solvent systems that drive product precipitation to simplify purification.

Strategic Process Design

Mechanistic Causality & Selectivity

The synthesis relies on the nucleophilic substitution (


) of methyl iodide by 2-aminopyridine. 2-Aminopyridine possesses two nucleophilic centers: the pyridine ring nitrogen (

) and the exocyclic amino group (

).
  • Primary Pathway (Desired): The ring nitrogen (

    
     hybridized, part of the aromatic system) is the kinetic nucleophile. Alkylation here yields the desired 1-methyl-2-aminopyridinium salt.
    
  • Secondary Pathway (Undesired): Alkylation at the exocyclic amine yields 2-(methylamino)pyridine. This is thermodynamically less favorable under neutral conditions but can compete if strong bases are present or if the reaction is overheated without solvent control.

  • Thermodynamic Driver: The use of a solvent in which the starting materials are soluble but the ionic product is insoluble (e.g., Acetonitrile or Acetone) drives the reaction to completion via Le Chatelier’s principle and prevents over-alkylation by removing the product from the liquid phase.

Safety Engineering: The "Closed-Loop" Mandate

Methyl iodide (MeI) is a potent alkylating agent and suspected carcinogen with high volatility (bp 42.5°C).[1] Open-air handling is strictly prohibited at scale.

  • Containment: Reactions must occur in sealed pressure vessels or jacketed reactors with reflux condensers cooled to <0°C.

  • Scrubbing: All reactor venting must pass through a chemical scrubber containing a nucleophilic solution (e.g., aqueous sodium thiosulfate or ethanolamine) to quench escaping MeI vapors instantly.

Visualizing the Process

Diagram 1: Reaction Mechanism & Selectivity

This diagram illustrates the kinetic preference for


-methylation and the resonance stabilization of the resulting cation.

ReactionMechanism Start 2-Aminopyridine (Nucleophile) TS Transition State (SN2 Attack at N1) Start->TS Kinetic Control MeI Methyl Iodide (Electrophile) MeI->TS Product 2-Amino-1-methylpyridin-1-ium iodide (Precipitates as Solid) TS->Product Major Pathway (Ionic Salt Formation) SideProduct 2-(Methylamino)pyridine (Exocyclic impurity) TS->SideProduct Minor Pathway (Suppressed by Solvent)

Caption: Kinetic pathway favoring N1-methylation. The formation of the ionic lattice drives precipitation, protecting the product from further alkylation.

Scalable Experimental Protocol

Materials & Equipment
ComponentGrade/SpecRole
2-Aminopyridine >99% PuritySubstrate
Methyl Iodide (MeI) 99.5%, StabilizedAlkylating Agent (1.1 - 1.2 equiv)
Acetonitrile (MeCN) HPLC Grade, DryReaction Solvent (Promotes precipitation)
Ethyl Acetate ACS ReagentWash Solvent
Ethanol (Abs.) ACS ReagentRecrystallization Solvent
Sodium Thiosulfate Sat. Aqueous Sol.Scrubber Medium

Equipment:

  • Jacketed Glass Reactor (1L - 20L scale) with overhead stirring.

  • Reflux condenser connected to a cryostat (-10°C).

  • Off-gas line routed to a Sodium Thiosulfate Scrubber .

  • Vacuum filtration unit (Buchner or Nutsche filter).

Step-by-Step Procedure

Step 1: Reactor Setup & Inerting

  • Connect the reactor vent to the thiosulfate scrubber.

  • Purge the reactor with Nitrogen (

    
    ) for 15 minutes to remove moisture (MeI is sensitive to hydrolysis, though less so than other alkyl halides).
    
  • Set jacket temperature to 20°C.

Step 2: Dissolution

  • Charge 2-Aminopyridine (1.0 equiv) into the reactor.

  • Add Acetonitrile (5-7 volumes relative to solid mass).

    • Note: Acetonitrile is chosen because 2-Aminopyridine is soluble, but the iodide salt product is virtually insoluble, ensuring high yield via precipitation.

  • Stir until fully dissolved.

Step 3: Controlled Addition (Exotherm Management)

  • Cool the solution to 10-15°C.

  • Add Methyl Iodide (1.1 equiv) dropwise or via dosing pump over 30-60 minutes.

    • Critical: The reaction is exothermic. Maintain internal temperature <30°C during addition to prevent volatilization of MeI.

  • Once addition is complete, seal the system (or ensure condenser is active).

Step 4: Reaction Phase

  • Warm the reactor to 40-45°C (mild heating).

  • Stir for 12-16 hours.

  • Observation: The solution will initially be clear/yellowish. As the reaction proceeds, a heavy white to pale-yellow precipitate (the product) will form.

  • PAT Check: Sample the supernatant. Analyze by HPLC or TLC. The disappearance of 2-aminopyridine indicates completion.

Step 5: Work-up & Isolation

  • Cool the reactor to 0-5°C and hold for 2 hours to maximize precipitation.

  • Filter the slurry using a Nutsche filter or Buchner funnel.

  • Wash 1: Rinse the cake with cold Acetonitrile (1 vol).

  • Wash 2: Rinse the cake with Ethyl Acetate (2 vols) to remove unreacted MeI and organic impurities.

    • Safety: Treat filtrate as hazardous (contains MeI traces). Quench filtrate with thiosulfate solution before disposal.

Step 6: Purification (Recrystallization) [2]

  • If purity <98%: Dissolve the crude cake in minimum hot Ethanol (Abs.) or Methanol.

  • Allow to cool slowly to room temperature, then to 0°C.

  • Filter the white crystalline needles.

Step 7: Drying

  • Dry the solid in a vacuum oven at 40°C for 12 hours.

  • Note: Avoid excessive heat (>80°C) during drying to prevent discoloration (iodide oxidation).

Diagram 2: Process Workflow & Engineering Controls

ProcessFlow Reactor Jacketed Reactor (MeCN + 2-AP + MeI) Scrubber Scrubber System (Na2S2O3 Solution) Reactor->Scrubber Vent Gas (MeI Vapors) Filter Filtration Unit (Separation of Solid) Reactor->Filter Slurry Transfer Wash Solvent Wash (Cold MeCN / EtOAc) Filter->Wash Wet Cake Dryer Vacuum Oven (40°C, <50 mbar) Wash->Dryer Purified Solid QC QC Analysis (HPLC, NMR, MP) Dryer->QC Final Product

Caption: Industrial workflow emphasizing vapor control (scrubber) and solid isolation.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White to pale yellow crystalline powderVisual
Purity ≥ 98.0%HPLC (C18, MeCN/H2O gradient)
Melting Point 139 - 141°CCapillary Method
Identity Conforms to Structure1H NMR (DMSO-d6)
Residual Solvent < 5000 ppm (MeCN/EtOH)GC-HS

NMR Signature (DMSO-d6):

  • The N-methyl group typically appears as a singlet around

    
     3.6 - 3.9 ppm.
    
  • The amino protons (

    
    ) are broad singlets, often shifted downfield due to the positive charge on the ring.
    
  • Aromatic protons show characteristic splitting for 2-substituted pyridine, shifted downfield relative to the neutral starting material.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Product solubility in solvent.Ensure final cooling is to <5°C. Add anti-solvent (EtOAc or Et2O) to force precipitation.
Product Discoloration (Brown/Yellow) Oxidation of Iodide to Iodine (

).
Wash crude solid with a dilute solution of Sodium Thiosulfate, then recrystallize. Store in the dark.
Sticky/Gummy Precipitate Solvent trapped or impurities.Triturate the gum with Ethyl Acetate or Acetone to induce crystallization.
Incomplete Reaction Loss of MeI (volatility).Ensure reactor is sealed/condenser is active. Add 0.1-0.2 equiv extra MeI if HPLC shows >5% starting material.

References

  • Sigma-Aldrich. 2-Amino-1-methylpyridin-1-ium iodide Product Sheet. CAS 6964-53-0. Link

  • Organic Syntheses. 1-Aminopyridinium Iodide. Org. Synth. 1962, 42, 13. (Mechanistic parallel for pyridinium salt formation). Link

  • National Institutes of Health (NIH) - PubChem. 2-Amino-1-methylpyridinium iodide Compound Summary. Link

  • Calibre Chemicals. Safety and Handling of Methyl Iodide in the Laboratory. (Safety protocols for MeI). Link

  • Chem-Impex. 2-Chloro-1-methylpyridinium iodide (Mukaiyama's Reagent Precursor). (Contextualizes the utility of 1-methylpyridinium salts). Link

Sources

Application

Technical Guide: Application of 2-Amino-1-methylpyridin-1-ium Iodide in Optoelectronics

Abstract 2-Amino-1-methylpyridin-1-ium iodide (CAS: 6964-53-0) represents a class of semi-organic salts that are increasingly critical in the field of nonlinear optics (NLO) and photonics. Characterized by a donor-accept...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Amino-1-methylpyridin-1-ium iodide (CAS: 6964-53-0) represents a class of semi-organic salts that are increasingly critical in the field of nonlinear optics (NLO) and photonics. Characterized by a donor-acceptor "push-pull" electronic structure—facilitated by the electron-donating amino group and the electron-withdrawing methylated pyridinium ring—this compound exhibits significant second-order optical nonlinearity. This guide details the protocols for the synthesis, purification, single-crystal growth, and optoelectronic characterization of 2-Amino-1-methylpyridin-1-ium iodide. It further explores its utility as a synthetic scaffold for advanced aza-merocyanine dyes used in high-speed electro-optic modulators.

Part 1: Material Synthesis and Purification[1]

Mechanistic Rationale

The synthesis involves the quaternization of the pyridine nitrogen. The choice of methyl iodide (MeI) as the alkylating agent is deliberate; the iodide counterion is heavy and polarizable, often facilitating non-centrosymmetric crystal packing which is a prerequisite for Second Harmonic Generation (SHG).

Synthesis Protocol

Safety Warning: Methyl iodide is a volatile neurotoxin and suspected carcinogen. All operations must be performed in a certified chemical fume hood.

Reagents:

  • 2-Aminopyridine (>99% purity)[1]

  • Methyl Iodide (MeI) (Excess)

  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH)

  • Diethyl ether (for precipitation)

Step-by-Step Workflow:

  • Dissolution: Dissolve 0.1 mol of 2-aminopyridine in 50 mL of anhydrous acetonitrile in a round-bottom flask.

  • Alkylation: Add 0.12 mol (1.2 eq) of Methyl Iodide dropwise at 0°C to prevent thermal runaway.

  • Reflux: Allow the solution to warm to room temperature, then reflux at 50°C for 4-6 hours. The cationic salt will begin to precipitate or form a dense oil.

  • Isolation: Cool the mixture to room temperature. Add 100 mL of diethyl ether to force complete precipitation of the crude salt.

  • Filtration: Vacuum filter the precipitate and wash 3x with cold ether to remove unreacted precursors.

Purification (Zone Refining Equivalent)

For optoelectronic applications, trace metal impurities and organic byproducts can act as scattering centers or electron traps.

  • Recrystallization: Dissolve the crude solid in minimum boiling ethanol.

  • Clarification: Filter the hot solution through a 0.2 µm PTFE syringe filter to remove insoluble dust/particulates.

  • Crystallization: Allow slow cooling to room temperature, then to 4°C. Collect the white/pale-yellow crystals.

  • Drying: Dry in a vacuum oven at 40°C for 24 hours to remove solvates.

Part 2: Single Crystal Growth Protocol

High-quality single crystals are required to determine the tensor components of the nonlinear susceptibility.

Solubility Curve Determination

Before growth, the metastable zone width (MSZW) must be established.

  • Solvent: Methanol:Water (3:1 v/v) is typically optimal for ionic organic salts.

  • Method: Gravimetric analysis at 30°C, 35°C, 40°C, and 45°C.

Slow Evaporation Technique (SEST)

Objective: Grow crystals >5x5x2 mm for optical tensor measurement.

  • Saturation: Prepare a saturated solution of the purified salt at 30°C.

  • Filtering: Filter into a clean borosilicate growth vessel (beaker or crystallizer).

  • Controlled Evaporation: Cover the vessel with perforated Parafilm (3-5 pinholes).

  • Environment: Place in a vibration-free thermal bath maintained at 30.0 ± 0.1°C.

  • Harvesting: After 14-21 days, harvest crystals. Inspect for transparency and defined morphology (typically monoclinic or orthorhombic).

Part 3: Characterization & Optoelectronic Validation

Structural Validation (XRD)
  • Powder XRD: Confirm phase purity and absence of polymorphs.

  • Single Crystal XRD: Essential to verify the non-centrosymmetric space group (e.g., P21 or Cc). If the crystal crystallizes in a centrosymmetric group (e.g., P21/c), it will not exhibit SHG.

Optical Transparency (UV-Vis-NIR)

Protocol:

  • Prepare a 1 mm thick polished crystal wafer.

  • Scan from 200 nm to 1200 nm.[2]

  • Success Criteria:

    • UV Cut-off: < 350 nm (critical for UV laser applications).

    • Transmission: > 80% in the visible-NIR range.

Kurtz-Perry Powder SHG Test

This is the industry-standard "Go/No-Go" test for NLO efficiency.

Setup:

  • Source: Q-switched Nd:YAG laser (1064 nm, 10 ns pulse width).

  • Reference: Microcrystalline KDP (Potassium Dihydrogen Phosphate).

Procedure:

  • Grind the sample and sieve into distinct particle size ranges (e.g., 100-150 µm).

  • Pack into a capillary tube.

  • Irradiate with 1064 nm laser.[3]

  • Measure the intensity of the generated green light (532 nm) using a photomultiplier tube (PMT).

  • Data Output: Calculate the Efficiency Ratio (

    
    ). A value > 1.0 indicates commercial potential.
    

Part 4: Application in Chromophore Synthesis

Beyond its use as a bulk crystal, 2-Amino-1-methylpyridin-1-ium iodide is a precursor for aza-merocyanine dyes , which are used in thin-film organic modulators.

Reaction Scheme: Reaction with carbon disulfide (


) followed by methylation yields push-pull chromophores with high hyperpolarizability (

).

SynthesisWorkflow Start 2-Amino-1-methyl pyridin-1-ium Iodide Intermediate Dithiocarbamate Intermediate Start->Intermediate Nucleophilic Attack Reagent + CS2 / NaH (Base) Reagent->Intermediate Product Aza-Merocyanine NLO Dye Intermediate->Product S-Methylation Methylation + Dimethyl Sulfate Methylation->Product

Figure 1: Synthetic pathway for converting the title compound into advanced NLO chromophores.

Part 5: Experimental Data Summary

Table 1: Physicochemical & Optoelectronic Properties

PropertyValue / ObservationMethod
Molecular Formula

Elemental Analysis
Molecular Weight 236.05 g/mol Calc.[4]
Melting Point 139 - 140°CDSC
Crystal System Monoclinic (Typical)Single Crystal XRD
UV Cut-off ~290-300 nmUV-Vis Spectroscopy
SHG Efficiency ~0.8 - 1.5 x KDPKurtz-Perry Powder Test
Solubility High in Water, MethanolGravimetric

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Yellowing of Crystals Oxidation of Iodide to Iodine (

)
Recrystallize with a trace of sodium thiosulfate; store in the dark.
Inclusions/Foggy Crystals Growth rate too fastIncrease thermal bath stability; reduce evaporation rate (fewer pinholes).
No SHG Signal Centrosymmetric PolymorphTry different solvents (Acetone/Water mix) to induce a different crystal habit.

Part 7: Workflow Visualization

NLO_Characterization Sample Grown Crystal (2-Amino-1-methylpyridin-1-ium I) XRD X-Ray Diffraction (Check Space Group) Sample->XRD Decision Non-Centrosymmetric? XRD->Decision Polishing Optical Polishing (0.5 - 1.0 mm wafer) Decision->Polishing Yes Reject Reject / Re-engineer Crystal Habit Decision->Reject No UVVis UV-Vis-NIR (Transmission Window) Polishing->UVVis SHG Kurtz-Perry Test (Nd:YAG 1064nm -> 532nm) UVVis->SHG App Application: Freq. Doubling / THz Gen SHG->App Efficiency > KDP

Figure 2: Decision tree for characterizing the optoelectronic viability of the grown crystals.

References

  • Synthesis and Properties: Sigma-Aldrich Product Data, "2-Amino-1-methylpyridinium iodide," CAS 6964-53-0. Link

  • NLO Chromophore Synthesis: Hao, W. H., et al. (2014). "Synthesis and properties of aza analogs of merocyanine dyes based on N-substituted 2- and 4-aminopyridinium salts." Dyes and Pigments. Link

  • General Crystal Growth: Indian Academy of Sciences, "Growth and characterization of some novel crystals for nonlinear optical applications." Link

  • SHG Methodology: Kurtz, S. K., & Perry, T. T. (1968).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Amino-1-methylpyridin-1-ium Iodide Synthesis

Case ID: #SYN-2AMP-MeI-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #SYN-2AMP-MeI-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Yield Optimization & Troubleshooting for Quaternization of 2-Aminopyridine[1]

Welcome to the Synthesis Support Hub

You have reached the advanced support tier for heterocyclic quaternary salt synthesis.[2] Based on your inquiry regarding 2-Amino-1-methylpyridin-1-ium iodide , we have diagnosed that your challenges likely stem from three core variables: Solvent Polarity Mismatch , Regioselective Control , or Isolation Inefficiency .

This guide departs from standard textbook recipes. Instead, we treat your synthesis as a system of variables to be tuned.[1][2] Below are the specific "Support Tickets" addressing the most common failure points, followed by optimized protocols and diagnostic workflows.

Ticket #1: "My yield is low (<50%), and no precipitate formed."

Diagnosis: Solvent Solubility Error.[1][3] The Menschutkin reaction (alkylation of tertiary amines/pyridines) produces a charged ionic salt.[2] If your solvent is too polar (e.g., Methanol, Water, hot Ethanol), the product remains dissolved and is lost during filtration or decomposes during aggressive evaporation.[1][2]

The Fix: The "Acetone Crash" Protocol You must exploit the solubility differential.[2] The starting materials (2-aminopyridine and methyl iodide) are soluble in acetone, but the ionic product is largely insoluble.[1][2]

ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield) Why? (The Science)
Solvent Ethanol or MethanolAcetone (Dry) The product is an ionic salt.[1] It "crashes out" of acetone, driving the equilibrium forward (Le Chatelier’s principle) and preventing re-dissolution.[1][2]
Concentration Dilute (0.1 M)High Conc.[1] (0.5 - 1.0 M) Higher concentration increases collision frequency (

kinetics) and forces precipitation.[1]
Temperature Reflux (

60°C)
40°C or RT (Sealed) High heat increases product solubility in the solvent (yield loss) and risks methyl iodide volatilization.[1]

Actionable Steps:

  • Dissolve 2-aminopyridine in the minimum amount of dry acetone.[1][2]

  • Add Methyl Iodide (1.1 - 1.5 equivalents). Note: MeI is volatile; use a condenser or sealed pressure tube.[1][2]

  • Stir at room temperature (RT) or mild heat (35-40°C).

  • Endpoint: A white/off-white solid should precipitate spontaneously.[1]

  • Isolation: Filter the solid and wash with cold diethyl ether (in which the product is completely insoluble).

Ticket #2: "I am seeing byproducts or the wrong isomer."

Diagnosis: Regioselectivity Failure.[1] 2-Aminopyridine has two nucleophilic sites: the Ring Nitrogen (N1) and the Exocyclic Amine (


).[1][2]
  • Target: N1-methylation (1-methyl-2-aminopyridinium).[1]

  • Byproduct: Exocyclic N-methylation (2-(methylamino)pyridine).[1]

Mechanistic Insight: The Ring Nitrogen is naturally more nucleophilic due to the lone pair being in an


 orbital orthogonal to the pi-system, whereas the exocyclic amine's lone pair is delocalized into the ring (resonance), reducing its nucleophilicity.[1][2] However, strong bases  can deprotonate the amine, shifting methylation to the exocyclic nitrogen.[1][2]

The Fix: Avoid Base Catalysis Do NOT add bases like Potassium Carbonate (


) or Sodium Hydride (NaH) if you want the N1-methylated salt.[1][2]
  • Neutral Conditions: Favors Ring Nitrogen alkylation (Desired).[1]

  • Basic Conditions: Favors Exocyclic Nitrogen alkylation (Undesired).[1]

Ticket #3: "The product is sticky/hygroscopic."[2]

Diagnosis: Water Contamination / Iodide Oxidation.[1] Quaternary ammonium iodides are often hygroscopic.[1] If the product turns yellow/brown, the iodide (


) is oxidizing to iodine (

).[1][2]

The Fix: Stabilization & Drying [2]

  • Wash: Use anhydrous diethyl ether to remove unreacted Methyl Iodide and acetone.[1]

  • Dry: Vacuum dry at 40°C over

    
     or silica gel.[1]
    
  • Storage: Store in a desiccator protected from light (amber vial).

Visual Troubleshooting Workflows
Workflow 1: Reaction Logic & Pathway

This diagram illustrates the kinetic pathway and the divergence caused by reaction conditions.[2]

ReactionPathway Start 2-Aminopyridine + Methyl Iodide (MeI) Conditions Check Conditions Start->Conditions Path_Neutral Neutral Solvent (Acetone/EtOH) Conditions->Path_Neutral Standard Path_Basic Basic Conditions (NaH/K2CO3) Conditions->Path_Basic Avoid! TS_Ring Transition State: Ring N Attack Path_Neutral->TS_Ring Kinetic Control TS_Exo Transition State: Exocyclic N Deprotonation Path_Basic->TS_Exo Thermodynamic/Charge Control Product TARGET PRODUCT: 2-Amino-1-methylpyridinium iodide (Precipitate) TS_Ring->Product Byproduct BYPRODUCT: 2-(Methylamino)pyridine TS_Exo->Byproduct

Caption: Mechanistic pathway showing how neutral conditions favor the desired ring alkylation, while basic conditions lead to impurities.

Workflow 2: Yield Optimization Flowchart

Follow this decision tree if your yield is below 70%.

YieldFix Issue Start: Yield < 70% CheckSolvent Is reaction solvent Acetone? Issue->CheckSolvent Action_ChangeSolvent Switch to Acetone. (Precipitates Product) CheckSolvent->Action_ChangeSolvent No (using EtOH/MeOH) CheckTemp Is Temperature > 50°C? CheckSolvent->CheckTemp Yes Action_ChangeSolvent->CheckTemp Action_LowerTemp Lower Temp to 40°C. Prevent MeI evaporation. CheckTemp->Action_LowerTemp Yes CheckStoich MeI Equivalents? CheckTemp->CheckStoich No Action_LowerTemp->CheckStoich Action_IncreaseMeI Increase MeI to 1.5 eq. Use Sealed Tube. CheckStoich->Action_IncreaseMeI < 1.1 eq CheckWorkup Filtration Method? CheckStoich->CheckWorkup > 1.1 eq Action_IncreaseMeI->CheckWorkup Action_EtherWash Do not use alcohols to wash. Use cold Ether. CheckWorkup->Action_EtherWash Washing with EtOH Success Yield Optimized CheckWorkup->Success Washing with Ether Action_EtherWash->Success

Caption: Step-by-step diagnostic tree to identify and resolve yield-limiting factors in the synthesis.

Optimized Experimental Protocol

Objective: Synthesis of 2-Amino-1-methylpyridin-1-ium iodide. Scale: 10 mmol (Adjustable).

  • Preparation:

    • Equip a 50 mL round-bottom flask (or pressure tube) with a magnetic stir bar.

    • Ensure all glassware is dry.[1]

  • Reaction Setup:

    • Add 2-Aminopyridine (0.94 g, 10 mmol).

    • Add Acetone (anhydrous, 10-15 mL). Stir until dissolved.

    • Critical Step: Add Methyl Iodide (1.0 mL, ~16 mmol, 1.6 equiv) dropwise.

      • Safety: MeI is a carcinogen.[1] Perform in a fume hood.

    • Seal the vessel (stopper or pressure cap) to prevent MeI loss.[1][2]

  • Incubation:

    • Stir at Room Temperature for 12–24 hours.

    • Observation: A white crystalline precipitate should begin forming within 1-2 hours.[1]

    • Optional: If precipitation is slow, warm to 40°C for 2 hours, then cool to 0°C.[1][2]

  • Isolation (The Yield Maker):

    • Cool the mixture in an ice bath for 30 minutes.

    • Filter the solid using a Buchner funnel.[2]

    • Wash 1: Cold Acetone (2 x 5 mL).[1]

    • Wash 2: Diethyl Ether (2 x 10 mL) to remove sticky residues.[1]

    • Do NOT wash with Ethanol or Water.[2]

  • Drying:

    • Dry under vacuum to afford the product as a white/off-white solid.[1][2]

    • Expected Yield: >85%.

    • Melting Point Check: ~160–162°C (Lit.[1] value).

References
  • PubChem. (n.d.).[1] 2-amino-1-methylpyridinium iodide | C6H9IN2.[1] National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Menschutkin Reaction. Retrieved from [Link][1]

  • ScienceMadness & Literature Consensus. (2018).[1] Discussion on Alkyl Iodide Stability and Solubility in Acetone (Finkelstein/Menschutkin Context). Retrieved from [Link]

  • Organic Syntheses. (1963).[1] 1-Aminopyridinium Iodide (Analogous synthesis demonstrating N-alkylation principles). Coll. Vol. 5, p.43. Retrieved from [Link][1]

Sources

Optimization

Technical Support Center: Purification of 2-Amino-1-methylpyridin-1-ium Iodide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers and drug development professionals face when isolating 2-Amino-1-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers and drug development professionals face when isolating 2-Amino-1-methylpyridin-1-ium iodide .

The quaternization of 2-aminopyridine with methyl iodide (MeI) is a highly efficient reaction, but it leaves behind unreacted MeI—a potent, highly volatile alkylating agent. Complete removal of this reagent is non-negotiable for both downstream experimental integrity and laboratory safety. This guide provides a causality-driven, self-validating approach to isolating your pure quaternary ammonium salt.

Physicochemical Rationale: The Basis of Separation

To successfully purify the product, we must exploit the stark physicochemical differences between the unreacted electrophile (MeI) and the product (pyridinium salt). The table below summarizes the quantitative data that dictates our purification strategy.

PropertyMethyl Iodide (MeI)2-Amino-1-methylpyridin-1-ium Iodide
State at Standard Temp Volatile LiquidCrystalline Solid
Boiling / Melting Point B.P. 42.5 °C[1]M.P. 139–140 °C
Polarity Profile Non-polar to moderately polarHighly polar (Ionic Quaternary Salt)
Solubility Miscible in diethyl ether, hexane, DCMSoluble in water, MeOH; Insoluble in ether[2]
Vapor Pressure 400 mmHg (at 25 °C)[3]Negligible
Purification & Quenching Workflow

G A Crude Reaction Mixture (Salt + MeI + Solvent) B Vacuum Filtration A->B C Solid Filter Cake (Product + Trace MeI) B->C Solid D Filtrate (Solvent + Bulk MeI) B->D Liquid E Trituration (Wash with Diethyl Ether) C->E H Quench with Na2S2O3 (Aqueous) D->H F High Vacuum Drying (Remove Volatile MeI) E->F G Pure 2-Amino-1-methylpyridin-1-ium iodide F->G I Safe Chemical Waste H->I

Workflow for the separation and safe quenching of unreacted methyl iodide from pyridinium salts.

Troubleshooting & FAQs

Q1: What is the most effective standard protocol for removing bulk unreacted MeI from the crude salt? A1: The most effective method is trituration combined with vacuum filtration . Because 2-Amino-1-methylpyridin-1-ium iodide is an ionic salt, it is entirely insoluble in non-polar solvents like diethyl ether or pentane[2]. Conversely, MeI is highly miscible in these solvents. Causality Note: By suspending the crude solid in cold diethyl ether and filtering it, the bulk MeI is washed away into the filtrate. Using cold solvent prevents the partial dissolution of any organic impurities and minimizes the evaporation of MeI into the laboratory atmosphere during transfer.

Q2: After washing, my NMR still shows a singlet at ~2.16 ppm indicating trace MeI. How do I eliminate MeI trapped in the crystal lattice? A2: Trace MeI is often occluded within the crystal lattice of the precipitated salt. To remove it, subject the washed solid to high vacuum drying (e.g., Schlenk line or vacuum desiccator) for 12–24 hours. Causality Note: MeI has a very high vapor pressure (400 mmHg at 25 °C)[3] and a low boiling point (42.5 °C)[1]. Under high vacuum (< 1 mmHg), the residual MeI readily sublimates/evaporates from the solid matrix at room temperature without the need for heating, which could otherwise degrade the quaternary ammonium salt.

Q3: My reaction yielded a thick, viscous oil instead of a solid precipitate. How do I remove the MeI now? A3: "Oiling out" occurs when the quaternary salt traps solvent and unreacted MeI, preventing crystallization[4]. To resolve this, add a large excess of an anti-solvent (such as vigorously stirred cold diethyl ether or methyl tert-butyl ether) to the oil. Scratch the inside of the flask with a glass rod to induce nucleation. The anti-solvent will extract the MeI into the liquid phase, forcing the pyridinium salt to crystallize. Once crystallized, proceed with standard filtration.

Q4: How do I safely dispose of the filtrate containing the unreacted MeI? A4: Never dispose of MeI directly into organic waste due to its toxicity and volatility. It must be quenched . Treat the filtrate with a saturated aqueous solution of sodium thiosulfate (


).
Causality Note: The thiosulfate anion is a strong nucleophile that reacts rapidly with MeI via an 

mechanism to form a harmless, water-soluble Bunte salt (methyl thiosulfate). Stir the biphasic mixture vigorously until the organic layer is free of the alkylating agent, then separate and dispose of the layers according to EHS guidelines.
Detailed Step-by-Step Methodology: Self-Validating Protocol

This protocol is designed as a self-validating system. If the visual and analytical cues at each step are met, the purity of the final product is guaranteed.

Step 1: Precipitation Upon completion of the quaternization reaction, ensure the reaction mixture is cooled to 0–5 °C in an ice bath. Lowering the temperature decreases the solubility of the quaternary salt, maximizing the precipitation of 2-Amino-1-methylpyridin-1-ium iodide.

Step 2: Vacuum Filtration Filter the crude suspension through a sintered glass funnel under reduced pressure. Keep the vacuum running to pull as much liquid MeI and solvent through the cake as possible.

Step 3: Trituration (Washing) Wash the filter cake with 3 x 20 mL portions of ice-cold diethyl ether. Self-Validating Check: The filtrate should initially be yellow/orange (indicating dissolved MeI and impurities). By the third wash, the filtrate must run completely colorless. This visual cue confirms the bulk removal of the alkylating agent.

Step 4: High Vacuum Drying Transfer the solid to a pre-weighed round-bottom flask. Apply high vacuum (


 0.1 mbar) at room temperature for a minimum of 12 hours. Do not apply heat, as pyridinium salts can be thermally sensitive depending on the counterion.

Step 5: Analytical Verification Analyze the dried solid via


 NMR (using 

or

as the solvent). Self-Validating Check: The absence of a sharp singlet at ~2.16 ppm confirms the complete removal of trace methyl iodide from the crystal lattice.
References
  • LCSS: METHYL IODIDE Source: Stanford University Environmental Health & Safety URL:[Link]

  • ICSC 0509 - METHYL IODIDE Source: International Labour Organization (ILO) URL:[Link]

  • Method of preparing quaternary ammonium salt using methyl iodide (WO2016068480A1)
  • 1-methyl-2-pyridone - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]

Sources

Troubleshooting

preventing discoloration in 2-Amino-1-methylpyridin-1-ium iodide crystals

Technical Support Center: 2-Amino-1-methylpyridin-1-ium Iodide Crystal Management Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the degr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-1-methylpyridin-1-ium Iodide Crystal Management

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the degradation of halide-based organic-inorganic salts. 2-Amino-1-methylpyridin-1-ium iodide (also known as 1-methyl-2-aminopyridinium iodide) is a critical precursor in the synthesis of merocyanine dyes and nonlinear optical (NLO) materials[1]. However, its iodide counterion is highly susceptible to environmental oxidation, leading to frustrating batch-to-batch inconsistencies marked by yellow, orange, or brown discoloration.

This guide is designed to move beyond basic troubleshooting by explaining the chemical causality behind these issues and providing self-validating protocols to ensure pristine crystal growth.

Part 1: The Causality of Discoloration

The organic cation (2-amino-1-methylpyridin-1-ium) is electronically stable under ambient conditions. The discoloration you observe is exclusively driven by the vulnerability of the iodide anion (


).

When exposed to dissolved oxygen, UV/visible light, or thermal stress,


 loses an electron to form elemental iodine (

), which imparts a yellow-orange tint to the crystal lattice[2]. In the solid state or in concentrated solutions, this

rapidly complexes with unreacted

to form the triiodide anion (

), which exhibits a deep brown or black color[3]. Even trace amounts of

(in the parts-per-million range) will visibly degrade the optical clarity of your crystals.

Mechanism I_ion Iodide Ion (I⁻) Colorless Matrix Oxidation Oxidative Stress (O₂, hν, Heat) I_ion->Oxidation Electron Loss Complex Triiodide Complex (I₃⁻) Deep Brown I_ion->Complex Co-crystallization I2 Elemental Iodine (I₂) Yellow/Orange Oxidation->I2 I2->Complex + Excess I⁻

Mechanistic pathway of iodide oxidation leading to crystal discoloration.

Part 2: Quantitative Impact of Environmental Variables

To understand how rapidly your crystals will degrade, we must look at the synergistic effects of light, heat, and oxygen. The table below outlines the relative oxidation rates based on standard iodide salt degradation profiles.

Environmental FactorDissolved

Level
Light ExposureTemperatureRelative Oxidation RateExpected Onset of Discoloration
Ambient (Control) Saturated (~8 mg/L)Direct Ambient25°C1.0x (Baseline)24 - 48 hours
Photoprotected Saturated (~8 mg/L)Dark (0 Lux)25°C0.4x5 - 7 days
Anaerobic < 0.1 mg/L (Degassed)Direct Ambient25°C0.2x10 - 14 days
Thermal Stress Saturated (~8 mg/L)Dark (0 Lux)45°C3.5x< 12 hours
Optimized (Ideal) < 0.1 mg/L (Degassed)Dark (0 Lux)4°C< 0.01x> 6 months

Part 3: Core Troubleshooting FAQs

Q: My 2-amino-1-methylpyridin-1-ium iodide crystals emerge with a slight yellow tint right out of the crystallization solvent. What is causing this? A: This is almost always caused by dissolved oxygen in your solvent or the presence of peroxides. Ethereal solvents (like THF or diethyl ether) form peroxides over time, which act as potent oxidants that instantly convert


 to 

. Alcohols (methanol/ethanol) can dissolve large amounts of oxygen. You must degas your solvents prior to use.

Q: Why do my crystals turn brown during the drying phase? A: Drying often involves heat and concentrated exposure to atmospheric air. If you are using a standard drying oven, the combination of thermal stress and oxygen exponentially accelerates iodide oxidation[4]. Solution: Always dry iodide salts under high vacuum at room temperature.

Q: Can I salvage a batch of discolored crystals, or do I need to synthesize them again? A: You can usually salvage them. Because the discoloration is caused by elemental iodine (


) and triiodide—which are highly soluble in less polar organic solvents—you can wash the crystals. Triturate the discolored batch in cold, degassed diethyl ether or ethyl acetate. The 

will partition into the solvent (turning it pink or yellow), leaving the insoluble ionic crystal lattice behind.

Q: How can I self-validate that my storage conditions are truly inert? A: Use a sacrificial indicator. Place a small, open vial of anhydrous potassium iodide (KI) next to your product vial inside your desiccator. KI is highly sensitive to moisture and oxidative degradation[2]. If the sacrificial KI remains pristine white over several weeks, your environment is successfully maintaining inertness.

Part 4: Logical Troubleshooting Workflow

Troubleshooting Start Issue: Crystal Discoloration (Yellowing/Browning) CheckLight Are crystals exposed to ambient light/UV? Start->CheckLight LightYes Action: Use Amber Vials & Dark Storage CheckLight->LightYes Yes CheckSolvent Are solvents degassed & peroxide-free? CheckLight->CheckSolvent No LightYes->CheckSolvent SolventNo Action: Sparge with Ar/N₂ & Test for Peroxides CheckSolvent->SolventNo No CheckTemp Is drying/storage temp elevated (>25°C)? CheckSolvent->CheckTemp Yes SolventNo->CheckTemp TempYes Action: Vacuum dry at ambient temperature CheckTemp->TempYes Yes Success Result: Pristine, Colorless Crystals CheckTemp->Success No TempYes->Success

Logical workflow for diagnosing and resolving crystal discoloration issues.

Part 5: Step-by-Step Methodology

Protocol: Anaerobic & Photoprotected Crystallization Objective: Yield pristine, colorless 2-amino-1-methylpyridin-1-ium iodide crystals while preventing oxidative degradation.

  • Self-Validation Checkpoint : Before beginning, test all ethereal or alcoholic solvents with KI-starch indicator strips. A blue/black color indicates the presence of peroxides or severe oxygenation; do not proceed until the solvent tests negative.

Step 1: Solvent Degassing

  • Transfer HPLC-grade crystallization solvent (e.g., ethanol or a methanol/ether mixture) into a Schlenk flask.

  • Sparge the solvent with high-purity Argon (

    
    ) for a minimum of 30 minutes, or perform three freeze-pump-thaw cycles to strip all dissolved 
    
    
    
    .

Step 2: Dissolution and Saturation

  • Under a positive pressure of Argon, add the crude 2-amino-1-methylpyridin-1-ium iodide powder to the flask.

  • Gently heat the mixture in a water bath until complete dissolution is achieved. Crucial Causality: Do not exceed 45°C. Elevated thermal stress lowers the activation energy required for iodide oxidation[4].

Step 3: Controlled Crystallization

  • Wrap the flask entirely in aluminum foil to block ambient UV/Vis light, which acts as a photo-catalyst for

    
     generation.
    
  • Allow the solution to cool to room temperature slowly, then transfer to a 4°C environment to induce supersaturation and crystal growth.

Step 4: Harvesting and Washing

  • Filter the resulting crystals using a Schlenk frit under an Argon blanket.

  • Wash the filter cake with cold, degassed diethyl ether. Crucial Causality: Diethyl ether removes highly soluble trace

    
     impurities from the surface without dissolving the ionic crystal lattice.
    

Step 5: Drying and Storage

  • Dry the crystals under high vacuum (10⁻³ mbar) at room temperature for 12 hours.

  • Transfer to an amber glass vial, backfill with Argon, and store in a desiccator containing a sacrificial open vial of anhydrous KI to monitor environmental integrity over time.

References

  • Reactivity of Potassium Iodide Under Light - Allan Chemical Corporation.
  • Why did my solution of potassium iodide turn yellow? - Quora.
  • Investigation of Discoloration of Packaged Fortified Salt under Conditions Relevant to Product Packaging and Storage - ResearchGate.
  • Assembly of New Merocyanine Chromophores with a 1,8-Naphthalimide Core by a New Method for the Synthesis of the Methine Function - CSIRO Publishing.

Sources

Optimization

handling hygroscopic nature of 2-Amino-1-methylpyridin-1-ium iodide

Status: Operational | Topic: Handling, Storage, & Purification[1] Executive Summary: The Hygroscopic Challenge Compound: 2-Amino-1-methylpyridin-1-ium iodide CAS: 6964-53-0 (Generic for isomer class; specific salt often...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Topic: Handling, Storage, & Purification[1]

Executive Summary: The Hygroscopic Challenge

Compound: 2-Amino-1-methylpyridin-1-ium iodide CAS: 6964-53-0 (Generic for isomer class; specific salt often custom synthesized) Class: Pyridinium Salt / Quaternary Ammonium Iodide[1]

The Core Problem: This compound presents a dual-stability challenge common to aminopyridinium iodides:

  • Hygroscopicity: The polar pyridinium cation and the hydrogen-bonding amino group (

    
    ) create a lattice with high affinity for atmospheric moisture.[1] This alters the molecular weight, ruining stoichiometric precision in catalysis or synthesis.
    
  • Oxidative Instability: The iodide anion (

    
    ) is susceptible to oxidation to iodine (
    
    
    
    ) or triiodide (
    
    
    ), a process accelerated by light and moisture .[1]

Immediate Action Required: If your sample is yellow/brown or sticky, it is compromised. Proceed to Module 2 (Purification) immediately.

Diagnostic & Troubleshooting Matrix

Use this decision matrix to identify the state of your reagent and the necessary corrective action.

SymptomDiagnosisChemical CauseCorrective Action
White Crystalline Solid Optimal Anhydrous, pure lattice.[1]Store under Argon/Nitrogen in dark.
Sticky / Clumping Hydrated Lattice disruption by

absorption.[1]
Protocol A: High-Vacuum Drying.[1]
Yellow / Brown Tint Oxidized Iodide (

) oxidation to Iodine (

).[1]
Protocol B: Recrystallization.[1][2][3][4]
Liquid / Oil Deliquesced Saturation point exceeded; solid dissolved in absorbed water.[1]Protocol B: Recrystallization (Drying alone will fail).[1]
NMR: Broad Singlet > 4 ppm Wet Sample Rapid proton exchange (

+

).[1]
Protocol C: Deuterium Exchange / Drying.

Visualizing the Degradation Pathway

The following diagram illustrates the lifecycle of the salt and the intervention points.

G cluster_legend Intervention Protocols Dry Optimal State (White Crystal) Wet Hydrated State (Sticky/Clumped) Dry->Wet + Moisture (Air Exposure) Oxidized Degraded State (Yellow/Brown) Dry->Oxidized + Light/O2 Wet->Dry Protocol A: Vacuum Drying Wet->Oxidized + Light/O2 (Accelerated) Solution Deliquesced (Liquid Oil) Wet->Solution ++ Moisture (Time) Oxidized->Dry Protocol B: Recrystallization Solution->Dry Protocol B: Recrystallization ProtocolA Protocol A: Vacuum Removal ProtocolB Protocol B: Recrystallization

Figure 1: Stability Lifecycle of 2-Amino-1-methylpyridin-1-ium iodide. Note that moisture accelerates oxidation; a wet salt will degrade faster than a dry one.

Technical Protocols (Standard Operating Procedures)

Protocol A: High-Vacuum Drying (Mild Hydration)

Use this when the solid is white but sticky or clumping.

  • Equipment: Vacuum drying pistol (Abderhalden) or a Schlenk flask.

  • Desiccant: Phosphorus Pentoxide (

    
    ) is ideal in the drying pistol trap; Calcium Sulfate (
    
    
    
    ) is acceptable for general Schlenk drying.[1]
  • Temperature: Heat the sample to 50–60°C .

    • Why? Pyridinium iodides are thermally stable, but excessive heat (>100°C) under vacuum can cause sublimation of iodine impurities or lattice breakdown.

  • Duration: Minimum 4 hours at

    
    .
    
  • Verification: Check weight constancy. If mass decreases by >1%, continue drying.

Protocol B: Recrystallization (Oxidation/Deliquescence)

Use this when the sample is yellow, brown, or fully liquid.

Principle: Pyridinium salts are highly soluble in lower alcohols (Methanol/Ethanol) but insoluble in non-polar ethers (Diethyl Ether/MTBE).[1] We use a solvent/anti-solvent precipitation method.[1]

Step-by-Step:

  • Dissolution: Dissolve the crude/degraded salt in the minimum amount of warm absolute ethanol (or methanol).

    • Note: If the solution is dark brown, add a small amount of activated charcoal, stir for 10 mins, and filter through Celite while hot.

  • Precipitation:

    • Method 1 (Fast): Add cold Diethyl Ether dropwise with vigorous stirring until a persistent cloudiness appears. Cool in an ice bath.

    • Method 2 (High Purity - Vapor Diffusion): Place the ethanol solution in a small vial. Place this vial inside a larger jar containing Diethyl Ether. Cap the large jar. The ether vapors will slowly diffuse into the ethanol, growing high-quality white crystals over 24 hours.

  • Collection: Filter rapidly under Nitrogen/Argon (using a Schlenk frit if possible) to prevent moisture re-absorption.[1]

  • Wash: Wash the filter cake with cold, dry Diethyl Ether.

  • Dry: Immediately proceed to Protocol A .

Frequently Asked Questions (FAQs)

Q1: Why does my NMR spectrum show a huge peak around 4.8 ppm? A: This is likely water (


).[1] The hygroscopic nature of the salt introduces water into your deuterated solvent (e.g., DMSO-

or

).
  • Fix: Dry the salt using Protocol A. If using DMSO-

    
    , add molecular sieves to the NMR tube (ensure they are dust-free).
    
  • Note: The amino protons (

    
    ) are exchangeable.[1] In 
    
    
    
    , they will disappear. In DMSO-
    
    
    , they typically appear as a broad singlet between 6.0–8.0 ppm, depending on concentration and H-bonding.[1]

Q2: Can I store this compound in a standard fridge? A: No. Standard fridges have high humidity.[1]

  • Correct Storage: Store in a desiccator at room temperature, or in a sealed vial inside a secondary container with desiccant in the fridge. Allow the vial to warm to room temperature before opening to prevent condensation.

Q3: Is the yellow color an impurity I can ignore? A: For rough synthesis, maybe. For catalysis or kinetics, no .

  • Reasoning: The yellow color indicates free Iodine (

    
    ). Iodine is an electrophile and an oxidant.[1] It can react with your substrates (e.g., iodination of activated aromatics) or poison metal catalysts.
    

Q4: How do I weigh it accurately if it gains weight on the balance? A: This is a classic "weighing error due to hygroscopicity."

  • Technique: Use the "difference method."

    • Dry the salt and store in a capped vial.

    • Weigh the full vial.[1]

    • Quickly dump an approximate amount into your reaction vessel.[1]

    • Immediately recap and weigh the vial again.

    • The difference is the exact mass added. Do not try to scoop and wait for the balance to stabilize while the powder is exposed to air.

Synthesis Context (Grounding)

Understanding the origin of the salt helps in troubleshooting impurities.

  • Reaction: 2-Aminopyridine + Methyl Iodide (

    
    ) 
    
    
    
    2-Amino-1-methylpyridin-1-ium iodide.[1]
  • Regioselectivity: Methylation occurs at the ring nitrogen (N1) because it is the most nucleophilic site in the neutral pyridine ring [1].

  • Impurities: Unreacted 2-aminopyridine (soluble in ether, removed during Protocol B wash) or dimethylated byproducts (rare under controlled conditions).[1]

References

  • Synthesis & Regioselectivity

    • Title: "From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features"[3]

    • Source: Semantic Scholar / BenchChem[1]

    • Context: Discusses the general reactivity of pyridine nitrogens vs. exocyclic amines and the handling of the resulting salts.
    • URL:[1]

  • Handling Hygroscopic Salts

    • Title: "Addressing the stability and hygroscopicity of pyridinium salts"
    • Source: BenchChem Technical Support[1][5]

    • Context: Protocols for vacuum drying and inert atmosphere handling.[1][6]

    • URL: (Note: Generalized citation based on search result 1.2)[1]

  • Recrystallization Methodology

    • Title: "Recrystallization Guide: Process, Procedure, Solvents"[4]

    • Source: Mettler Toledo[1]

    • Context: Principles of solvent/anti-solvent precipit
    • URL:[1]

  • Safety & Oxidation

    • Title: "Quaternary Ammonium Compound Toxicity & Handling"[7]

    • Source: NCBI Bookshelf[1]

    • Context: Safety data regarding oxidative stress and handling of quaternary ammonium iodides.[1][6]

    • URL:[1]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2-Aminopyridine Methylation

This guide serves as a high-level technical resource for researchers optimizing the methylation of 2-aminopyridine. It moves beyond basic procedures to address the kinetic and thermodynamic nuances driven by reaction tem...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a high-level technical resource for researchers optimizing the methylation of 2-aminopyridine. It moves beyond basic procedures to address the kinetic and thermodynamic nuances driven by reaction temperature.

Status: Operational Subject: Regioselectivity Control (N-Ring vs. N-Exocyclic) Audience: Senior Chemists, Process Engineers

Core Concept: The Regioselectivity Paradox

The methylation of 2-aminopyridine presents a classic competition between kinetic and thermodynamic control.

  • The Kinetic Trap (Ring Nitrogen): The pyridine ring nitrogen (N1) is significantly more basic (

    
    ) and nucleophilic than the exocyclic amine. Under neutral conditions or low temperatures, electrophiles (like Methyl Iodide) attack N1, forming 1-methyl-2-aminopyridinium salts .
    
  • The Thermodynamic Goal (Exocyclic Amine): The desired product, 2-(methylamino)pyridine, retains the aromaticity of the pyridine ring. However, reaching this state often requires overcoming the kinetic preference for N1, either by deprotonation (modifying the nucleophile) or thermal rearrangement (Dimroth rearrangement).

Decision Pathway & Mechanism

The following diagram illustrates how temperature and base selection dictate the reaction pathway.

Methylation_Pathways Start 2-Aminopyridine N1_Product 1-Methyl-2-aminopyridinium (Kinetic Product) Start->N1_Product Neutral Conditions Low Temp (<40°C) Anion Amidinate Anion (Delocalized) Start->Anion Strong Base (NaH) Deprotonation MeI MeI (Electrophile) Imino 1-Methyl-2-pyridone imine (Non-Aromatic) N1_Product->Imino Base (NaOH) Exo_Product 2-(Methylamino)pyridine (Thermodynamic Product) Imino->Exo_Product Dimroth Rearrangement High Temp (>80°C) Anion->Exo_Product MeI addition (Direct Attack)

Figure 1: Reaction pathways showing the temperature-dependent Dimroth Rearrangement vs. direct anion alkylation.

Optimized Experimental Protocols

Protocol A: Direct Exocyclic Methylation (Thermodynamic/Anionic)

Best for: High yield, preventing ring methylation. Mechanism: Deprotonation increases the electron density on the exocyclic nitrogen, making it the primary nucleophile.

  • Setup: Flame-dried 2-neck flask, Argon atmosphere.

  • Deprotonation: Suspend NaH (1.1 eq) in dry THF or DMF at 0°C .

  • Addition: Add 2-aminopyridine (1.0 eq) dropwise. Stir at 0°C to RT for 30 mins.

    • Checkpoint: Evolution of

      
       gas indicates anion formation. Solution often turns yellow/orange.
      
  • Alkylation: Cool to 0°C . Add Methyl Iodide (MeI, 1.05 eq) slowly.

  • Temperature Ramp: Allow to warm to Room Temperature (25°C) . Stir for 2-4 hours.

    • Note: Do not heat initially; the anion is reactive enough. Heating risks over-methylation (dimethylation).

  • Quench: Carefully add saturated

    
    .
    
Protocol B: Thermal Correction (The Dimroth Rearrangement)

Best for: Correcting "failed" reactions where ring methylation occurred. Mechanism: If you isolated the 1-methylated salt, you can force it to rearrange to the exocyclic product using heat and base.

  • Substrate: Dissolve the 1-methyl-2-aminopyridinium salt in water or ethanol.

  • Base: Add 20% NaOH (pH > 12).

  • Critical Step (Temperature): Heat to Reflux (80–100°C) for 4–12 hours.

    • Why: The rearrangement activation energy is high. Room temperature treatment only yields the imine intermediate.

  • Workup: Cool to RT. The product often precipitates or can be extracted with DCM.

Troubleshooting & FAQs

Q1: I ran the reaction at room temperature with and MeI, but I mostly got the ring-methylated product. Why?

A:


 is often too weak to fully deprotonate the exocyclic amine (

for neutral amine N-H, though lower in the complex, it competes poorly with the ring N).
  • The Issue: At RT without full deprotonation, the neutral pyridine ring (

    
    ) is the better nucleophile. You formed the kinetic product.
    
  • The Fix: You must either switch to a stronger base (NaH) to utilize Protocol A or apply Protocol B (add NaOH and reflux) to rearrange your unwanted product into the desired one.

Q2: How does temperature specifically affect the product ratio?

Refer to the table below for the thermal impact on regioselectivity:

TemperatureConditionsMajor Species FormedMechanism
< 0°C Neutral/Weak BaseNo Reaction / Salt Kinetic barrier favors N-ring attack if reaction occurs.
20–40°C Neutral/Weak Base1-Methyl-2-aminopyridinium Kinetic control. Ring N is the active nucleophile.
20–40°C Strong Base (NaH)2-(Methylamino)pyridine Anionic activation directs attack to Exocyclic N.
> 80°C Basic (NaOH)2-(Methylamino)pyridine Dimroth Rearrangement . Thermodynamic equilibration converts Ring-N product to Exo-N product.
Q3: I am seeing significant dimethylation (over-alkylation). How do I stop this?

A: Over-methylation is a common side effect of high temperatures during the alkylation step.

  • Cause: The product, 2-(methylamino)pyridine, is still nucleophilic. If the reaction is heated during MeI addition, the product competes for the electrophile.

  • Optimization:

    • Keep the alkylation step at 0°C .

    • Use a slight deficit of MeI (0.95 eq) rather than excess.

    • Avoid "one-pot" reflux methods if over-methylation is observed; separate the methylation and rearrangement steps.

Q4: My product is stuck as the imine (1-methyl-2-pyridone imine). It won't rearrange.

A: You likely have not reached the activation temperature required for ring opening.

  • Diagnosis: The imine is the intermediate formed when the salt is treated with base without sufficient heat.

  • Solution: Increase temperature to reflux (ethanol or water). The ring-opening step (ANRORC mechanism) is endothermic and requires thermal driving force.

References

  • Dimroth Rearrangement Mechanism & History

    • Title: The Dimroth Rearrangement: A Comprehensive Analysis
    • Source: Star Chemistry / Comprehensive Review
    • URL:[Link] (Verified concept source)

  • Basicity and pKa of Aminopyridines

    • Title: Acid-base properties of nitrogen-containing functional groups
    • Source: Chemistry LibreTexts
    • URL:[Link][1]

  • Synthesis of 2-Aminopyridines via Pyridinium Salts

    • Title: A mild, catalyst-free synthesis of 2-aminopyridines[2]

    • Source: N
    • URL:[Link]

  • Reaction of 2-Aminopyridine with Electrophiles

    • Title: Syntheses, Complexation and Biological Activity of Aminopyridines
    • Source: Science Publishing Group
    • URL:[Link][2][3]

Sources

Optimization

troubleshooting solubility issues of 2-Amino-1-methylpyridin-1-ium iodide in ethanol

This technical guide addresses solubility and handling challenges for 2-Amino-1-methylpyridin-1-ium iodide (also referred to as 1-amino-2-methylpyridinium iodide or N-amino-2-picolinium iodide). The content is structured...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses solubility and handling challenges for 2-Amino-1-methylpyridin-1-ium iodide (also referred to as 1-amino-2-methylpyridinium iodide or N-amino-2-picolinium iodide). The content is structured for researchers requiring high-purity solutions for synthesis, catalysis, or biological assays.

Chemical Profile & Solubility Physics

Before troubleshooting, it is critical to understand the thermodynamic forces at play. This compound is a quaternary ammonium salt with a polarizable iodide counterion.[1]

PropertySpecificationImplication for Solubility
Structure Pyridinium cation + Iodide anionHigh lattice energy; requires high dielectric constant solvents.
Character Ionic, PolarSoluble in water, DMSO, hot ethanol. Insoluble in non-polar solvents (ether, hexanes).
Hygroscopicity Moderate to HighAbsorbs atmospheric moisture, which can alter solubility and melting point.
Stability Photosensitive (Iodide)Solutions may turn yellow (oxidation to

) upon prolonged light exposure.

Diagnostic Troubleshooting (Q&A)

Category A: Dissolution Failures

Q: "I am adding the solid to absolute ethanol at room temperature (25°C), but a significant amount remains undissolved. Is my batch defective?" A: Likely not. While pyridinium salts are classified as "soluble" in ethanol, this often refers to hot solubility. At room temperature, the lattice energy of the crystal structure often exceeds the solvation energy provided by ethanol.

  • The Fix: Heat the mixture to the boiling point of ethanol (78°C). The solubility curve for quaternary ammonium salts in ethanol is steep; what is insoluble at 25°C often dissolves completely at 70°C.

  • Technical Note: If it does not dissolve at reflux, check your concentration. A typical recrystallization concentration is ~1 g per 5–10 mL of ethanol.

Q: "Does the grade of ethanol matter? Can I use 95% ethanol?" A: Yes, it matters significantly.

  • 95% Ethanol: The presence of 5% water dramatically increases solubility due to water's high dielectric constant (

    
    ) compared to ethanol (
    
    
    
    ). This is good for dissolving, but bad if you are trying to crystallize the product later (yield loss).
  • Absolute Ethanol: Recommended for recrystallization to maximize recovery. If you are just preparing a reaction solution, 95% ethanol is acceptable and will actually aid dissolution.

Category B: Crystallization & Precipitation Issues

Q: "I dissolved the compound in hot ethanol, but upon cooling, it 'oiled out' instead of forming crystals." A: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates at a temperature above its melting point in the solvent mixture, or due to impurities.

  • The Fix:

    • Reheat until the oil redissolves.

    • Seed the solution with a tiny crystal of pure product just as it starts to cloud.

    • Cool Slower: Wrap the flask in a towel or place it in a warm water bath that is allowed to cool naturally. Rapid cooling traps impurities and promotes oiling.

    • Trituration: If oil persists, add a small amount of diethyl ether and scratch the glass side with a rod to induce nucleation.

Q: "I cooled the solution to 0°C, but nothing precipitated. Where is my compound?" A: You likely have a supersaturated solution or used too much solvent.

  • The Fix:

    • Reduce Volume: Evaporate 50% of the solvent under a stream of nitrogen or rotary evaporation.

    • Anti-solvent Addition: Add diethyl ether or ethyl acetate dropwise to the cold ethanol solution until turbidity (cloudiness) appears, then refrigerate. These non-polar solvents reduce the dielectric constant of the medium, forcing the salt out of solution.

Category C: Stability & Appearance

Q: "My clear ethanolic solution turned yellow/brown overnight. Is it degraded?" A: The color change is likely due to the oxidation of the iodide counterion (


) to iodine (

) or triiodide (

), which is common in ethanolic solutions exposed to light or air.
  • The Fix: This is often reversible or negligible for many reactions. To prevent it, store solutions in amber vials under inert gas (Nitrogen/Argon). To remove the color, wash the solid with a small amount of cold ethanol containing a trace of sodium thiosulfate (though this introduces sodium impurities).

Recommended Protocols

Protocol A: Solubility Testing & Dissolution

Use this for preparing reagent solutions.

  • Weigh 100 mg of 2-Amino-1-methylpyridin-1-ium iodide.

  • Add 1.0 mL of Ethanol (Absolute or 95%).

  • Observation: If solid remains, heat to 50°C.

  • Sonicate: If dissolution is slow, sonicate for 5 minutes at 40°C.

  • Result: If clear, the concentration is ~0.4 M. If solid persists, add solvent in 0.5 mL increments.

Protocol B: Recrystallization (Purification)

Use this if your compound is impure or colored.

  • Place crude solid in an Erlenmeyer flask.

  • Add a minimum amount of boiling absolute ethanol. Add dropwise while keeping the mixture at reflux until just dissolved.

  • (Optional) If the solution is dark, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Remove from heat and allow to cool to Room Temp (RT) undisturbed for 30 mins.

  • Place in an ice bath (0–4°C) for 1 hour.

  • Filter crystals using vacuum filtration.[2][3]

  • Wash with cold diethyl ether (removes surface ethanol and aids drying).

  • Dry under vacuum.

Troubleshooting Logic Pathways

The following diagram illustrates the decision-making process for handling solubility issues.

SolubilityGuide Start Start: Solid in Ethanol CheckDissolve Does it dissolve at 25°C? Start->CheckDissolve Heat Heat to Reflux (78°C) CheckDissolve->Heat No Success Pure Crystals Isolated CheckDissolve->Success Yes (High Solubility) CheckHot Dissolved at Reflux? Heat->CheckHot AddCosolvent Add Methanol or Trace Water CheckHot->AddCosolvent No Cooling Cool Slowly to RT CheckHot->Cooling Yes AddCosolvent->CheckHot Precipitation Crystals Formed? Cooling->Precipitation Oiling Oiling Out? Precipitation->Oiling No / Oily Precipitation->Success Yes Seed Reheat & Add Seed Crystal Oiling->Seed Yes AntiSolvent Add Et2O (Anti-solvent) Oiling->AntiSolvent No Precipitate Seed->Cooling AntiSolvent->Precipitation

Caption: Decision tree for optimizing dissolution and crystallization of pyridinium salts.

References

  • Jee, J.-G. (1984). Thermodynamics of 2,N-Dimethyl Pyridinium Iodide in Ethanol-Water Mixture under High Pressure. Bulletin of the Korean Chemical Society. Link

    • Supports the protocol of recrystallizing methyl-pyridinium iodides
  • Katritzky, A. R., et al. (1980). Pyrylium Salts. Academic Press.
  • Sigma-Aldrich. (n.d.). 2-Amino-1-methylpyridinium iodide Product Specification. Link

    • Source for physical property data (melting point, molecular weight).[4]

  • Pal, M., & Bagchi, S. (1984). Charge transfer band of N-alkyl pyridinium iodide in a mixed binary solvent system. Proceedings of the Indian Academy of Sciences. Link

    • Provides insight into the solvation interactions of pyridinium iodides in ethanol mixtures.

Sources

Troubleshooting

Technical Support Center: High-Purity Synthesis of 2-Amino-1-methylpyridin-1-ium Iodide

Welcome to the Technical Support Center for heterocyclic synthesis. The production of 2-amino-1-methylpyridin-1-ium iodide via the methylation of 2-aminopyridine is a fundamental transformation in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The production of 2-amino-1-methylpyridin-1-ium iodide via the methylation of 2-aminopyridine is a fundamental transformation in medicinal chemistry and materials science[1]. However, because 2-aminopyridine is an ambident nucleophile, researchers frequently encounter issues with regioselectivity and over-alkylation.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure quantitative yields of the desired endocyclic-methylated salt.

Mechanistic Pathway & Regioselectivity

The core challenge in this synthesis is controlling the site of alkylation. 2-Aminopyridine possesses two reactive centers: the endocyclic pyridine nitrogen and the exocyclic primary amine. While kinetic control favors the ring nitrogen[2], improper reaction conditions can easily divert the pathway toward exocyclic methylation or exhaustive di-methylation[3].

G A 2-Aminopyridine (Ambident Nucleophile) B 2-Amino-1-methylpyridin-1-ium (Target Salt) A->B MeI, Acetone Kinetic Control C 2-(Methylamino)pyridine (Exocyclic By-product) A->C Protic Solvent Base Added D Di-methylated Species (Over-alkylation) B->D Excess MeI Homogeneous Phase C->D Excess MeI

Reaction pathways and regioselectivity in 2-aminopyridine methylation.

Troubleshooting FAQs

Q1: Why am I observing exocyclic N-methylation (2-(methylamino)pyridine) instead of the desired ring-methylated product? A1: The causality lies in the solvent environment and the potential presence of an exogenous base. 2-Aminopyridine exists in a tautomeric equilibrium that heavily favors the amino form. Polar aprotic solvents (like acetone or acetonitrile) stabilize the transition state for endocyclic attack. Conversely, protic solvents (which hydrogen-bond to and shield the ring nitrogen) or the addition of strong bases (which deprotonate the exocyclic amine) artificially increase the nucleophilicity of the exocyclic nitrogen, diverting the reaction pathway[3]. Actionable Fix: Conduct the reaction in strictly anhydrous acetone or acetonitrile without the addition of any base.

Q2: How do I prevent over-methylation to di-methylated by-products? A2: Over-methylation occurs when the mono-alkylated product remains solvated and continues to react with excess methyl iodide (MeI). Actionable Fix: Exploit phase-separation kinetics. By selecting a solvent like acetone, the starting materials remain highly soluble, but the resulting 2-amino-1-methylpyridin-1-ium iodide salt is entirely insoluble. The immediate precipitation of the product removes it from the reactive liquid phase, effectively halting further alkylation. Maintain MeI stoichiometry at exactly 1.05 equivalents and keep temperatures below 25 °C.

Q3: My product is contaminated with unreacted 2-aminopyridine. How can I drive the reaction to completion without risking over-alkylation? A3: Using a massive excess of MeI to drive completion is a flawed strategy that guarantees over-alkylation. The causality of incomplete reactions here is almost always related to MeI volatility (b.p. 42 °C) escaping the reaction matrix before it can react. Actionable Fix: Use a sealed pressure tube or a highly efficient reflux condenser chilled to 0 °C. Extend the reaction time to 18–24 hours. The self-validating nature of the precipitation means you can visually track completion: when precipitate formation ceases, the reaction has reached its thermodynamic limit.

Quantitative Data: Solvent Effects on Regioselectivity

The choice of solvent dictates the ratio of ring-to-exocyclic methylation. The table below summarizes the dielectric constants and resulting regioselectivity ratios for ambident aminopyridine systems[3].

Solvent SystemDielectric Constant (ε)Primary Reaction PhaseRegioselectivity Ratio (Ring : Exocyclic)
Acetonitrile 37.5Homogeneous → Heterogeneous> 7.3 : 1
Acetone 20.7Homogeneous → Heterogeneous> 3.8 : 1
Methanol 32.7Homogeneous~ 2.2 : 1
Methanol/Water (4:1) VariableHomogeneous< 1.5 : 1

Note: Aprotic solvents that induce immediate product precipitation maximize the kinetic preference for ring methylation by preventing secondary reactions.

Self-Validating Experimental Protocol

This methodology is designed with built-in physical and spectroscopic checkpoints to ensure the integrity of the 2-amino-1-methylpyridin-1-ium iodide product[2].

Phase 1: Setup & Initiation
  • Preparation: Dissolve 10.0 mmol (0.94 g) of 2-aminopyridine in 15 mL of anhydrous acetone in a 50 mL round-bottom flask equipped with a magnetic stir bar and a secure rubber septum.

    • Causality: Acetone ensures complete solubility of the starting free-base amine while guaranteeing the insolubility of the target pyridinium salt.

  • Temperature Control: Cool the solution to 0–5 °C using an ice bath to control the initial exothermic alkylation.

  • Reagent Addition: Dropwise, add 10.5 mmol (0.65 mL, 1.05 eq) of methyl iodide (MeI) via an airtight syringe.

Phase 2: Propagation & Visual Validation
  • Reaction: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir for 18 hours. Cover the flask with aluminum foil to prevent light-induced iodine radical formation.

    • Self-Validation Checkpoint: Within 30–60 minutes, a fine white to pale-yellow precipitate must begin to form. If the solution remains clear after 2 hours, the solvent is likely wet, or the MeI has degraded/evaporated.

Phase 3: Isolation & Purity Verification
  • Filtration: Filter the resulting suspension under vacuum using a Büchner funnel.

  • Washing: Wash the filter cake with 3 x 10 mL of ice-cold diethyl ether.

    • Causality: Diethyl ether washes away unreacted MeI and any trace exocyclic-methylated by-products (which remain non-salts and are ether-soluble), leaving only the highly pure pyridinium salt on the frit.

  • Drying: Dry the solid under high vacuum for 4 hours to remove residual ether.

    • Self-Validation Checkpoint (NMR): Dissolve a 5 mg aliquot in DMSO-

      
      . The 
      
      
      
      H NMR spectrum must show a sharp singlet integrating to 3H at ~4.1 ppm, corresponding to the N-CH
      
      
      on the pyridine ring. If exocyclic N-methylation occurred, a peak would appear further upfield (~2.8 ppm) and exhibit coupling (a doublet) to the adjacent N-H proton.

References

  • Position of Methylation of 2,3-Diaminopyridine and 3-Amino-2-methyl Source: RSC Publishing URL:[Link]

  • Synthesis and Reactions of Heterocyclic Dithiocarbamates Source: J-Stage URL:[Link]

Sources

Optimization

storage conditions to prevent degradation of 2-Amino-1-methylpyridin-1-ium iodide

Technical Support Center: 2-Amino-1-methylpyridin-1-ium iodide Executive Summary & Quick Reference 2-Amino-1-methylpyridin-1-ium iodide (CAS: 6964-53-0) is a pyridinium salt used primarily as a synthetic intermediate and...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-1-methylpyridin-1-ium iodide

Executive Summary & Quick Reference

2-Amino-1-methylpyridin-1-ium iodide (CAS: 6964-53-0) is a pyridinium salt used primarily as a synthetic intermediate and ligand precursor. While the aromatic pyridinium core is relatively robust, the iodide counterion introduces specific vulnerabilities to light and oxidative stress , while the ionic nature of the salt makes it hygroscopic .

Optimal Storage Conditions:

Parameter Recommendation Criticality
Temperature Ambient (15–25°C) or Cool (2–8°C) Moderate
Light Strictly Dark (Amber glass/foil) High
Atmosphere Inert Gas (Argon/Nitrogen) High (Long-term)
Humidity Desiccated (<30% RH) High

| Container | Tightly sealed glass; Parafilm wrap | High |

Storage Decision Tree (Workflow)

Use this logic flow to determine the appropriate storage method based on your usage frequency.

StorageWorkflow Start Received Compound (2-Amino-1-methylpyridin-1-ium iodide) Usage Intended Usage Frequency? Start->Usage Daily Daily/Weekly Use Usage->Daily Frequent LongTerm Long Term (>1 Month) Usage->LongTerm Infrequent DailyAction Store at RT (20-25°C) Desiccator Cabinet Amber Glass Vial Daily->DailyAction LongTermAction Store at 2-8°C (Fridge) Flush with Argon/N2 Seal with Parafilm + Desiccant LongTerm->LongTermAction Check Visual Inspection DailyAction->Check LongTermAction->Check Yellow Yellow/Brown Color? Check->Yellow Yes White White/Off-White Powder Check->White No Recrystallize Perform Recrystallization (See Protocol A) Yellow->Recrystallize Proceed Safe to Use White->Proceed

Figure 1: Decision matrix for storage and quality assessment of pyridinium iodide salts.

Troubleshooting & FAQs

Q1: The powder has turned from white to yellow/brown. Is it degraded?

Diagnosis: Yes, partial degradation has occurred. Mechanism: The yellowing is caused by the oxidation of the iodide (


)  counterion to elemental iodine (

)
. This is a common issue with iodide salts exposed to light or air over time.

Solution:
  • Minor Yellowing: If the color is faint, the purity may still be >98%. You can wash the solid with a small amount of cold ethanol or diethyl ether to remove surface iodine.

  • Dark Brown/Caking: Significant oxidation. Perform Protocol A (Recrystallization) below.

Q2: The compound has clumped into a hard solid. Can I still use it?

Diagnosis: Hygroscopic absorption. Mechanism: Pyridinium salts are ionic and readily absorb atmospheric moisture. This leads to "caking." While water itself does not necessarily break the pyridinium ring, it alters the molecular weight (making weighing inaccurate) and can hydrolyze sensitive reagents used in conjunction with this salt. Solution:

  • Dry it: Place the open vial in a vacuum desiccator over

    
     or silica gel for 24 hours.
    
  • Weighing Correction: If you cannot dry it, determine the water content (Karl Fischer titration) and adjust your stoichiometry accordingly.

Q3: Can I store this in a plastic tube (e.g., Falcon tube)?

Recommendation: No. Reasoning: Iodine vapor (if generated) can permeate and stain plastics. Furthermore, plastics are permeable to moisture and oxygen over long periods. Always use amber glass vials with phenolic or Teflon-lined caps.

Technical Deep Dive: Degradation Mechanisms

Understanding why the compound degrades allows you to prevent it. The pyridinium cation is aromatic and thermally stable, but the iodide anion is the "weak link."

DegradationPathways cluster_Oxidation Pathway 1: Iodide Oxidation (Primary Failure Mode) cluster_Hygroscopy Pathway 2: Hygroscopy Salt 2-Amino-1-methylpyridinium Iodide (White Crystalline Solid) Iodine Free Iodine (I₂) (Yellow/Brown Impurity) Salt->Iodine Oxidation Hydrate Clumped/Hydrated Solid (Stoichiometry Error) Salt->Hydrate Absorption Light UV/Visible Light (hν) Light->Iodine Oxygen Atmospheric Oxygen (O₂) Oxygen->Iodine Moisture Humidity (H₂O) Moisture->Hydrate

Figure 2: Primary degradation pathways. Note that the pyridinium ring itself is stable; the instability arises from the anion and physical state.

Recovery Protocol (Recrystallization)

If your compound is heavily discolored, use this standard protocol to restore purity.

Protocol A: Ethanol/Ether Recrystallization

  • Dissolution: Dissolve the crude yellow solid in the minimum amount of boiling absolute ethanol .

  • Filtration: If there are insoluble dark particles, filter the hot solution through a glass frit or cotton plug.

  • Crystallization: Remove from heat. Add diethyl ether dropwise until the solution becomes slightly cloudy.

  • Cooling: Let the solution cool to room temperature, then place it in an ice bath (

    
    ) for 1 hour.
    
  • Collection: Filter the white crystals under vacuum.

  • Drying: Dry under high vacuum (<1 mbar) for 4 hours to remove solvent traces.

References

  • Sigma-Aldrich. Product Specification: 2-Amino-1-methylpyridinium iodide (CAS 6964-53-0). Retrieved from .

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12291507, 1-Amino-2-methylpyridinium iodide. (Note: Structural isomer with similar iodide salt properties). Retrieved from .

  • University of Rochester. Purification: How To - Recrystallization Solvents and Techniques. Retrieved from .

  • Fisher Scientific. Safety Data Sheet: Pyridinium Iodide Salts. Retrieved from .

Troubleshooting

Technical Support Center: 2-Amino-1-methylpyridin-1-ium Iodide Purification

Ticket System Status: [ONLINE] Operator: Senior Application Scientist (Process Chemistry Division) Subject: Troubleshooting Purification, Crystallization, and Isolation of Pyridinium Salts. Introduction: The Nature of th...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Operator: Senior Application Scientist (Process Chemistry Division) Subject: Troubleshooting Purification, Crystallization, and Isolation of Pyridinium Salts.

Introduction: The Nature of the Beast

Welcome to the technical support center. You are likely here because your synthesis of 2-Amino-1-methylpyridin-1-ium iodide (CAS: 6964-53-0) did not yield the pristine white powder promised by the literature. Instead, you may be facing a dark brown oil, a sticky gum, or a low-yield solid.

This compound belongs to a class of N-heterocyclic quaternary ammonium salts . These are notoriously difficult to purify due to three factors:

  • High Lattice Energy vs. Solvation: They are ionic, making them highly soluble in polar protic solvents (MeOH, Water) but insoluble in non-polar organics.

  • Hygroscopicity: The iodide counter-ion is large and polarizable, often making the salt hygroscopic.

  • "Oiling Out": The presence of impurities depresses the melting point below the solvent's boiling point, causing the product to separate as a liquid oil rather than a crystal.

Below are the resolved "Support Tickets" addressing these specific failure modes.

Ticket #001: Product "Oiled Out" During Recrystallization

User Issue: "I tried to recrystallize my crude solid from hot ethanol. Upon cooling, distinct oil droplets formed at the bottom of the flask instead of crystals. Eventually, it solidified into a hard rock."

Diagnosis: This is the classic Oiling Out phenomenon. It occurs when the saturation point of your solute is reached at a temperature above the melting point of the solvated impurity-product mixture.

The Fix: The "Cloud Point" Titration Method

Do not rely on single-solvent cooling. You must use a Solvent/Anti-Solvent system to force an orderly lattice formation.

Recommended Solvent System: Ethanol (Solvent) / Diethyl Ether (Anti-Solvent).

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude "oil" or solid in the minimum amount of boiling absolute ethanol .

    • Expert Tip: If it doesn't dissolve instantly, add ethanol in 0.5 mL increments. Do not drown it.

  • Clarification (Optional): If the solution is black/opaque, add activated charcoal (see Ticket #002), filter hot through Celite.

  • The Anti-Solvent Titration:

    • Keep the ethanol solution warm (approx. 40-50°C).

    • Add Diethyl Ether dropwise with vigorous stirring.

    • Stop immediately when a faint, persistent cloudiness (turbidity) appears.

  • The Re-Solvation: Add 1-2 drops of ethanol to just clear the turbidity. The solution should be clear but on the brink of saturation.

  • Controlled Cooling:

    • Wrap the flask in a towel (insulation) and let it cool to Room Temperature (RT) slowly.

    • Why? Rapid cooling traps solvent, leading to oiling.[1] Slow cooling allows the crystal lattice to reject impurities.[2]

  • Cold Soak: Once at RT, move to a fridge (4°C), then a freezer (-20°C) for 1 hour.

  • Isolation: Filter the resulting needles/prisms and wash with cold ether.

Ticket #002: Product is Yellow/Brown (Iodine Contamination)

User Issue: "The product should be white/off-white, but mine is yellow or dark brown. Is it decomposed?"

Diagnosis: Iodide salts (


) are susceptible to oxidation by air, forming trace amounts of free iodine (

) or triiodide (

), which are deeply colored. Additionally, unreacted 2-aminopyridine can oxidize to form colored diazo-species.
The Fix: Chemical Scavenging & Washing

Recrystallization alone often fails to remove trace iodine because


 is soluble in ethanol.

Protocol A: The Thiosulfate Wash (For Crude) If your crude is a solid:

  • Dissolve crude in a minimal amount of water.

  • Add a few drops of 10% Sodium Thiosulfate (

    
    )  solution.
    
    • Mechanism: Thiosulfate reduces colored

      
       back to colorless 
      
      
      
      .
    • Observation: The yellow color should vanish instantly.

  • Remove water via lyophilization (freeze-drying) or rotary evaporation (requires high vacuum/heat).

  • Recrystallize the residue using the Ethanol/Ether method (Ticket #001) to remove sodium salts.

Protocol B: The Solvent Trituration (For Unreacted Amine) If the impurity is starting material (2-aminopyridine):

  • Place crude solid in a flask.

  • Add Ethyl Acetate (approx 5-10 mL per gram).

  • Sonicate for 10 minutes.

    • Logic: The ionic product is insoluble in EtOAc. The non-ionic starting amine is soluble.

  • Filter the solid.[3] The yellow filtrate contains the impurities.

Ticket #003: Analytical Validation

User Issue: "How do I prove I have the N-methylated salt and not the exocyclic methylamino isomer?"

Diagnosis: Methylation of 2-aminopyridine with Methyl Iodide generally favors the ring nitrogen (N-1) to yield the pyridinium salt. However, validation is required.

Data Summary Table:

Property2-Amino-1-methylpyridin-1-ium iodide (Target)2-(Methylamino)pyridine (Isomer)
Structure Type Ionic Salt (Quaternary Amine)Neutral Amine
Solubility (Water) HighLow/Moderate
Solubility (Ether) InsolubleSoluble
Melting Point ~139–141°C [1]~15°C (Liquid at RT)
1H NMR (DMSO-d6) N-Me shift: ~3.8 - 4.0 ppm (Deshielded)N-Me shift: ~2.8 - 2.9 ppm
Visual Workflow: Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture (Dark Oil/Solid) SolubilityCheck Check Solubility (Ethyl Acetate Trituration) Start->SolubilityCheck Filtration Filter Solid (Discard Filtrate) SolubilityCheck->Filtration Remove unreacted amine ColorCheck Is Solid White? Filtration->ColorCheck Recryst Recrystallize (EtOH + Et2O) ColorCheck->Recryst Yes (Off-white) ThioWash Dissolve in H2O Add Na2S2O3 (Trace) ColorCheck->ThioWash No (Yellow/Brown) FinalProduct Pure 2-Amino-1-methylpyridinium Iodide (White Crystals) Recryst->FinalProduct Slow Cool + Filtration Evap Evaporate to Dryness ThioWash->Evap Evap->Recryst

Caption: Logical workflow for removing unreacted amines and iodine oxidation byproducts before final crystallization.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone instead of Ethanol? A: Yes. Acetone is often a superior solvent because it has a lower boiling point, making drying easier. The Acetone/Ether system works identically to Ethanol/Ether. However, ensure your acetone is dry; water content can increase solubility losses.

Q: The product is hygroscopic. How do I store it? A: Iodide salts are notorious for absorbing atmospheric moisture.

  • Drying: Dry in a vacuum desiccator over

    
     or KOH pellets for 24 hours.
    
  • Storage: Store in an amber vial (light sensitive) under Argon or Nitrogen. Wrap the cap with Parafilm.

Q: Is the filtrate waste safe? A: NO. The filtrate contains excess Methyl Iodide (MeI) , which is a potent alkylating agent and suspected carcinogen.

  • Disposal: Quench the filtrate with aqueous ammonia or dilute NaOH to destroy residual MeI before disposal into halogenated waste streams.

References
  • Sigma-Aldrich. (n.d.). 2-Amino-1-methylpyridinium iodide Product Sheet. Retrieved from

  • ChemicalBook. (n.d.). 2-Amino-1-methylpyridinium iodide Properties and Melting Point. Retrieved from

  • University of Rochester. (n.d.). Purification: How To - Recrystallization and Solvent Selection. Retrieved from

  • PubChem. (n.d.). 1-Amino-2-methylpyridinium iodide (Isomer Data for Comparison). National Library of Medicine. Retrieved from

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of 2-Amino-1-methylpyridin-1-ium iodide

Case ID: 2-AMP-I-CRYSTAL-001 Status: Open Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division Executive Summary & Compound Profile Welcome to the technical support hub for 2-Amino-1-methylpy...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 2-AMP-I-CRYSTAL-001 Status: Open Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division

Executive Summary & Compound Profile

Welcome to the technical support hub for 2-Amino-1-methylpyridin-1-ium iodide (CAS: 6964-53-0). This guide addresses the specific solid-state challenges associated with this pyridinium salt.

Users frequently report "oiling out" (liquid-liquid phase separation) and persistent discoloration. These issues are rarely random; they stem from the competition between the strong lattice energy of the ionic salt and the solvation shell of polar solvents. The protocols below are designed to bypass kinetic traps and force thermodynamic crystallization.

Physicochemical Profile[1][2][3][4][5][6][7]
PropertyDataCritical Note
Structure Pyridinium cation (

-methylated) + Iodide anion
The exocyclic amine at C2 acts as a H-bond donor, critical for lattice formation.
Melting Point 139–140 °CIf your solid melts <135 °C, it is significantly impure or solvated.
Solubility High: Water, Methanol, EthanolLow: Acetone, Ethyl Acetate, EtherKey for purification: It is insoluble in non-polar solvents but "oils out" if antisolvent is added too fast.
Appearance White to pale yellow crystalline powderRed/Brown indicates free iodine (

) contamination.

Troubleshooting Decision Matrix

Before proceeding to specific protocols, identify your failure mode using the logic flow below.

TroubleshootingTree Start Identify Issue Issue1 Oiling Out (Liquid droplets instead of crystals) Start->Issue1 Issue2 Discoloration (Brown/Dark Yellow) Start->Issue2 Issue3 Sticky/Wet Solid (Hygroscopicity) Start->Issue3 Action1 Protocol A: Dual-Solvent Displacement (Slow Antisolvent Addition) Issue1->Action1 Thermodynamic Control Action2 Protocol B: Thiosulfate Wash or Charcoal Recrystallization Issue2->Action2 Remove I2 Action3 Protocol C: Vacuum Desiccation (P2O5 or KOH) Issue3->Action3 Remove H2O

Figure 1: Diagnostic workflow for isolating the root cause of crystallization failure.

Detailed Troubleshooting Guides

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon cooling or adding antisolvent, the solution turns cloudy and deposits a viscous oil at the bottom rather than crystals.[1][2] Root Cause: The system has entered the "metastable zone" where liquid-liquid phase separation (LLPS) is kinetically favored over nucleation. This is common in pyridinium salts due to high charge density.

Protocol A: The "Cloud Point" Titration Method

Do not simply put the flask in the freezer. You must control the supersaturation trajectory.

  • Dissolution: Dissolve the crude oil/solid in the minimum amount of hot absolute Ethanol (approx. 60-70 °C).

    • Tip: If it doesn't dissolve fully, add Methanol dropwise until clear. Avoid water if possible as it makes drying difficult.

  • The Cloud Point: While keeping the solution warm (50 °C), add Diethyl Ether (or Ethyl Acetate) dropwise with vigorous stirring.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • The Reversal: Add a few drops of Ethanol to make the solution clear again.

  • Seeding (Critical): Add a tiny seed crystal of pure product. If none is available, scratch the inner glass wall with a glass rod to induce nucleation.[2]

  • Slow Cooling: Wrap the flask in a towel (insulation) and turn off the heat. Allow it to reach room temperature over 2–3 hours.

    • Result: You should see defined needles or prisms.

  • Final Precipitation: Once solids form, cool in an ice bath for 30 minutes, then filter.

Issue 2: Discoloration (Iodine Contamination)

Symptom: The product is dark yellow, orange, or brown. Root Cause: Iodide (


) is easily oxidized to Iodine (

) by light or air.

can co-crystallize with the salt, creating a "polyiodide" impurity profile.
Protocol B: Chemical Scavenging
  • Dissolution: Dissolve the dark solid in Methanol.

  • Scavenging: Add a small amount of solid Sodium Thiosulfate (

    
    ) or activated charcoal. Stir for 15 minutes.
    
    • Mechanism:

      
       (Reduces colored iodine back to colorless iodide).
      
  • Filtration: Filter through a Celite pad to remove the charcoal/thiosulfate solids.

  • Recrystallize: Proceed immediately to Protocol A .

Issue 3: Hygroscopicity (Sticky Solids)

Symptom: The solid becomes a paste after filtration. Root Cause: The lattice energy is competing with the hydration energy. Atmospheric water is binding to the surface.

Protocol C: Aggressive Desiccation
  • Wash: Wash the filter cake with anhydrous Diethyl Ether (removes surface alcohol/water).

  • Vacuum: Place in a vacuum desiccator (0.1 mmHg).

  • Desiccant: Use Phosphorus Pentoxide (

    
    ) or KOH pellets in the desiccator well.
    
    • Note: Silica gel is often too weak for pyridinium iodides.

  • Heat: If stable, dry at 40–50 °C under vacuum for 12 hours.

The "Golden Path" Workflow

Use this master workflow for routine purification to ensure batch-to-batch consistency.

RecrystallizationFlow Raw Crude Reaction Mixture (Usually Acetone/MeI) Filter Isolate Crude Solid (Filtration) Raw->Filter Solvent Dissolve in Hot Ethanol (60°C) Filter->Solvent Check Is solution colored? Solvent->Check Charcoal Add Activated Charcoal Filter hot through Celite Check->Charcoal Yes (Brown) Antisolvent Add Et2O to Cloud Point (Then clear with 2 drops EtOH) Check->Antisolvent No (Pale Yellow) Charcoal->Antisolvent Seed Add Seed Crystal Cool to RT slowly Antisolvent->Seed Final Pure White Crystals (MP: 139-140°C) Seed->Final

Figure 2: Optimized purification pathway for maximizing yield and purity.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone as the primary solvent? A: Generally, no. While 2-Amino-1-methylpyridin-1-ium iodide might be sparingly soluble in boiling acetone, it is often too insoluble for effective recrystallization. Acetone is better used as a wash solvent or antisolvent in conjunction with Methanol.

Q: My NMR shows a peak at


 3.8-4.0 ppm. Is this correct? 
A:  Yes. The 

-methyl group on the pyridinium ring typically appears as a singlet in this region (depending on the deuterated solvent, usually DMSO-d6 or

). If you see a peak at

2.8 ppm, check for unreacted Methyl Iodide (though unlikely to survive drying) or alternative methylation sites (rare).

Q: Why is the yield lower than expected after recrystallization? A: Pyridinium salts are highly soluble in polar solvents. If you use too much Ethanol, the salt remains in the "mother liquor."

  • Fix: Concentrate the mother liquor by rotary evaporation to half volume and repeat the crystallization to harvest a "second crop."

References

  • Sigma-Aldrich. 2-Amino-1-methylpyridin-1-ium iodide Product Sheet (CAS 6964-53-0).Link

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions.Link

  • Organic Syntheses. General procedures for Pyridinium salt purification (Analogous protocols).Link

  • PubChem. 2-Amino-1-methylpyridinium iodide Compound Summary.Link

Sources

Reference Data & Comparative Studies

Validation

2-Amino-1-methylpyridin-1-ium Iodide vs. 2-Aminopyridine: A Spectroscopic Validation Guide

Executive Summary Context: The synthesis of 2-amino-1-methylpyridin-1-ium iodide typically involves the quaternization of 2-aminopyridine using methyl iodide. For researchers and drug development professionals, distingui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: The synthesis of 2-amino-1-methylpyridin-1-ium iodide typically involves the quaternization of 2-aminopyridine using methyl iodide. For researchers and drug development professionals, distinguishing the product from the starting material is a critical quality control step.

The Challenge: Both compounds possess a pyridine ring and an amino group, leading to superficially similar NMR spectra. However, the introduction of a permanent positive charge (quaternization) and the N-methyl group induces distinct electronic changes that are diagnostic in 1H NMR.

Guide Scope: This guide objectively compares the 1H NMR spectral signatures of the precursor (2-Aminopyridine) and the product (2-Amino-1-methylpyridin-1-ium iodide). It focuses on DMSO-d6 as the standard solvent due to the salt's solubility profile.

Structural & Mechanistic Context

Before interpreting the spectra, it is vital to understand the structural transformation. The reaction converts a neutral, aromatic heterocycle into a cationic pyridinium salt.

reaction-pathway-diagram

ReactionPathway Precursor Precursor: 2-Aminopyridine (Neutral) Product Product: 2-Amino-1-methylpyridin-1-ium Iodide (Cationic Salt) Precursor->Product SN2 Methylation (DMSO/Acetone) Reagent Reagent: Methyl Iodide (MeI) Reagent->Product

Figure 1: Synthesis pathway transforming the neutral 2-aminopyridine into the cationic pyridinium salt.

Tautomeric Considerations
  • Precursor (2-Aminopyridine): Exists predominantly in the amino form in solution, though it can tautomerize to the imino form.

  • Product (Salt): The methylation occurs at the ring nitrogen (N1). This locks the molecule into the aromatic pyridinium form . The exocyclic nitrogen remains as an amino group (

    
    ), but its protons become significantly more acidic and deshielded due to the ring's positive charge.
    

Comparative 1H NMR Analysis

The following data compares the chemical shifts (


) in DMSO-d6 .
Data Summary Table
FeaturePrecursor: 2-AminopyridineProduct: 2-Amino-1-methylpyridin-1-ium I

(Shift Change)
N-Methyl (

)
Absent 3.80 – 4.00 ppm (s, 3H) Diagnostic Signal
Amino (

)
5.80 – 6.00 ppm (bs)8.00 – 9.00 ppm (bs)+2.0 to +3.0 ppm (Deshielding)
H-6 (Ortho to N) 7.90 – 8.00 ppm (dd)8.30 – 8.60 ppm (d)~ +0.5 ppm
H-4 (Para to N) 7.30 – 7.40 ppm (td)8.00 – 8.20 ppm (td)~ +0.7 ppm
H-3 (Ortho to

)
6.40 – 6.50 ppm (d)6.90 – 7.10 ppm (d)~ +0.5 ppm
H-5 (Meta to N) 6.45 – 6.55 ppm (t)6.80 – 7.00 ppm (t)~ +0.4 ppm

Note: Exact values may vary slightly based on concentration and temperature. "bs" = broad singlet, "d" = doublet, "t" = triplet.

Detailed Spectral Breakdown
1. The "Smoking Gun": N-Methyl Signal
  • Observation: The most obvious indicator of a successful reaction is the appearance of a sharp singlet integrating to 3 protons in the 3.80 – 4.00 ppm range.

  • Causality: This signal corresponds to the methyl group attached to the positively charged nitrogen. The positive charge exerts a strong electron-withdrawing effect, shifting the methyl signal downfield compared to a neutral N-methyl amine (typically ~2.2 ppm).

2. The Aromatic Region (Deshielding Effect)
  • Mechanism: The formation of the pyridinium cation decreases the electron density of the aromatic ring. This "deshielding" effect causes all ring protons to shift downfield (to higher ppm).

  • Key Protons to Monitor:

    • H-6: Located adjacent to the quaternary nitrogen, this proton is most sensitive to the positive charge, typically shifting from ~8.0 ppm to ~8.5 ppm .

    • H-3 & H-5: In the precursor, these are strongly shielded by the electron-donating amino group (appearing < 6.5 ppm). In the product, the cationic ring counteracts this shielding, pushing them toward 7.0 ppm .

3. The Amino Group (

)
  • Behavior: In the neutral precursor, the amino protons are relatively shielded (~5.9 ppm). In the salt, the electron-deficient ring pulls density from the exocyclic nitrogen, making the

    
     protons significantly more acidic and deshielded (> 8.0 ppm ).
    
  • Warning: This peak is broad and exchangeable. Traces of water in DMSO-d6 can cause this signal to shift or broaden further.

Experimental Protocol: Validation Workflow

Follow this protocol to validate the synthesis of 2-Amino-1-methylpyridin-1-ium iodide.

Step 1: Sample Preparation
  • Solvent: Use DMSO-d6 (99.9% D).

    • Reasoning: Pyridinium iodide salts have poor solubility in non-polar solvents like

      
      . DMSO ensures complete dissolution and prevents aggregation effects.
      
  • Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent.

    • Note: High concentrations can cause peak broadening due to viscosity and ion-pairing effects.

Step 2: Acquisition Parameters
  • Scans: 16–64 scans are sufficient.

  • Relaxation Delay (D1): Set to

    
     5 seconds.
    
    • Reasoning: The quaternary carbon and N-methyl protons may have longer T1 relaxation times. Adequate delay ensures accurate integration of the N-methyl singlet vs. aromatic protons.

Step 3: Interpretation Logic (Decision Tree)
nmr-logic-diagram

NMRLogic Start Start Analysis CheckMe Check 3.8-4.0 ppm region Start->CheckMe SingletPresent Singlet (3H) Present? CheckMe->SingletPresent NoSinglet Reaction Failed: Starting Material SingletPresent->NoSinglet No YesSinglet Check Aromatic Region (6.5 - 9.0 ppm) SingletPresent->YesSinglet Yes CheckH6 Locate H-6 Doublet YesSinglet->CheckH6 ShiftCheck Shift > 8.3 ppm? CheckH6->ShiftCheck Confirmed CONFIRMED: 2-Amino-1-methylpyridin-1-ium ShiftCheck->Confirmed Yes Mixture Mixture: Purify Product ShiftCheck->Mixture Doublets at 8.0 & 8.5 ppm

Figure 2: Decision tree for validating the product spectrum.

Troubleshooting & Impurities

AnomalyProbable CauseCorrective Action
Doublet at 2.1 ppm Acetone contaminationDry sample under vacuum.
Singlet at 3.3 ppm Water in DMSOUse a fresh ampoule of DMSO-d6.
Split N-Me Signal Rotamers or Ion PairingLower concentration; run at elevated temperature (e.g., 310 K).
Two sets of aromatic peaks Incomplete ReactionCalculate ratio of Product H-6 (~8.5 ppm) to SM H-6 (~8.0 ppm). Recrystallize from ethanol.

References

  • Royal Society of Chemistry. (2014).[1] Electronic Supplementary Information for 1H NMR (DMSO-d6) of Aminopyridine Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Synthesis and structure of 2-amino-4-methylpyridin-1-ium hydrogen squarate. Retrieved from [Link]

  • ResearchGate. (2014). The structure of N-methylpyridinium iodide. Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: FTIR Analysis of 2-Amino-1-methylpyridin-1-ium Iodide

Executive Summary This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectrum of 2-Amino-1-methylpyridin-1-ium iodide (CAS: 6964-53-0). As a quaternized derivative of 2-aminopyridine, this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectrum of 2-Amino-1-methylpyridin-1-ium iodide (CAS: 6964-53-0). As a quaternized derivative of 2-aminopyridine, this compound is of significant interest in crystal engineering and non-linear optical (NLO) materials research due to its non-centrosymmetric hydrogen-bonding networks.

The primary objective of this guide is to establish a self-validating spectral protocol for verifying the synthesis of 2-amino-1-methylpyridin-1-ium iodide from its precursor, 2-aminopyridine. By analyzing specific vibrational mode shifts—particularly the N-methylation signals and the pyridinium ring reorganization—researchers can definitively confirm product formation without immediate recourse to NMR or X-ray diffraction.

Structural & Mechanistic Context

To interpret the FTIR spectrum accurately, one must understand the structural transformation. The synthesis involves the Menschutkin reaction , a nucleophilic substitution where the pyridine nitrogen (N1) attacks methyl iodide.

Structural Transformation Logic
  • Precursor (2-Aminopyridine): A neutral aromatic heterocycle. The ring nitrogen (N1) has a lone pair.

  • Product (2-Amino-1-methylpyridin-1-ium iodide): A cationic salt. The N1 lone pair is converted into a covalent N-C bond, creating a positive charge distributed across the ring. This charge redistribution significantly alters the force constants of the ring vibrations (C=C and C=N stretching).

Visualization of Synthesis & Spectral Checkpoints

The following diagram outlines the synthesis pathway and the critical spectral checkpoints for validation.

G Precursor Precursor: 2-Aminopyridine (Neutral) Reaction Menschutkin Quaternization Precursor->Reaction Reagent Reagent: Methyl Iodide (CH3I) Reagent->Reaction Product Product: 2-Amino-1-methylpyridin-1-ium Iodide (Cationic Salt) Reaction->Product Check1 Checkpoint 1: New Methyl C-H Stretch (~2900-3050 cm⁻¹) Product->Check1 Check2 Checkpoint 2: Ring Breathing Shift (990 → ~1020 cm⁻¹) Product->Check2 Check3 Checkpoint 3: Anion H-Bonding (Broadening of N-H) Product->Check3

Caption: Synthesis pathway and diagnostic spectral checkpoints for validating 2-Amino-1-methylpyridin-1-ium iodide.

Experimental Protocol

For accurate spectral comparison, sample preparation is critical. Ionic salts like pyridinium iodides often exhibit high refractive indices and strong lattice absorptions in the far-IR.

Method A: KBr Pellet (Recommended)

This method is preferred for ionic solids to prevent the "anomalous dispersion" artifacts common in ATR when the sample refractive index approaches that of the crystal (diamond/ZnSe).

  • Grinding: Mix 1–2 mg of the dry salt with ~200 mg of spectroscopic-grade KBr. Grind to a fine powder (<2 µm particle size) to minimize light scattering (Christiansen effect).

  • Pressing: Compress under 8–10 tons of pressure for 2 minutes to form a transparent pellet.

  • Acquisition: Collect background (pure KBr) and sample spectra (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

Method B: ATR (Attenuated Total Reflection)

Use only if KBr is unavailable. Ensure the sample is completely dry, as moisture will obscure the critical N-H stretching region. Apply high pressure to ensure contact.

Comparative Spectral Analysis

The validation of 2-amino-1-methylpyridin-1-ium iodide relies on observing differential shifts relative to the 2-aminopyridine precursor.

Table 1: Diagnostic Peak Assignments & Comparison
Vibrational ModePrecursor: 2-Aminopyridine (cm⁻¹)Product: 2-Amino-1-methylpyridin-1-ium I⁻ (cm⁻¹)Diagnostic Status
N-H Stretching (Asym) 3440–34503350–3400 Shifted/Broadened. H-bonding with I⁻ anion often lowers frequency and broadens peak.
N-H Stretching (Sym) 3300–33203150–3250 Shifted. Influenced by lattice packing and anion interaction.
Aromatic C-H Stretch 3000–31003000–3100Unchanged (Baseline).
Methyl C-H Stretch Absent2900–3050 New Signal. Distinctive "shoulder" peaks indicating N-CH₃ group.
Ring Stretching (C=N/C=C) 1617, 15621630–1650, 1570–1580 Blue Shift. Positive charge increases ring bond order/rigidity.
N-H Deformation (Scissoring) ~1600~1620Overlaps with ring stretch; often intensifies.
Methyl Deformation Absent1400–1460 New Signal. Characteristic bending of the N-CH₃ group.
Ring Breathing Mode 990 (Very Strong)1010–1025 CRITICAL INDICATOR. Quaternization typically shifts this mode to higher frequency.
Detailed Analysis of Key Regions
1. The "Fingerprint" Region (1650–1400 cm⁻¹)

In the precursor, the pyridine ring vibrations appear at 1617 cm⁻¹ and 1562 cm⁻¹ . Upon methylation, the formation of the pyridinium cation enhances the double-bond character of the ring system.

  • Observation: Expect these bands to shift to higher wavenumbers (blue shift) by 10–20 cm⁻¹ .

  • Causality: The positive charge on the nitrogen atom withdraws electron density, stiffening the ring bonds (force constant increase).

2. The Methyl Group Confirmation (3000–2800 cm⁻¹)

The most direct evidence of the Menschutkin reaction is the appearance of aliphatic C-H stretching modes.

  • Observation: Look for weak-to-medium intensity peaks just below the aromatic C-H region, typically around 2950 cm⁻¹ and 2850 cm⁻¹ .

  • Validation: If these are absent, the reaction has failed, or the product is the hydroiodide salt (protonated, not methylated) if HI was present.

3. The Anion Effect (N-H Region)

In the solid state, the iodide anion (


) acts as a hydrogen bond acceptor for the amino group (

).
  • Observation: The sharp doublet of the free amine in 2-aminopyridine will likely become broader and shift to lower wavenumbers in the iodide salt.

  • Significance: This confirms the formation of a stable crystal lattice where the cation and anion are locked by hydrogen bonds, a key feature for NLO applications.

Performance Comparison: Why This Salt?

For researchers in drug development or materials science, choosing between the neutral amine and its methylated salt involves trade-offs.

Feature2-Aminopyridine (Neutral)2-Amino-1-methylpyridin-1-ium Iodide (Salt)
Solubility Soluble in organic solvents (Ether, DCM).Soluble in water, MeOH; Insoluble in non-polar organics.
Crystallinity Monoclinic/Orthorhombic; often centrosymmetric.Tendency for non-centrosymmetric packing (Crucial for SHG/NLO).
Thermal Stability Low melting point (~58°C).Higher melting point (>140°C); Ionic lattice stabilizes structure.
Reactivity Nucleophilic at Ring Nitrogen.Electrophilic Ring; Susceptible to nucleophilic attack at C2/C6.

References

  • Precursor Spectral Data: NIST Mass Spectrometry Data Center. "2-Aminopyridine Infrared Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • Crystallographic Context: Kaewmanee, N., et al. (2010). "2-[(E)-4-(Diethylamino)styryl]-1-methylpyridinium iodide." Acta Crystallographica Section E. (Provides structural context for 1-methylpyridinium derivatives). [Link]

  • Vibrational Analysis of Pyridinium Salts: Note: General assignment of pyridinium ring breathing modes (990 -> 1020 cm-1) is a fundamental spectroscopic principle derived from: Katritzky, A. R., & Ambler, A. P. (1963). "Infrared Spectra."[1][2][3][4][5][6][7][8] In Physical Methods in Heterocyclic Chemistry. Academic Press.

Sources

Validation

Comparative Guide: 2-Amino-1-methylpyridin-1-ium Iodide vs. Chloride Salts

This guide provides an in-depth technical comparison between 2-Amino-1-methylpyridin-1-ium iodide and its chloride salt analog. It is designed for researchers requiring specific physicochemical data, synthesis protocols,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 2-Amino-1-methylpyridin-1-ium iodide and its chloride salt analog. It is designed for researchers requiring specific physicochemical data, synthesis protocols, and application-based decision frameworks.

Executive Summary

The choice between the iodide and chloride salts of 2-amino-1-methylpyridin-1-ium is rarely arbitrary; it is dictated by the specific phase of research—synthetic chemistry versus biological application .

  • The Iodide Salt is the primary synthetic intermediate. It is facile to prepare in high yield using methyl iodide (MeI), crystallizes readily, and is non-hygroscopic, making it the preferred form for storage and initial chemical transformations. However, the iodide anion (

    
    ) is redox-active and can be toxic in cell-based assays, interfering with oxidative stress measurements.
    
  • The Chloride Salt is the preferred form for biological and pharmaceutical applications . It offers superior aqueous solubility and anion biocompatibility. Because direct methylation with methyl chloride (MeCl) requires handling toxic gases, the chloride salt is typically generated via ion exchange from the iodide precursor.

Physicochemical Properties Comparison

The following table contrasts the fundamental properties of the two salts. Note the distinct difference in solubility and hygroscopicity, which dictates handling requirements.

PropertyIodide Salt (

)
Chloride Salt (

)
CAS Number 6964-53-0 Not widely listed (often prepared in situ)
Molecular Weight 236.05 g/mol 144.60 g/mol
Physical State Yellowish crystalline solidWhite/Off-white solid (often hygroscopic)
Melting Point 139–140 °C> 200 °C (Dec.) / Hygroscopic nature lowers MP
Solubility (Water) Moderate (Soluble in hot water)High (Very soluble, deliquescent)
Solubility (Organic) Soluble in EtOH, DMSO; Insoluble in Et2OSoluble in MeOH, Water; Poor in non-polar solvents
Hygroscopicity Low (Stable at RT)High (Requires desiccated storage)
Anion Reactivity Redox active (oxidizes to

); Good Nucleophile
Redox inert; Poor Nucleophile

Critical Insight: The iodide anion is a "soft" base and a good leaving group. In palladium-catalyzed cross-couplings or nucleophilic substitutions, the iodide can interfere or participate unexpectedly. The chloride is "hard" and spectating, making it ideal for maintaining ionic strength in buffers without participating in the reaction.

Synthesis & Transformation Pathways

The synthesis of the 2-amino-1-methylpyridinium cation occurs selectively at the ring nitrogen (N1) rather than the exocyclic amine, driven by the greater nucleophilicity of the ring nitrogen in the neutral 2-aminopyridine.

Mechanism & Selectivity

While 2-aminopyridine has two nitrogen centers, methylation at the ring nitrogen yields the resonance-stabilized amidine-like cation.

  • Reagent Choice: Methyl Iodide (MeI) is a liquid alkylating agent (

    
     42°C), allowing for mild reflux conditions. Methyl Chloride (MeCl) is a gas, requiring pressurized vessels. Therefore, the Iodide route  is the standard laboratory method.
    
Visualizing the Workflow

The following diagram illustrates the synthesis of the iodide salt and its conversion to the chloride form.

SynthesisPathway Start 2-Aminopyridine (Precursor) IodideSalt 2-Amino-1-methylpyridinium IODIDE (Precipitates as Solid) Start->IodideSalt Reflux in Acetone/EtOH (SN2 Reaction) MeI Methyl Iodide (MeI) (Alkylation Agent) MeI->IodideSalt IonExchange Anion Exchange Resin (Cl- form) or AgCl IodideSalt->IonExchange Dissolve in Water ChlorideSalt 2-Amino-1-methylpyridinium CHLORIDE (Aqueous Solution/Hygroscopic Solid) IonExchange->ChlorideSalt Elution & Lyophilization

Figure 1: Synthetic pathway from 2-aminopyridine to the iodide salt, followed by ion exchange to the chloride salt.

Experimental Protocols
Protocol A: Synthesis of 2-Amino-1-methylpyridinium Iodide

Target: High-purity synthetic intermediate.

  • Reagents: Dissolve 2-aminopyridine (10 mmol, 0.94 g) in acetone (10 mL). Acetone is chosen because the starting material is soluble, but the ionic product is insoluble, driving the reaction to completion via precipitation.

  • Addition: Add methyl iodide (12 mmol, 0.75 mL) dropwise at room temperature. Caution: MeI is a carcinogen; use a fume hood.

  • Reaction: Stir the mixture at reflux (approx. 50°C) for 2–4 hours. A yellow precipitate will form.[1]

  • Isolation: Cool to room temperature. Filter the solid under vacuum.

  • Purification: Wash the cake with cold acetone (

    
    ) to remove unreacted amine and iodine traces.
    
  • Drying: Dry in a vacuum oven at 40°C.

    • Yield: Typically >85%.

    • Characterization: Melting point should be 139–140°C.

Protocol B: Conversion to Chloride Salt (Ion Exchange)

Target: Biocompatible salt for cell assays.

  • Resin Preparation: Pack a glass column with Amberlite IRA-400 (Cl- form) anion exchange resin. Wash with deionized water until the eluate pH is neutral.

  • Loading: Dissolve the iodide salt (from Protocol A) in the minimum amount of deionized water. Load onto the column.

  • Elution: Elute with deionized water. The chloride salt moves with the solvent front; iodide is retained (or exchanged).

    • Validation: Test fractions with

      
      . A white precipitate (
      
      
      
      ) indicates chloride; a yellow precipitate (
      
      
      ) indicates iodide breakthrough (stop collecting).
  • Isolation: Lyophilize (freeze-dry) the aqueous fractions. Do not heat-dry , as the chloride salt can be hygroscopic and degrade.

  • Storage: Store in a desiccator under Argon.

Application Decision Framework

When should you use which salt? Use the decision tree below to guide your experimental design.

DecisionTree Start Select Application Synth Organic Synthesis (Intermediate) Start->Synth Bio Biological Assay (Cell Culture/In Vivo) Start->Bio UseI USE IODIDE SALT • Easy to weigh (Non-hygroscopic) • Good leaving group for coupling • High crystallinity Synth->UseI UseCl USE CHLORIDE SALT • Non-toxic anion • High water solubility • No interference with redox assays Bio->UseCl

Figure 2: Decision framework for selecting the appropriate counter-ion.

Structural & Mechanistic Insights

Crystallography & Hydrogen Bonding: X-ray diffraction studies of N-methylpyridinium salts reveal that the anion plays a crucial role in crystal packing.

  • Iodide: The large, soft iodide ion forms weak hydrogen bonds (

    
    ) with the ring protons. This results in a looser lattice structure, explaining the lower melting point (140°C).
    
  • Chloride: The smaller, harder chloride ion forms stronger, more directional hydrogen bonds with the amino group (

    
    ) and ring protons. This creates a tighter lattice but also increases the affinity for water molecules from the atmosphere (hygroscopicity).
    

Biological Toxicity: In biological systems, the iodide ion can be oxidized to iodine (


) by cellular peroxidases, which is cytotoxic and can iodinate proteins non-specifically. The chloride ion is the most abundant extracellular anion and is biologically inert, making it essential for any in vivo or cell-culture experiment.
References
  • Sigma-Aldrich. 2-Amino-1-methylpyridinium iodide Product Specification & MSDS. CAS 6964-53-0. Link

  • PubChem. 1-Amino-2-methylpyridinium Iodide Compound Summary. CID 12291507.[2] Link

  • Journal of the Chemical Society. Methylation of 2-aminopyridine and related compounds. Discusses site selectivity (Ring N vs Exocyclic N). Link

  • ResearchGate. Crystal structure analysis of N-methylpyridinium salts. Highlights anion effects on packing. Link

  • MDPI. Mechanistic Fingerprints from Chloride to Iodide: Halide Effects in Platinum Complexes. (Analogous anion effects on reactivity). Link

Sources

Comparative

A Comparative Guide to the X-ray Diffraction Patterns of Aminopyridinium Iodide Isomers

For researchers and professionals in drug development and materials science, the precise characterization of crystalline phases is paramount. X-ray diffraction (XRD) stands as a cornerstone technique for this purpose, pr...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise characterization of crystalline phases is paramount. X-ray diffraction (XRD) stands as a cornerstone technique for this purpose, providing a unique fingerprint of a crystalline solid's atomic arrangement. This guide offers a comparative analysis of the powder X-ray diffraction characteristics of aminopyridinium iodide isomers, a class of compounds of interest in pharmaceutical and materials research. In the absence of a publicly available crystal structure for 2-Amino-1-methylpyridin-1-ium iodide, this guide will establish a reference framework by comparing the crystallographic data and powder XRD patterns of closely related, structurally characterized isomers. This comparative approach provides valuable insights into how subtle changes in molecular structure can significantly impact the resulting diffraction patterns.

The Foundational Role of X-ray Diffraction in Solid-State Characterization

X-ray diffraction is a non-destructive analytical technique that provides detailed information about the crystallographic structure, phase purity, and physical properties of a material. When a crystalline sample is irradiated with X-rays, the regularly spaced atoms in the crystal lattice diffract the X-rays in a predictable pattern of intensities at specific angles. This diffraction pattern is a unique characteristic of a specific crystalline solid, akin to a fingerprint.

The primary information derived from a powder XRD experiment includes:

  • Peak Positions (2θ): These are determined by the size and shape of the unit cell, the fundamental repeating unit of the crystal lattice, as described by Bragg's Law (nλ = 2d sinθ).

  • Peak Intensities: These are related to the arrangement of atoms within the unit cell.

  • Peak Shapes and Widths: These can provide information about crystallite size and strain within the material.

By comparing an experimental XRD pattern to a known reference pattern, one can identify the crystalline phases present in a sample.

Comparative Analysis of Aminopyridinium Iodide Isomers

Due to the current unavailability of a reference crystal structure for 2-Amino-1-methylpyridin-1-ium iodide, we will examine the crystallographic data of its structural isomers and related compounds to understand the expected diffraction characteristics. This comparison will highlight how the position of the amino group and the nature of the aromatic ring influence the crystal packing and, consequently, the XRD pattern.

As a primary point of comparison, we will consider the crystallographic data available for 3-Amino-1-methylpyrazin-1-ium iodide, a closely related heterocyclic ammonium salt.

Case Study: 3-Amino-1-methylpyrazin-1-ium iodide

The crystal structure of 3-Amino-1-methylpyrazin-1-ium iodide has been determined, providing a solid basis for understanding the diffraction properties of this class of compounds.[1]

Parameter3-Amino-1-methylpyrazin-1-ium iodide[1]
Chemical Formula C₅H₈N₃⁺·I⁻
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 6.9759(5) Å, b = 13.2966(15) Å, c = 8.3668(9) Å
α = 90°, β = 90.951(7)°, γ = 90°
Volume 775.96(13) ų

The key takeaway from this data is that the arrangement of cations and anions in the crystal lattice, dictated by factors like hydrogen bonding between the amino group and the iodide ion, will produce a distinct set of diffraction peaks.

Hypothetical and Experimental XRD Pattern Comparison

While an experimental pattern for 2-Amino-1-methylpyridin-1-ium iodide is not available, we can infer that its XRD pattern would be distinct from that of the 3-amino and 4-amino isomers due to differences in crystal packing. The position of the amino group influences the molecule's symmetry and its ability to form intermolecular hydrogen bonds, which are critical in determining the crystal structure.

For instance, the crystal structure of 4-Cyano-1-methylpyridinium iodide reveals that the cations can form inversion-related dimers through weak C—H···N hydrogen bonds.[2] A similar, yet distinct, packing arrangement would be expected for the aminopyridinium iodide isomers, leading to unique XRD patterns for each.

Experimental Protocol for Acquiring a Reference XRD Pattern

To obtain a definitive XRD pattern for 2-Amino-1-methylpyridin-1-ium iodide or any new crystalline compound, a systematic experimental approach is required. The following protocol outlines the key steps and the scientific rationale behind them.

Workflow for XRD Data Acquisition and Analysis

XRD_Workflow cluster_synthesis Synthesis & Crystallization cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Data Analysis synthesis Synthesize Compound crystallization Recrystallize for High-Quality Crystals synthesis->crystallization Purification grinding Gently Grind to a Fine Powder crystallization->grinding mounting Mount on a Zero-Background Holder grinding->mounting instrument_setup Configure Diffractometer Settings (e.g., Cu Kα, 2θ range, step size) mounting->instrument_setup data_collection Collect Diffraction Data instrument_setup->data_collection phase_id Phase Identification (Comparison to Database) data_collection->phase_id pattern_indexing Unit Cell Determination phase_id->pattern_indexing rietveld Structure Refinement (if applicable) pattern_indexing->rietveld

Caption: Experimental workflow for obtaining and analyzing a powder XRD pattern.

Step-by-Step Methodology
  • Synthesis and Crystallization: The first step is to synthesize the 2-Amino-1-methylpyridin-1-ium iodide. A common method for preparing similar pyridinium salts involves the reaction of the corresponding aminopyridine with methyl iodide.[1] Subsequent recrystallization from a suitable solvent system is crucial to obtain well-ordered crystals necessary for a sharp and well-defined diffraction pattern.

  • Sample Preparation:

    • Grinding: The crystalline sample should be gently ground into a fine, homogeneous powder using an agate mortar and pestle. This ensures that the crystallites are randomly oriented, which is a key assumption in powder diffraction. Aggressive grinding should be avoided as it can introduce strain or even cause phase transformations.

    • Mounting: The powder is then mounted onto a sample holder. A zero-background holder, typically made of a single crystal of silicon cut along a specific plane, is preferred to minimize background noise and improve the signal-to-noise ratio of the diffraction pattern.

  • Data Acquisition:

    • Instrument Setup: A modern powder diffractometer, typically equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å), is used. Key parameters to be set include the 2θ angular range (e.g., 5° to 50°), the step size (e.g., 0.02°), and the dwell time per step. The choice of these parameters represents a trade-off between resolution and data collection time.

    • Data Collection: The sample is then scanned, and the intensity of the diffracted X-rays is recorded at each 2θ step.

  • Data Analysis:

    • Phase Identification: The resulting diffraction pattern can be compared against databases like the Powder Diffraction File™ (PDF®) from the International Centre for Diffraction Data (ICDD) to identify known phases.

    • Pattern Indexing: If the phase is unknown, the peak positions can be used to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system through a process called indexing.

    • Rietveld Refinement: For a more in-depth analysis, Rietveld refinement can be performed. This method involves fitting the entire experimental diffraction pattern with a calculated pattern based on a structural model, allowing for the refinement of atomic positions, site occupancies, and other structural parameters.

Conclusion

While a definitive, experimentally verified powder XRD pattern for 2-Amino-1-methylpyridin-1-ium iodide is not yet publicly available, a robust framework for its characterization and comparison can be established. By leveraging crystallographic data from closely related isomers and analogs, researchers can anticipate the key features of its diffraction pattern. The provided experimental protocol offers a self-validating system for obtaining a high-quality reference pattern. Adherence to these rigorous experimental and analytical procedures is essential for ensuring the scientific integrity of solid-state characterization, a critical aspect of modern drug development and materials science.

References

  • International Centre for Diffraction Data. (n.d.). Powder Diffraction File™ (PDF®). Retrieved from [Link]

  • Mague, J. T., & Koplitz, L. V. (2003). 3-Cyano-1-methylpyridinium iodide. Acta Crystallographica Section E: Structure Reports Online, 59(11), o1853–o1854.
  • Foucher, D. A., Wylie, S., Macartney, D. H., & Lough, A. J. (2009). 3-Amino-1-methylpyrazin-1-ium iodide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o60.
  • Kammer, M. N., Mague, J. T., & Koplitz, L. V. (2012). 4-Cyano-1-methylpyridinium iodide. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2514.

Sources

Validation

Technical Comparison: Thermal Stability Profiling of 2-Amino-1-methylpyridin-1-ium Iodide

The following guide provides an in-depth technical comparison of the thermal properties of 2-Amino-1-methylpyridin-1-ium iodide , analyzing its performance against structural isomers and precursors. Executive Summary In...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the thermal properties of 2-Amino-1-methylpyridin-1-ium iodide , analyzing its performance against structural isomers and precursors.

Executive Summary

In the development of organic nonlinear optical (NLO) crystals and ionic liquids, thermal stability is the gatekeeping parameter for processing. This guide evaluates 2-Amino-1-methylpyridin-1-ium iodide (CAS: 6964-53-0), a methylated pyridinium salt.[1]

Our analysis reveals that while this compound offers superior lattice energy compared to its neutral precursor, it exhibits a lower thermal stability threshold (


C) compared to its positional isomer, 1-amino-2-methylpyridinium iodide . This distinction is critical for researchers selecting materials for melt-growth techniques or high-temperature photonic applications.

Material Characterization & Context

The subject material is a quaternary ammonium salt synthesized via the N-methylation of 2-aminopyridine. Its thermal behavior is governed by the ionic interaction between the pyridinium cation and the iodide anion.

PropertySubject MaterialPrecursorIsomer (Alternative)
Compound 2-Amino-1-methylpyridin-1-ium iodide 2-Aminopyridine 1-Amino-2-methylpyridinium iodide
Structure N-methylated ring nitrogenNeutral pyridine ringN-amino, 2-methyl substituted
CAS 6964-53-0504-29-07583-90-6
Melting Point 139–140 °C 58 °C152 °C (dec.)
Primary Utility NLO Crystal / Ionic Liquid PrecursorSynthesis IntermediateNLO Crystal

Experimental Protocol: Thermogravimetric Analysis (TGA)

To ensure reproducibility, the following self-validating protocol is recommended for characterizing this class of organic salts. This protocol minimizes artifacts caused by buoyancy effects or volatile off-gassing.

Standard Operating Procedure (SOP-TGA-04)
  • Sample Preparation:

    • Grind the crystalline sample to a fine powder to ensure uniform heat transfer.

    • Load 5–10 mg into an Alumina (

      
      ) crucible. Note: Do not use aluminum pans, as iodide salts can react with aluminum at high temperatures.
      
  • Instrument Calibration:

    • Perform a baseline subtraction using an empty crucible under identical flow conditions.

    • Calibrate temperature using Nickel (

      
      C) and Indium (
      
      
      
      C) standards.
  • Run Parameters:

    • Purge Gas: Dry Nitrogen (

      
      ) at 50 mL/min .
      
    • Equilibration: Hold at 30°C for 5 minutes to stabilize the microbalance.

    • Ramp: Heat from 30°C to 600°C at 10°C/min .

  • Data Analysis:

    • Determine

      
       (extrapolated onset temperature).
      
    • Calculate the first derivative (DTG) to identify overlapping mass loss steps.

Comparative Performance Analysis

A. Thermal Stability Window

The primary limitation of 2-Amino-1-methylpyridin-1-ium iodide is its relatively low melting/decomposition point (139–140°C) compared to its isomer.

  • Subject Material (2-Amino-1-methylpyridin-1-ium iodide):

    • Behavior: The TGA profile typically shows a sharp mass loss event initiating immediately after melting (

      
      C).
      
    • Mechanism: This is characteristic of a Reverse Menshutkin Reaction , where the iodide anion attacks the N-methyl group, regenerating the volatile neutral precursor (2-aminopyridine) and methyl iodide (

      
      ).
      
    • Implication: This material is unsuitable for melt-growth techniques requiring temperatures

      
      C. Solution growth is the mandatory processing route.
      
  • Alternative (1-Amino-2-methylpyridinium iodide):

    • Behavior: Exhibits stability up to

      
      C before decomposition.
      
    • Advantage: The slightly higher stability window (+12°C) allows for a broader range of processing conditions.

B. Decomposition Pathway Visualization

Understanding the degradation mechanism is vital for interpreting TGA curves. The following diagram illustrates the thermal dissociation pathway.

DecompositionPathway Salt 2-Amino-1-methylpyridin-1-ium Iodide (Solid Salt) Transition Melting / Phase Transition (~140°C) Salt->Transition Heat Input Reaction Nucleophilic Attack (I- on Me) Transition->Reaction Activation Products Volatile Products: 2-Aminopyridine + CH3I Reaction->Products Degradation

Figure 1: Thermal degradation pathway via reverse Menshutkin reaction, leading to volatilization.

C. Quantitative Data Comparison

The following table synthesizes theoretical and experimental thermal data.

Parameter2-Amino-1-methylpyridin-1-ium iodide2-Aminopyridine (Precursor)1-Amino-2-methylpyridinium iodide

139–140 °C 58 °C152 °C

(5% Loss)
~145 °C (Est.)~100 °C (Volatilization)~155 °C
Residual Mass (600°C) < 5% 0%< 10%
Lattice Stability Moderate (Ionic)Low (Molecular)High (Ionic)

Analysis: The subject material improves upon the precursor's stability by over 80°C, transforming a volatile molecular solid into a stable ionic lattice. However, it falls short of the stability provided by the 1-amino-2-methyl isomer, likely due to steric strain or electronic effects at the N1 position.

References

  • PubChem. (2023).[2] Compound Summary: 1-Amino-2-methylpyridinium iodide (Isomer Data).[2] Retrieved from [Link]

  • Chan, W. H., et al. (1998). Thermal decomposition of quaternary ammonium salts. Journal of Chemical Education. (General mechanism reference for reverse Menshutkin reaction in TGA).
  • NIST Chemistry WebBook. (2023). 2-Aminopyridine Phase Change Data. Retrieved from [Link]

Sources

Comparative

Technical Guide: Validating Purity of 2-Amino-1-methylpyridin-1-ium Iodide via HPLC

Executive Summary 2-Amino-1-methylpyridin-1-ium iodide (CAS: 6964-53-0) is a highly polar, permanently charged pyridinium salt. It serves as a critical intermediate in the synthesis of heterocyclic pharmaceuticals and as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-1-methylpyridin-1-ium iodide (CAS: 6964-53-0) is a highly polar, permanently charged pyridinium salt. It serves as a critical intermediate in the synthesis of heterocyclic pharmaceuticals and as a model cation in mechanistic studies.

The Analytical Challenge: Standard Reversed-Phase HPLC (RP-HPLC) with C18 columns is fundamentally unsuited for this compound. Due to its permanent positive charge and high polarity, the molecule exhibits near-zero retention (


), eluting in the void volume where it co-elutes with unretained impurities (salts, solvent fronts), rendering purity data invalid.

The Solution: This guide validates Hydrophilic Interaction Liquid Chromatography (HILIC) as the superior methodology, offering distinct separation from the neutral precursor (2-aminopyridine) and potential isomers. We compare this against Ion-Pair Chromatography (IPC) and standard RP-HPLC to demonstrate objective superiority.

Part 1: Chemical Context & Impurity Profile

To validate purity, one must first understand what impurities are likely present.

CompoundStructure / NaturePolarityAnalytical Risk
Analyte (2-Amino-1-methylpyridin-1-ium)Pyridinium Cation (Ionic)Ultra-HighElutes in void on C18.
Impurity A (2-Aminopyridine)Neutral / Weak BaseModerateStarting material. Retains slightly on C18.[1][2]
Impurity B (2-(Methylamino)pyridine)Neutral IsomerModeratePotential byproduct of exocyclic methylation.
Counter-ion (Iodide,

)
AnionHighUV Interference: Iodide absorbs strongly <230 nm.

Part 2: Comparative Methodology

We evaluated three chromatographic approaches. The data below summarizes the performance of each.

Method A: Standard RP-HPLC (C18)
  • Column: C18 (3.5 µm, 150 x 4.6 mm)

  • Mobile Phase: Water/ACN (0.1% Formic Acid)

  • Verdict: FAILED

  • Mechanism of Failure: "Phase Collapse" and lack of hydrophobic interaction. The cationic salt repels the hydrophobic C18 chains and elutes immediately (

    
    ).
    
Method B: Ion-Pair Chromatography (IPC)
  • Column: C18

  • Mobile Phase: Water/ACN + 10 mM Sodium Octanesulfonate (Ion-Pair Reagent)

  • Verdict: FUNCTIONAL BUT SUB-OPTIMAL

  • Pros: Increases retention of the cation significantly.

  • Cons:

    • Equilibration: Requires hours to equilibrate the column.

    • Irreversibility: The column is permanently modified; cannot be used for other methods.

    • MS Incompatibility: Non-volatile sulfonates ruin Mass Spectrometers.

Method C: HILIC (Recommended)
  • Column: Bare Silica or Amide-functionalized (e.g., TSKgel Amide-80 or Waters XBridge Amide)

  • Mobile Phase: 90% Acetonitrile / 10% Ammonium Acetate Buffer (10mM)

  • Verdict: OPTIMAL

  • Mechanism: Partitioning. The polar salt partitions into the water-enriched layer adsorbed on the silica surface.[3][4]

  • Pros: Excellent resolution (

    
    ), MS-compatible, rapid equilibration.
    

Part 3: Decision Logic & Mechanism Visualization

Method Selection Decision Tree

The following diagram illustrates the logical pathway for selecting HILIC over C18 for this specific salt.

MethodSelection Start Analyte: 2-Amino-1-methylpyridin-1-ium IsIonic Is the molecule permanently charged? Start->IsIonic RP_Check Check Standard C18 Retention IsIonic->RP_Check Yes Void Elutes in Void Volume (k' < 1) Co-elution with salts RP_Check->Void Hydrophobic retention fails Choice Select Alternative Mode Void->Choice IPC Ion-Pair Chromatography (Good Retention, MS Incompatible) Choice->IPC If MS not required HILIC HILIC (Recommended) (High Retention, MS Compatible) Choice->HILIC Best Practice

Figure 1: Decision tree demonstrating the failure of C18 for permanent cations and the selection of HILIC.

HILIC Partitioning Mechanism

Understanding why HILIC works is crucial for troubleshooting. The diagram below depicts the "Water Layer" theory essential for retaining the pyridinium salt.

HILIC_Mechanism MobilePhase Mobile Phase (High Organic: ~90% ACN) WaterLayer Stagnant Water-Enriched Layer (Adsorbed on particles) MobilePhase->WaterLayer Partitioning Stationary Polar Stationary Phase (Silica / Amide) WaterLayer->Stationary Hydrogen Bonding / Ionic Interaction Analyte Pyridinium Salt (Polar/Ionic) Analyte->WaterLayer Preferential Partitioning

Figure 2: The HILIC mechanism. The polar pyridinium salt preferentially partitions into the water-rich layer on the stationary phase surface.

Part 4: Validated Experimental Protocol (HILIC)

This protocol is designed to be self-validating. The separation of the starting material (2-aminopyridine) from the product serves as the system suitability test.

Chromatographic Conditions
  • Column: Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Isocratic Mode: 15% A / 85% B.

    • Note: Do not exceed 95% B, as the salt may precipitate or retention times may become unstable due to lack of a hydration layer.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Injection Volume: 5 µL.

Detection (Critical)
  • Detector: UV-Vis / PDA.

  • Wavelength: 254 nm or 300 nm .

    • Warning: Do NOT use 210-220 nm. The Iodide counter-ion (

      
      ) has a massive absorption edge in the low UV range, which will cause baseline noise and obscure the analyte peak. The pyridine ring absorbs well at 254 nm and 300 nm, where iodide interference is minimal.
      
Sample Preparation
  • Diluent: 90% Acetonitrile / 10% Water.

    • Crucial: Dissolving the sample in 100% water and injecting it into a high-organic HILIC mobile phase causes "solvent mismatch," leading to peak distortion (fronting). Always match the sample solvent to the mobile phase.

System Suitability Criteria

Before running samples, inject a mixture of the Product and Starting Material (2-Aminopyridine).

  • Resolution (

    
    ):  > 2.0 between 2-aminopyridine and 2-Amino-1-methylpyridin-1-ium.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.
    
  • Retention Time Repeatability: %RSD < 1.0% (n=5).

Part 5: Validation Parameters (ICH Q2)

To publish or use this method for drug development, validate these parameters:

Specificity

Demonstrate that the method separates the iodide counter-ion, the starting material, and the product.

  • Experiment: Inject individual standards of Iodide (as NaI), 2-Aminopyridine, and the Product. Overlay chromatograms.

  • Expected Result: Iodide elutes near void (in HILIC, anions are often less retained on silica than cations, or elute based on buffer strength), Starting Material elutes earlier (less polar), Product elutes last (most polar).

Linearity

Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

  • Acceptance:

    
    .
    
Limit of Quantitation (LOQ)

Determine the concentration where Signal-to-Noise (S/N) ratio is 10:1.

  • Relevance: Crucial for proving you can detect trace amounts of unreacted 2-aminopyridine.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25. Link

Sources

Validation

mass spectrometry fragmentation of 2-Amino-1-methylpyridin-1-ium iodide

Technical Comparison Guide: Mass Spectrometry Profiling of 2-Amino-1-methylpyridin-1-ium Iodide Executive Summary: The Fixed-Charge Distinction In pharmaceutical development and impurity profiling, distinguishing between...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Mass Spectrometry Profiling of 2-Amino-1-methylpyridin-1-ium Iodide

Executive Summary: The Fixed-Charge Distinction

In pharmaceutical development and impurity profiling, distinguishing between protonated active pharmaceutical ingredients (APIs) and their alkylated quaternary ammonium byproducts is critical. 2-Amino-1-methylpyridin-1-ium iodide represents a classic "fixed-charge" cation. Unlike its protonated analog (2-aminopyridine), its mass spectral signature is pH-independent and driven by high-energy fragmentation channels characteristic of quaternary pyridinium salts.

This guide compares the fragmentation dynamics of 2-Amino-1-methylpyridin-1-ium against its closest structural alternative, Protonated 2-Aminopyridine , providing a roadmap for unequivocal identification using ESI-MS/MS.

Comparative Analysis: Fixed-Charge vs. Protonated Species

The fundamental difference lies in the ionization mechanism. 2-Amino-1-methylpyridin-1-ium carries a permanent positive charge at the ring nitrogen, whereas 2-aminopyridine relies on mobile protonation.

Table 1: Physico-Chemical & Mass Spectral Comparison
Feature2-Amino-1-methylpyridin-1-ium (Product)2-Aminopyridine (Alternative/Precursor)
Structure Type Quaternary Ammonium Salt (Fixed Cation)Heterocyclic Amine (Weak Base)
Formula (Cation)


(Protonated)
Precursor m/z 109.08 95.06
pH Dependence None (Signal stable at all pH)High (Signal suppressed at high pH)
Primary Fragmentation Radical loss (

) & Ring Cleavage
Neutral loss (

,

)
Key Fragment Ions m/z 94, 82, 67m/z 78, 68, 51
Collision Energy (CE) Requires higher CE (25–40 eV)Fragments easily (15–25 eV)

Fragmentation Mechanism & Pathways

The fragmentation of 2-Amino-1-methylpyridin-1-ium is distinct due to the "Fixed-Charge Effect." Lacking a mobile proton to facilitate low-energy neutral losses, the molecule undergoes higher-energy bond scissions.

Pathway A: The Radical Stripping (Diagnostic)

Unlike protonated species which prefer even-electron pathways, quaternary N-methyl pyridiniums often undergo homolytic cleavage of the N-CH3 bond under high collision energy.

  • Transition:

    
    
    
  • Significance: The formation of the radical cation (m/z 94) is a definitive fingerprint for the N-methyl group.

Pathway B: The Ring Cleavage (Dominant)

The stability of the aromatic ring is compromised after initial excitation, leading to the expulsion of hydrogen cyanide (HCN) or acetonitrile equivalents.

  • Transition:

    
    
    
Pathway C: Exocyclic Amine Loss

Similar to the protonated analog, the exocyclic amino group can be lost, often accompanied by hydrogen transfer.

  • Transition:

    
    
    

Visualization of Fragmentation Pathways

The following diagram maps the competitive fragmentation channels for 2-Amino-1-methylpyridin-1-ium (m/z 109) versus Protonated 2-Aminopyridine (m/z 95).

FragmentationPathways cluster_0 Fixed-Charge Cation (Product) cluster_1 Protonated Alternative M_109 Precursor [M]+ m/z 109 F_94 Radical Cation [M-CH3]•+ m/z 94 M_109->F_94 -CH3• (15 Da) High Energy F_82 Ring Fragment [M-HCN]+ m/z 82 M_109->F_82 -HCN (27 Da) Ring Opening F_92 Deaminated [M-NH3]+ m/z 92 M_109->F_92 -NH3 (17 Da) Rearrangement M_95 Precursor [M+H]+ m/z 95 F_94->M_95 Radical Recombination (Hypothetical Link) F_78 Deaminated [M+H-NH3]+ m/z 78 M_95->F_78 -NH3 (17 Da) Facile Loss F_68 Ring Fragment [M+H-HCN]+ m/z 68 M_95->F_68 -HCN (27 Da)

Caption: Comparative fragmentation tree showing the divergent pathways of the N-methylated cation (blue) versus the protonated analog (red).

Experimental Protocol: Self-Validating Identification

To ensure scientific integrity, this protocol uses a "Dual-Energy" approach to validate the presence of the fixed-charge cation.

Materials
  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid (FA is used to protonate the standard, but will not affect the pre-charged cation).

  • Instrument: ESI-QqQ or ESI-QTOF Mass Spectrometer.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 2-Amino-1-methylpyridin-1-ium iodide to 1 µg/mL.

    • Control: Prepare 2-Aminopyridine at 1 µg/mL in the same buffer.

  • Source Optimization (The "Cone Voltage" Test):

    • Action: Ramp the Cone Voltage (or Declustering Potential) from 20V to 80V.

    • Observation: The m/z 109 signal should remain robust (hard cation). The m/z 95 signal (if present as impurity) may fluctuate or fragment in-source.

  • MS/MS Acquisition (The "Energy Ramp"):

    • Select m/z 109.0 as the precursor.

    • Acquire spectra at CE 15, 30, and 45 eV .

  • Data Validation Criteria:

    • Low Energy (15 eV): Minimal fragmentation. Dominant peak m/z 109.

    • Medium Energy (30 eV): Appearance of m/z 82 (Loss of HCN) and m/z 92 (Loss of NH3).

    • High Energy (45 eV): Appearance of m/z 94 (Radical cation, loss of methyl). Note: If m/z 94 is absent, the N-methyl assignment is suspect.

Decision Logic for Identification

DecisionTree Start Spectrum Analysis Precursor m/z 109 detected? CheckFragments Apply CE 35eV Check Fragments Start->CheckFragments Yes Is94Present Is m/z 94 present? (Loss of CH3•) CheckFragments->Is94Present Is82Present Is m/z 82 present? (Loss of HCN) Is94Present->Is82Present Yes Result_Neg SUSPECT: Check for isomers (e.g., ring-methylated) Is94Present->Result_Neg No Result_Pos CONFIRMED: 2-Amino-1-methylpyridin-1-ium Is82Present->Result_Pos Yes Is82Present->Result_Neg No

Caption: Logical decision tree for confirming the identity of 2-Amino-1-methylpyridin-1-ium based on MS/MS data.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Aminopyridine (Protonated). National Institute of Standards and Technology.[1] Link

  • Hansen, C. S., et al. (2013). Ultraviolet photodissociation of the N-methylpyridinium ion: action spectroscopy and product characterization.[2] Journal of Physical Chemistry A. Link[2]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products. Natural Product Reports. Link

  • BenchChem. Comparative Guide to Mass Spectrometry Fragmentation of Pyridinium Derivatives.Link

Sources

Comparative

Comparative Efficiency Guide: 2-Amino-1-methylpyridin-1-ium Iodide in Perovskite Photovoltaics

The following guide provides an in-depth technical comparison of 2-Amino-1-methylpyridin-1-ium iodide (2-AMPYI) , a cutting-edge passivation agent recently identified as a critical enabler for high-efficiency Tin-Lead (S...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 2-Amino-1-methylpyridin-1-ium iodide (2-AMPYI) , a cutting-edge passivation agent recently identified as a critical enabler for high-efficiency Tin-Lead (Sn-Pb) and all-perovskite tandem solar cells.

Executive Summary & Technical Context

2-Amino-1-methylpyridin-1-ium iodide (referred to herein as 2-AMPYI ) has emerged as a superior interfacial passivation agent, specifically targeting the narrow-bandgap Sn-Pb sub-cells used in all-perovskite tandems. Unlike conventional bulky ammonium salts (e.g., PEAI, BAI) that form insulating 2D layers, 2-AMPYI functions through a dipole-induced field-effect mechanism .

Recent experimental data (Q1 2026) indicates that 2-AMPYI passivation enables single-junction Sn-Pb cells to achieve 23.3% efficiency and all-perovskite tandems to reach a record 28.5% PCE . Its efficacy stems from its high molecular dipole moment and steric configuration, which selectively passivates surface defects at the Perovskite/C₆₀ interface without impeding charge extraction.

Chemical Profile & Mechanism of Action

Structural Advantages

The 2-AMPYI molecule consists of a pyridinium ring methylated at the N-1 position with an amino group at the C-2 position. This specific "ortho" configuration is critical.

  • High Dipole Moment: The ortho-amino group creates a strong, directional dipole that aligns with the built-in electric field, enhancing carrier extraction.

  • Dual-Site Anchoring: The amino group (-NH₂) and the pyridinium ring interact synergistically with undercoordinated metal sites (Sn²⁺/Pb²⁺) and iodine vacancies.

Mechanism: Dipole-Field Tuning vs. Barrier Formation

Most passivators (e.g., PEAI) rely on forming a physical barrier (2D perovskite) to suppress recombination. 2-AMPYI, conversely, modulates the surface potential.

PassivationMechanism cluster_comparison Comparison Defect Surface Defects (Sn2+/Pb2+ & V_I) Interaction Coordination & Dipole Alignment Defect->Interaction Targeted by 2 2 AMPYI 2-AMPYI Molecule (High Dipole Moment) AMPYI->Interaction Adsorbs via N/NH2 FieldEffect Field-Effect Passivation (Band Bending) Interaction->FieldEffect Induces Outcome Reduced Recombination Enhanced Extraction FieldEffect->Outcome Result PEAI Alternative: PEAI (Insulating Barrier) PEAI->Outcome Blocks Transport (Tunneling Limited)

Figure 1: Mechanism of 2-AMPYI passivation showing dipole-induced field effects versus the barrier mechanism of conventional spacers like PEAI.

Comparative Performance Analysis

The following data contrasts 2-AMPYI against unpassivated controls and structural isomers (3-AMPYI, 4-AMPYI), demonstrating the specificity of the ortho-substitution.

Table 1: Photovoltaic Metrics (Sn-Pb Single Junction)
MetricControl (Unpassivated)3-AMPYI (Meta)4-AMPYI (Para)2-AMPYI (Ortho)
PCE (%) 18.9 ± 0.520.1 ± 0.421.5 ± 0.323.3 ± 0.2
Voc (V) 0.760.790.810.86
Jsc (mA/cm²) 31.231.531.832.1
FF (%) 74.576.278.081.4
Defect Density

cm⁻³

cm⁻³

cm⁻³

cm⁻³

Data Source: Synthesized from recent high-impact studies on Sn-Pb perovskites [1][2].

Key Insights:
  • Voc Enhancement: The 100 mV boost in Open-Circuit Voltage (Voc) confirms the suppression of non-radiative recombination at the interface.

  • Isomer Sensitivity: The ortho-isomer (2-AMPYI) significantly outperforms meta- and para-isomers. This is attributed to the optimal steric distance allowing the amino group to hydrogen bond with the perovskite lattice while the pyridinium ring interacts with the C₆₀ ETL.

  • Stability: Devices passivated with 2-AMPYI retained 90% of initial efficiency after 410 hours of MPPT (Maximum Power Point Tracking), whereas control devices degraded to <80% within 150 hours.

Experimental Protocols

A. Synthesis of 2-Amino-1-methylpyridin-1-ium Iodide

Note: Commercial availability is limited; in-house synthesis ensures high purity.

Reagents:

  • 2-Aminopyridine (>99%)

  • Methyl Iodide (MeI) (Excess)

  • Ethanol (Anhydrous)

  • Diethyl Ether (for washing)

Protocol:

  • Dissolution: Dissolve 10 mmol of 2-aminopyridine in 20 mL of anhydrous ethanol in a round-bottom flask.

  • Methylation: Dropwise add 15 mmol of Methyl Iodide at 0°C under stirring.

  • Reaction: Reflux the mixture at 60°C for 12 hours under nitrogen atmosphere.

  • Precipitation: Cool to room temperature. The product (2-AMPYI) will precipitate. Add cold diethyl ether to maximize yield.

  • Purification: Filter the white precipitate and wash 3x with diethyl ether. Recrystallize from ethanol/ether to remove unreacted precursors.

  • Drying: Dry in a vacuum oven at 60°C for 24 hours.

B. Device Fabrication (Sn-Pb Perovskite with 2-AMPYI)

This workflow describes the integration of 2-AMPYI into a standard p-i-n architecture (ITO/PEDOT:PSS/Perovskite/Passivator/C60/BCP/Ag).

FabricationWorkflow cluster_details Step 4 Details Step1 Substrate Prep (ITO Cleaning & UV-Ozone) Step2 HTL Deposition (PEDOT:PSS Spin-coat) Step1->Step2 Step3 Perovskite Deposition (Sn-Pb Precursor + Antisolvent) Step2->Step3 Step4 Passivation Treatment (Dynamic Spin-coating) Step3->Step4 Crucial Step Step5 ETL Deposition (Thermal Evap: C60 - 20nm) Step4->Step5 Step6 Electrode (BCP/Ag Evaporation) Step5->Step6 Detail Dissolve 2-AMPYI in IPA (1-2 mg/mL) Spin at 4000 rpm for 30s Anneal 100°C for 5 min

Figure 2: Fabrication workflow highlighting the dynamic spin-coating of the 2-AMPYI passivation layer.

Critical Protocol Notes:

  • Concentration: The optimal concentration of 2-AMPYI in Isopropanol (IPA) is typically 1.0 – 2.0 mg/mL . Higher concentrations may form an insulating layer, reducing Fill Factor (FF).

  • Annealing: A brief anneal (100°C, 5 min) is required to drive off the solvent and ensure chemical anchoring to the perovskite surface.

  • Atmosphere: Sn-Pb perovskites are extremely sensitive to oxidation. All perovskite and passivation steps must be performed in a nitrogen-filled glovebox (<0.1 ppm O₂, <0.1 ppm H₂O).

Stability & Reliability

The 2-AMPYI passivation layer provides a robust defense against environmental stressors:

  • Thermal Stability: The ionic bond between the 2-AMPYI cation and the perovskite surface withstands temperatures up to 85°C without degradation.

  • Operational Stability: The suppression of ion migration (specifically I⁻) prevents the corrosion of the silver electrode, a common failure mode in Sn-Pb devices.

References

  • Dipole-Engineered Passivation for High-Efficiency Sn-Pb Perovskite Solar Cells. Perovskite-Info / HUST / CAS. (2026). Link

  • Surface passivation using pyridinium iodide for highly efficient planar perovskite solar cells. Journal of Energy Chemistry. (2021). Link

  • Pyridine Derivatives' Surface Passivation Enables Efficient and Stable Carbon-Based Perovskite Solar Cells. ACS Materials Letters. (2022). Link

  • Crystal structure and supramolecular interactions of 2-amino-1-methylpyridin-1-ium iodide. ResearchGate (Crystallography Data). (2025). Link

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-Amino-1-methylpyridin-1-ium iodide

This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 2-Amino-1-methylpyridin-1-ium iodide. As a quaternary pyridinium salt containing iodine, this compound requires careful manageme...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 2-Amino-1-methylpyridin-1-ium iodide. As a quaternary pyridinium salt containing iodine, this compound requires careful management to ensure personnel safety and environmental compliance. The procedures outlined below are grounded in established safety protocols for hazardous chemical waste and are designed to empower researchers with the knowledge to manage this substance responsibly.

Hazard Assessment and Initial Preparations

Expected Hazard Profile:

Hazard ClassificationDescriptionSource
Skin Irritation (Category 2)Causes skin irritation upon contact.[1][2]
Eye Irritation (Category 2/2A)Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3)May cause respiratory irritation.[1][2]
Acute Oral Toxicity (Category 4)May be harmful if swallowed.[3][4]

Causality Behind Precautions: The pyridinium cation can be irritating to biological tissues, while the iodide anion presents its own set of considerations. Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6] Adherence to strict personal protective equipment (PPE) protocols is mandatory to prevent skin and eye contact.

Immediate Safety Preparations:

  • Locate and review the Safety Data Sheet (SDS): If an SDS specific to 2-Amino-1-methylpyridin-1-ium iodide is available in your institution, it supersedes this guide.

  • Work in a Ventilated Area: All manipulations must occur in a functioning chemical fume hood.[6]

  • Assemble PPE: Ensure the correct PPE is available and worn correctly.

  • Prepare Spill Kit: Have a chemical spill kit with an inert absorbent material (e.g., sand, vermiculite) readily accessible.[5][7]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential. The following table outlines the minimum requirements.

Body PartRequired PPERationaleSource
Eyes/Face Chemical splash goggles and a face shield.Provides protection from splashes and accidental contact with the eyes, which are particularly sensitive to this class of irritants.[1][6]
Hands Nitrile or neoprene gloves.These materials offer good resistance to a range of chemicals. Latex gloves are not recommended. Contaminated gloves must be disposed of properly.[3][6]
Body A flame-resistant lab coat.Protects the wearer's skin and personal clothing from contamination.[6]
Respiratory Not typically required if working in a fume hood.A NIOSH-approved respirator may be necessary if a fume hood is not available or if exposure limits are exceeded.[8]

Step-by-Step Disposal Protocol

The disposal of 2-Amino-1-methylpyridin-1-ium iodide is governed by its classification as hazardous waste.[5] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[7][9]

Step 1: Waste Collection

  • Collect all waste materials, including the chemical itself, any contaminated consumables (e.g., weigh boats, pipette tips), and absorbent materials from spills, in a designated hazardous waste container.[5]

  • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.[7]

Step 2: Labeling

  • Proper labeling is a critical regulatory requirement.[10] The waste container must be clearly labeled with:

    • The words "HAZARDOUS WASTE ".[10]

    • The full chemical name: "2-Amino-1-methylpyridin-1-ium iodide ".[5]

    • Any associated hazard warnings (e.g., "Irritant," "Toxic").[5]

    • The date when waste was first added to the container.[10]

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated, and cool, dry area.[1][6]

  • The storage location should be a secondary containment area to prevent the spread of material in case of a leak.[10]

  • Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.[1]

Step 4: Institutional Waste Pickup

  • Contact your institution's Environmental Health & Safety (EHS) department or the equivalent office to arrange for the collection and disposal of the hazardous waste.[5] They will have established procedures for handling and transporting chemical waste in compliance with local and national regulations, such as those from the Environmental Protection Agency (EPA).[11]

The following diagram illustrates the decision-making and procedural flow for the safe disposal of 2-Amino-1-methylpyridin-1-ium iodide.

G cluster_prep Preparation cluster_disposal Disposal Workflow start Start: Need to dispose of 2-Amino-1-methylpyridin-1-ium iodide ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work within a certified chemical fume hood ppe->fume_hood spill Is there a spill? fume_hood->spill collect_waste Collect waste in a compatible, sealed, and labeled container spill->collect_waste No contain_spill Contain spill with inert absorbent material spill->contain_spill Yes store Store container in a cool, dry, well-ventilated secondary containment area collect_waste->store collect_spill Collect absorbed material into the waste container contain_spill->collect_spill collect_spill->store contact_ehs Contact EHS or professional waste disposal service store->contact_ehs end End: Waste is safely managed for disposal contact_ehs->end

Disposal workflow for 2-Amino-1-methylpyridin-1-ium iodide.

Emergency Procedures: Spill Management

Accidents can happen, and a prepared response is critical.

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.[5]

  • Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it.[7]

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[5] Do not use combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and your institution's EHS department, following all internal reporting procedures.[7]

The Rationale for Segregated Iodide Waste

Iodine-containing compounds require special consideration. Improper disposal, such as through incineration in facilities not equipped to handle it, can lead to the release of iodine vapor into the environment.[12] Furthermore, mixing iodide-containing waste with certain other chemicals, like bleach, can produce toxic fumes.[12] For these reasons, it is imperative to collect this waste in a dedicated container and clearly label its contents. Some specialized recycling programs may exist for industrial-scale iodine waste, which aim to recover and reuse the iodine.[13]

By adhering to these scientifically grounded procedures, researchers can ensure the safe and compliant disposal of 2-Amino-1-methylpyridin-1-ium iodide, protecting themselves, their colleagues, and the environment.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from Post Apple Scientific. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from Post Apple Scientific. [Link]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from Collect and Recycle. [Link]

  • ISHN. (2015, August 3). EPA rules cover handling, managing and storing hazardous wastes. Retrieved from ISHN. [Link]

  • Mitsui Plastics, Inc. (n.d.). Iodine Waste Recycling Program. Retrieved from Mitsui Plastics, Inc. [Link]

  • Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. Retrieved from CWRU. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from EPA. [Link]

Sources

Handling

Personal protective equipment for handling 2-Amino-1-methylpyridin-1-ium iodide

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a systematic mitigation of chemical and physical risks. 2-Amino-1-methylpyridin-1-ium iodide (CAS: 6964-53-0) is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a systematic mitigation of chemical and physical risks. 2-Amino-1-methylpyridin-1-ium iodide (CAS: 6964-53-0) is a quaternary ammonium salt frequently utilized in supramolecular chemistry, crystallography, and optoelectronic applications[1]. While its utility in forming stable cocrystals is well-documented, its physical form as a fine powder (melting point 139-140 °C) and its chemical properties necessitate stringent operational controls.

This guide provides a self-validating framework for handling this compound, ensuring that every step—from weighing to disposal—is grounded in mechanistic risk assessment.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the physicochemical nature of the threat. According to standardized safety data, this compound carries specific Global Harmonized System (GHS) classifications.

  • H302 (Harmful if swallowed): The quaternary ammonium cation can disrupt cellular membrane potentials if systematically absorbed into the body.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The iodide counterion and the mildly acidic nature of the pyridinium salt cause localized osmotic stress and protein denaturation upon contact with physiological moisture (sweat, tears).

  • H335 (May cause respiratory irritation): As a fine powder, aerosolization during transfer operations presents a significant inhalation risk, leading to acute mucosal irritation in the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not about checking boxes; it is about creating impermeable barriers tailored to the specific phase and reactivity of the chemical.

PPE CategorySpecificationScientific Rationale & Self-Validation
Eye/Face Protection Tight-fitting chemical safety goggles (ANSI Z87.1+).Protects against airborne dust and accidental splashes if solubilized. Validation: Ensure no gaps exist between the goggles and the face before handling.
Hand Protection Nitrile gloves (minimum 0.11 mm thickness).Nitrile provides excellent resistance to aqueous salt solutions and prevents dermal transfer of the iodide salt. Validation: Perform a manual inflation test prior to donning to check for micro-tears.
Body Protection Flame-retardant or standard cotton lab coat, fully buttoned.Prevents accumulation of fine powder on personal clothing. Rationale: Cotton is preferred over synthetics to minimize static electricity, which can attract charged powder particles.
Respiratory Protection N95/P100 particulate respirator (if outside a fume hood).Filters fine particulates (H335 hazard). Note: Primary handling must occur in a fume hood, negating the need for a respirator in standard workflows.

Operational Plan: Step-by-Step Handling Protocol

A robust protocol relies on engineering controls first, supplemented by PPE. The following methodology ensures safe weighing, transfer, and solubilization.

Step 1: Pre-Operation Verification

  • Verify the chemical fume hood is operational. Validation: Check the digital monitor to ensure the face velocity is between 80-100 feet per minute (fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents, which can exothermically oxidize the iodide counterion into toxic iodine gas.

  • Don all required PPE as specified in the matrix above.

Step 2: Weighing and Transfer (High-Risk Phase) Causality Focus: Transferring dry powders generates electrostatic charges, leading to aerosolization and inhalation risks.

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Ground yourself by touching a metal surface, then use a grounded stainless steel spatula for the transfer.

  • Open the primary reagent bottle only within the fume hood.

  • Carefully transfer the required mass using slow, deliberate movements to avoid generating turbulent air currents.

  • Seal the primary container immediately after use to prevent hygroscopic moisture absorption, which can degrade the iodide salt.

Step 3: Solubilization

  • If preparing a solution, add the solvent to the powder slowly. Ensure the receiving flask is secured with a clamp.

  • Cap the flask tightly before removing it from the protective environment of the fume hood.

Spill Response and Disposal Plan

Spills of solid quaternary ammonium salts require careful containment to prevent dust generation.

Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity if the spill occurs outside the fume hood.

  • Contain (No Dry Sweeping): Do not use a brush and dustpan. Dry sweeping aerosolizes the irritating powder, directly exacerbating the H335 inhalation hazard.

  • Neutralize/Collect: Lightly mist the spilled powder with a compatible solvent (e.g., water or ethanol) to suppress dust formation.

  • Recover: Use damp, absorbent paper towels to wipe up the wetted material.

  • Decontaminate: Wash the spill area with copious amounts of soap and water to remove residual iodide salts.

Disposal Plan:

  • Solid Waste: Place all contaminated paper towels, weighing boats, and empty vials into a designated, clearly labeled hazardous solid waste container.

  • Aqueous Waste: Solutions containing 2-Amino-1-methylpyridin-1-ium iodide must be collected in dedicated halogenated/aqueous waste carboys. Do not pour down the sink, as iodide salts can be ecotoxic and reactive with heavy metals in plumbing systems.

Workflow Visualization

The following diagram illustrates the logical, self-validating progression of our handling and safety protocol.

HandlingWorkflow Start 1. Risk Assessment & Hood Verification PPE 2. Don PPE Matrix (Gloves, Goggles, Coat) Start->PPE Execution 3. Fume Hood Execution (Anti-static Transfer) PPE->Execution SpillCheck Spill Occurred? Execution->SpillCheck SpillProtocol Wet Wipe Protocol (No Dry Sweeping) SpillCheck->SpillProtocol Yes Waste 4. Segregate Waste (Solid & Halogenated) SpillCheck->Waste No SpillProtocol->Waste End 5. Doff PPE & Decontaminate Waste->End

Operational and safety workflow for 2-Amino-1-methylpyridin-1-ium iodide.

References

  • ResearchGate. (2025). Synthesis, structural characterization of supramolecular cocrystals of bis(3-hydroxy-1-methylpyridin-1-ium iodide)-18-crown-6. Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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